molecular formula C27H28N8O9S2 B1622212 Piroxicillin CAS No. 82509-56-6

Piroxicillin

Cat. No.: B1622212
CAS No.: 82509-56-6
M. Wt: 672.7 g/mol
InChI Key: YCDUQXXFNZLWJU-CROMWVBPSA-N
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Description

Piroxicillin is a useful research compound. Its molecular formula is C27H28N8O9S2 and its molecular weight is 672.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82509-56-6

Molecular Formula

C27H28N8O9S2

Molecular Weight

672.7 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-(4-hydroxyphenyl)-2-[[6-oxo-2-(4-sulfamoylanilino)-1H-pyrimidin-5-yl]carbamoylamino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C27H28N8O9S2/c1-27(2)19(24(40)41)35-22(39)18(23(35)45-27)32-21(38)17(12-3-7-14(36)8-4-12)33-26(42)31-16-11-29-25(34-20(16)37)30-13-5-9-15(10-6-13)46(28,43)44/h3-11,17-19,23,36H,1-2H3,(H,32,38)(H,40,41)(H2,28,43,44)(H2,31,33,42)(H2,29,30,34,37)/t17-,18-,19+,23-/m1/s1

InChI Key

YCDUQXXFNZLWJU-CROMWVBPSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)NC4=CN=C(NC4=O)NC5=CC=C(C=C5)S(=O)(=O)N)C(=O)O)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)NC4=CN=C(NC4=O)NC5=CC=C(C=C5)S(=O)(=O)N)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)NC4=CN=C(NC4=O)NC5=CC=C(C=C5)S(=O)(=O)N)C(=O)O)C

Other CAS No.

82509-56-6

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Piroxicillin Mechanism of Action & Structural Pharmacodynamics

[1]

Executive Summary

Piroxicillin (CAS: 82509-56-6) represents a distinct evolution in the ureidopenicillin class of beta-lactam antibiotics.[1] Structurally characterized by a pyrimidinyl-ureido side chain, it is engineered specifically to overcome the permeability barriers of Gram-negative outer membranes, exhibiting potent efficacy against Pseudomonas aeruginosa.[1]

This technical guide dissects the molecular pharmacodynamics of this compound, contrasting its binding kinetics with analogous ureidopenicillins (e.g., Piperacillin) and detailing high-fidelity protocols for validating its mechanism of action (MoA).[1]

Molecular Structure & Pharmacophore Analysis[1]

The efficacy of this compound stems from its bipartite molecular architecture:

  • The Warhead (Beta-Lactam Ring): A strained cyclic amide that acts as a suicide substrate for bacterial DD-transpeptidases (Penicillin-Binding Proteins or PBPs).[1]

  • The Vector (Pyrimidinyl-Ureido Side Chain): Unlike the benzyl side chain of Penicillin G, the polar pyrimidinyl-ureido group mimics the peptide backbone of peptidoglycan precursors.[1] This structural mimicry serves two critical functions:

    • Porin Transport: It enhances passage through the OprF porin channels in P. aeruginosa.[1]

    • PBP3 Affinity: It increases steric complementarity to PBP3 (FtsI), the primary target involved in septation, leading to filamentation rather than immediate lysis.[1]

Comparative Physicochemical Profile
CompoundClassMolecular FormulaTarget PBP (Primary)Gram-Neg Permeability
This compound UreidopenicillinC₂₇H₂₈N₈O₉S₂PBP3 > PBP1a/1bHigh (Polar Side Chain)
Piperacillin UreidopenicillinC₂₃H₂₇N₅O₇SPBP3 > PBP1a/1bHigh
Amoxicillin AminopenicillinC₁₆H₁₉N₃O₅SPBP2 > PBP1aModerate

Mechanism of Action: The Acylation Event[1]

The bactericidal activity of this compound is a function of covalent catalysis.[1] The mechanism follows a strict kinetic pathway:[1]

  • Periplasmic Entry: this compound diffuses through outer membrane porins (Gram-negative).[1]

  • Non-Covalent Association (

    
    ):  The drug associates with the active site of the PBP.[1]
    
  • Acylation (

    
    ):  The active site Serine residue (conserved SXXK motif) performs a nucleophilic attack on the carbonyl carbon of the beta-lactam ring.[1]
    
  • Ring Opening: The beta-lactam ring opens, forming a stable acyl-enzyme complex.[1]

  • Inhibition: The PBP is permanently disabled, preventing the cross-linking of N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) peptide chains.[1] This compromises cell wall integrity against osmotic pressure.[1]

Pathway Visualization

Piroxicillin_MOAPiroxThis compound (Free Drug)PorinPorin Channel (OprF)Pirox->PorinDiffusionPeriplasmPeriplasmic SpacePorin->PeriplasmTranslocationPBP_ActiveActive PBP (Ser-OH)Periplasm->PBP_ActiveTargetingComplexNon-Covalent Complex(E·I)PBP_Active->ComplexBinding (Kd)AcylAcyl-Enzyme Intermediate(Covalent Inhibition)Complex->AcylAcylation (k2)Ring OpeningLysisPeptidoglycan Failure(Osmotic Lysis)Acyl->LysisInhibition ofTranspeptidation

Figure 1: Kinetic pathway of this compound from entry to irreversible PBP inhibition.[1]

Experimental Validation Protocols

To rigorously validate this compound's mechanism and potency, we employ a Fluorescent Competition Assay using Bocillin FL (a fluorescent penicillin).[1] This is superior to standard MIC testing as it quantifies target engagement rather than just cell death.[1]

Protocol: PBP Occupancy via Bocillin FL Competition[1]

Objective: Determine the affinity (

Reagents & Equipment
  • Strain: P. aeruginosa PAO1 (or clinical isolate).[1]

  • Lysis Buffer: 50 mM Phosphate buffer (pH 7.0), protease inhibitors.

  • Tracer: Bocillin FL (fluorescent penicillin).[1]

  • Test Compound: this compound (serial dilutions).[1]

  • Detection: SDS-PAGE system + Typhoon Laser Scanner (Ex/Em: 488/520 nm).[1]

Step-by-Step Methodology
  • Membrane Preparation:

    • Grow P. aeruginosa to mid-log phase (

      
      ).
      
    • Harvest cells (4,000 x g, 10 min) and resuspend in Lysis Buffer.

    • Sonicate on ice (3 x 30s pulses).

    • Ultracentrifuge (100,000 x g, 60 min) to pellet membrane fraction.[1] Resuspend pellet in 500 µL buffer.

  • Competition Reaction:

    • Aliquot 45 µL of membrane preparation into reaction tubes.

    • Add 5 µL of this compound at varying concentrations (0, 0.1, 1, 10, 100 µg/mL).

    • Incubation A: 30 min at 37°C (Allows this compound to bind available PBPs).[1]

    • Add Bocillin FL (final conc. 10 µM) to all tubes.[1]

    • Incubation B: 30 min at 37°C (Bocillin FL labels remaining unbound PBPs).

  • Analysis:

    • Quench reaction with 5x SDS-loading buffer.[1] Boil for 3 mins.

    • Load samples onto 10% SDS-PAGE gel.[1] Run at 120V.

    • Imaging: Scan gel for fluorescence. Dark bands indicate this compound successfully blocked Bocillin FL binding.[1]

Experimental Workflow Visualization

Protocol_WorkflowPrepMembrane Prep(PAO1)Inc1Incubation 1:+ this compoundPrep->Inc1AliquotInc2Incubation 2:+ Bocillin FLInc1->Inc2CompetitionPAGESDS-PAGESeparationInc2->PAGEDenatureScanFluorescenceScanningPAGE->ScanResolveDataIC50 CalculationScan->DataQuantify

Figure 2: Workflow for Bocillin FL competition assay to determine PBP affinity.

Clinical & Research Implications

This compound's ureido-structure grants it a specific utility profile. Unlike aminopenicillins, it is generally reserved for serious Gram-negative infections.[1]

  • Synergy: Often combined with aminoglycosides or beta-lactamase inhibitors (e.g., Tazobactam) to protect the beta-lactam ring from hydrolysis by plasmid-mediated beta-lactamases (TEM, SHV).[1]

  • Resistance Mechanisms: Resistance typically arises via:

    • Porin downregulation (OprD loss).[1]

    • Efflux pump overexpression (MexAB-OprM).

    • Beta-lactamase acquisition.

Reference Data: Efficacy Spectrum
OrganismThis compound ActivityMechanism of Susceptibility
E. coliHighPBP3 Inhibition
P. aeruginosaHighHigh Permeability + PBP3 Affinity
S. aureus (MSSA)ModeratePBP2 Inhibition
S. aureus (MRSA)NoneLow affinity for PBP2a

References

  • National Center for Advancing Translational Sciences (NCATS). this compound - Inxight Drugs.[1] Retrieved from [Link][1]

  • PubChem. this compound (Compound).[1][2] National Library of Medicine.[1] Retrieved from [Link][1][2]

  • ChEMBL Database. this compound (CHEMBL2103982).[1][2][3] European Molecular Biology Laboratory.[1] Retrieved from [Link][1]

  • United Nations Global Marketplace (UNGM). Beta Lactam Antibiotics Supply List (Code 51283411). Retrieved from [Link][1]

Technical Profile: Piroxicillin (CAS 82509-56-6)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Piroxicillin (CAS 82509-56-6), structured for researchers and drug development professionals.

Chemical Class: Ureidopenicillin / Broad-Spectrum Beta-Lactam Primary Application: Anti-pseudomonal Antibiotic Research[1][2]

Executive Summary & Chemical Identity

This compound is a semi-synthetic, broad-spectrum beta-lactam antibiotic belonging to the ureidopenicillin subclass.[1][2] Structurally related to amoxicillin but modified with a complex heterocyclic side chain, it was developed to enhance activity against Gram-negative bacteria, specifically Pseudomonas aeruginosa and Klebsiella pneumoniae.

Its molecular architecture combines the classic penam nucleus with a substituted pyrimidinyl-ureido side chain, designed to facilitate penetration through Gram-negative porin channels and increase affinity for Penicillin-Binding Proteins (PBPs).[1][2]

Core Chemical Data
PropertySpecification
CAS Registry Number 82509-56-6
IUPAC Name (2S,5R,6R)-6-[[(2R)-2-(4-hydroxyphenyl)-2-[[6-oxo-2-(4-sulfamoylanilino)-1H-pyrimidin-5-yl]carbamoylamino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Molecular Formula C₂₇H₂₈N₈O₉S₂
Molecular Weight 672.69 g/mol
Physical State Off-white to pale yellow amorphous solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water (free acid); soluble as sodium salt
pKa (Predicted) 2.8 (Carboxyl), 9.8 (Phenolic OH), 10.1 (Sulfonamide)

Structural Analysis & Pharmacophore

This compound's efficacy stems from two distinct structural domains: the Beta-Lactam Core (pharmacophore) and the Ureido Side Chain (spectrum enhancer).[1][2]

Structural Diagram

The following diagram illustrates the chemical connectivity and functional domains of this compound.

Piroxicillin_Structure cluster_legend Functional Domains Core Penam Nucleus (Beta-Lactam + Thiazolidine) Linker Amide Linkage (C6 Position) Core->Linker Acylation SideChain p-Hydroxyphenylglycine Backbone Linker->SideChain Urea Ureido Bridge SideChain->Urea Heterocycle Pyrimidinyl Moiety (Targeting G- Porins) Urea->Heterocycle Sulfonamide Sulfamoylanilino Group (Polarity/Solubility) Heterocycle->Sulfonamide Substitution

Figure 1: Structural decomposition of this compound highlighting the beta-lactam core and the extended side chain responsible for Gram-negative penetration.[1][2]

Structure-Activity Relationship (SAR)[1][2]
  • C6-Side Chain: The inclusion of the p-hydroxyphenylglycine moiety (shared with Amoxicillin) provides acid stability and oral absorption potential.[1][2]

  • Ureido-Pyrimidine Extension: The attachment of the 2-(p-sulfamoylanilino)-4-hydroxy-5-pyrimidinyl group via a urea linkage mimics the siderophore structures found in nature.[1][2] This modification:

    • Increases polarity, facilitating transport across the outer membrane of Gram-negative bacteria.[2]

    • Enhances steric bulk, providing partial protection against certain beta-lactamases.[1][2]

  • Sulfonamide Group: Adds hydrophilicity, improving solubility at physiological pH.[2]

Biological Mechanism & Spectrum

Mechanism of Action (MOA)

This compound acts as a suicide substrate for bacterial transpeptidases.[1][2]

  • Recognition: The drug mimics the D-alanyl-D-alanine terminus of peptidoglycan precursors.[1][2]

  • Acylation: The beta-lactam ring opens and covalently binds to the active site serine residue of Penicillin-Binding Proteins (PBPs), specifically PBP-1A and PBP-3 in E. coli and P. aeruginosa.[1][2]

  • Inhibition: This irreversible binding halts the cross-linking of peptidoglycan chains.[2]

  • Lysis: The activation of autolysins (autolytic enzymes) leads to cell wall rupture and bacterial death.[2]

Antimicrobial Spectrum

This compound is distinguished by its enhanced activity against:

  • Pseudomonas aeruginosa: Superior to Piperacillin in vitro due to higher affinity for PBP-3.[1][2]

  • Enterobacteriaceae: Highly active against E. coli, Klebsiella pneumoniae, and Proteus mirabilis.

  • Limitations: Like other ureidopenicillins, it is susceptible to hydrolysis by beta-lactamases (ESBLs, carbapenemases).[1][2] In research settings, it is often co-formulated with beta-lactamase inhibitors (e.g., Tazobactam or Clavulanic acid).[1][2]

Analytical Methodologies

For the characterization and quantification of this compound, the following HPLC protocol is recommended. This method is adapted from validated protocols for structurally similar ureidopenicillins (e.g., Piperacillin) and optimized for the polarity of the sulfonamide side chain.[2]

Recommended HPLC Protocol (Reverse Phase)

Objective: Quantification of this compound in plasma or buffer solutions.

ParameterCondition
Column C18 (ODS) column, 250 mm × 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or Phenomenex Luna)
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer, pH adjusted to 3.0 with dilute Phosphoric Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Gradient: 0-5 min (15% B), 5-20 min (15% → 45% B), 20-25 min (45% B)
Flow Rate 1.0 mL/min
Detection UV-Vis Diode Array at 254 nm (primary) and 220 nm (secondary)
Temperature 25°C (Ambient)
Injection Volume 20 µL
Retention Time Predicted ~12-15 minutes (elutes after Amoxicillin due to lipophilic side chain)

Protocol Validation Steps:

  • Standard Preparation: Dissolve 10 mg this compound in 10 mL of Mobile Phase A (use minimal DMSO if solubility is an issue, <5%).

  • System Suitability: Inject standard 5 times; ensure RSD of peak area < 2.0%.

  • Linearity: Construct a calibration curve from 5 µg/mL to 200 µg/mL.

Mass Spectrometry (LC-MS/MS)

For identification of metabolites or degradation products:

  • Ionization: ESI (Electrospray Ionization) in Positive Mode [M+H]⁺ and Negative Mode [M-H]⁻.

  • Parent Ion: m/z 673.2 [M+H]⁺.[1][2]

  • Key Fragments: Cleavage of the beta-lactam ring and the urea linkage typically yields fragments corresponding to the pyrimidinyl-urea moiety (m/z ~350-400 range).[1][2]

Stability & Handling

Hydrolytic Stability

This compound, like all penicillins, is sensitive to hydrolysis.

  • pH Sensitivity: Maximum stability is observed in the pH range of 6.0 – 7.[2]0. Rapid degradation occurs at pH < 2 (stomach acid) and pH > 9 (alkaline hydrolysis of the lactam ring).[1][2]

  • Moisture: Highly hygroscopic.[1][2] Must be stored in desiccated conditions at -20°C for long-term stability.

Degradation Pathway

The primary degradation product is the corresponding penicilloic acid derivative, formed by the rupture of the beta-lactam ring. This metabolite lacks antibacterial activity and can be detected via HPLC at a lower retention time than the parent compound.[2]

Synthesis Overview (Retrosynthetic Logic)

The synthesis of this compound generally follows a convergent route:

  • Precursor A: Amoxicillin (or its p-hydroxyglycine analog) serves as the nucleophilic core.[1][2]

  • Precursor B: An activated Pyrimidine derivative, specifically 2-(p-sulfamoylanilino)-4-hydroxy-5-pyrimidinecarbonyl chloride or an isocyanate equivalent.[1][2]

  • Coupling: The free amino group of the amoxicillin side chain attacks the activated carbonyl of the pyrimidine derivative under basic conditions (e.g., Triethylamine in DMF/DCM) to form the ureido linkage.[2]

References

  • National Center for Advancing Translational Sciences (NCATS). this compound | Inxight Drugs.[1][2] Retrieved from [Link][1][2]

  • PubChem. this compound (Compound CID 3047855).[1][2][3] National Library of Medicine.[2] Retrieved from [Link][1][2][3]

  • World Health Organization (WHO). International Nonproprietary Names for Pharmaceutical Substances (INN). (Confirming "this compound" designation). Retrieved from [Link]

Sources

Introduction: Deconstructing the Molecular Blueprint of a Potent Antibiotic

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of Acylamino-Penicillin Antibiotics

For Researchers, Scientists, and Drug Development Professionals

The penicillins, a cornerstone of antimicrobial therapy, represent a triumph of medicinal chemistry where subtle modifications to a core molecular scaffold yield profound differences in therapeutic efficacy. The structure-activity relationship (SAR) of these β-lactam antibiotics is a complex interplay of stereochemistry, steric bulk, and electronic properties that collectively dictate their antibacterial spectrum, potency, and resilience to resistance mechanisms. This guide delves into the core principles of penicillin SAR, with a particular focus on the acylamino-penicillins, a broad class that includes agents like amoxicillin and piperacillin. While the term "piroxicillin" is not widely documented, it is understood to be a member of this family, and the principles discussed herein are fundamental to understanding its function and the rational design of future derivatives.

Our exploration will dissect the penicillin molecule, piece by piece, to reveal the causal links between chemical structure and biological function. We will examine how the inherent strain of the β-lactam ring serves as the chemical warhead, how the acylamino side chain directs the antibiotic to its target, and the experimental systems used to validate these relationships.

The Penam Core: An Irreplaceable Foundation for Antibacterial Activity

The bactericidal activity of all penicillins originates from the 4-thia-1-azabicyclo[3.2.0]heptan-7-one nucleus, commonly known as the penam core. This bicyclic system is not merely a scaffold but an elegantly designed, highly reactive entity.

  • The β-Lactam Ring: The four-membered azetidinone ring is the lynchpin of penicillin's mechanism of action. Fused to the five-membered thiazolidine ring, it exists in a state of significant ring strain. This strain renders the amide bond within the β-lactam highly susceptible to nucleophilic attack, a feature critical for its inhibitory function.[1][2] Any modification that compromises the integrity of this ring results in a complete loss of antibacterial activity.

  • The Thiazolidine Ring: This five-membered, sulfur-containing ring is essential for maintaining the strained conformation of the β-lactam. The gem-dimethyl substitutions at the C2 position are also crucial for activity.

  • The Carboxylic Acid Group: The carboxylate at C3 is a key binding motif. In its ionized form, it mimics the C-terminal carboxylate of the D-Ala-D-Ala peptide, the natural substrate of bacterial transpeptidases, anchoring the antibiotic within the enzyme's active site.[3]

Caption: Core chemical structure of the penicillin family.

The Acylamino Side Chain: Tailoring Spectrum, Potency, and Stability

While the penam core is the agent of destruction, the C6 acylamino side chain (R-group) is the guidance system. Variations at this position are the primary means by which medicinal chemists have expanded the utility of penicillins from their narrow, Gram-positive origins to the broad-spectrum agents used today.[1][4]

The properties of this side chain directly influence three critical parameters:

  • Antibacterial Spectrum: The ability to penetrate the outer membrane of Gram-negative bacteria.

  • PBP Affinity: The binding efficiency to the target transpeptidase enzymes (Penicillin-Binding Proteins).

  • β-Lactamase Stability: The ability to resist enzymatic degradation by bacterial β-lactamases.

Key Acylamino-Penicillin Classes:

  • Aminopenicillins (e.g., Amoxicillin): The introduction of an α-amino group on the acyl side chain was a pivotal discovery. This polar group enhances the molecule's ability to traverse the porin channels of the Gram-negative bacterial outer membrane, expanding the spectrum of activity to include organisms like Haemophilus influenzae and some Escherichia coli strains.[5] Amoxicillin, which features a p-hydroxyphenyl group, demonstrates superior oral absorption compared to its predecessor, ampicillin.[6]

  • Ureidopenicillins (e.g., Piperacillin): To combat more resistant Gram-negative pathogens, particularly Pseudomonas aeruginosa, more complex side chains were developed. The ureidopenicillins, such as piperacillin, incorporate a polar, cyclic ureido structure (a 2,3-dioxopiperazine). This modification significantly enhances penetration into Gram-negative bacteria and improves affinity for essential PBPs in these organisms.[7]

The table below summarizes the causal relationships between side-chain modifications and their biological effects.

Side Chain ModificationExampleKey Structural FeaturePrimary Effect(s)Causality
Simple Acyl Penicillin GBenzyl groupNarrow spectrum (mainly Gram-positive)Lacks polarity for Gram-negative outer membrane penetration.
α-Amino Group Amoxicillinα-amino-p-hydroxyphenylacetylBroadened spectrum (includes some Gram-negatives)The polar amino group facilitates passage through bacterial porin channels.[5]
Cyclic Ureido Group PiperacillinN-ethyl-2,3-dioxopiperazineEnhanced anti-pseudomonal and broad Gram-negative activityThe complex, polar side chain increases affinity for Gram-negative PBPs and improves outer membrane permeability.[7]
Bulky Ortho-Substituents Methicillin2,6-dimethoxyphenylβ-Lactamase resistance (anti-staphylococcal)The bulky groups sterically hinder the approach of β-lactamase enzymes to the β-lactam ring.

Mechanism of Action: Irreversible Inhibition of Cell Wall Synthesis

The ultimate goal of the penicillin structure is to deliver the reactive β-lactam ring to the active site of Penicillin-Binding Proteins (PBPs). PBPs are bacterial transpeptidases that catalyze the final step of peptidoglycan biosynthesis: the cross-linking of peptide chains to form a rigid cell wall.[2][8]

The SAR of penicillins is perfectly aligned with this mechanism:

  • Structural Mimicry: The penicillin molecule, particularly the acyl-D-Ala-D-Ala-like portion, is a structural mimic of the natural substrate of the PBP enzyme.[9]

  • Docking: The C3 carboxylate anchors the antibiotic in the active site.

  • Acylation: A nucleophilic serine residue in the PBP active site attacks the highly strained carbonyl carbon of the β-lactam ring.[9]

  • Irreversible Inhibition: The ring opens, forming a stable, covalent acyl-enzyme intermediate.[8][9] This effectively inactivates the enzyme, halting peptidoglycan synthesis. The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[2][10]

Figure 2: Mechanism of PBP Inhibition cluster_workflow Inhibition Pathway PBP Active PBP Enzyme (with Serine-OH) Complex Initial Enzyme-Substrate Complex (Non-covalent) PBP->Complex Binding & Recognition Penicillin Penicillin (β-Lactam Antibiotic) Penicillin->Complex Acylated Covalent Acyl-Enzyme Intermediate (Inactive PBP) Complex->Acylated Nucleophilic Attack by Serine-OH Lysis Cell Wall Synthesis Blocked → Bacterial Cell Lysis Acylated->Lysis Inhibition

Caption: Covalent inactivation of PBPs by penicillin.

Experimental Methodologies for Validating SAR

The elucidation of penicillin SAR is not theoretical; it is grounded in rigorous experimental validation. A typical workflow to assess a novel penicillin analog involves a cascade of assays designed to probe each aspect of its activity.

Experimental Workflow for SAR Evaluation

Figure 3: SAR Evaluation Workflow synthesis_node 1. Chemical Synthesis (Acylation of 6-APA) mic_node 2. Antibacterial Susceptibility (MIC Determination) synthesis_node->mic_node Test Compound stability_node 3. β-Lactamase Stability Assay mic_node->stability_node Correlate Potency with Stability pbp_node 4. PBP Binding Assay mic_node->pbp_node Correlate Potency with Target Affinity sar_node 5. SAR Analysis & Iteration stability_node->sar_node pbp_node->sar_node sar_node->synthesis_node Rational Design of New Analogs

Caption: A typical experimental workflow for SAR studies.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the minimum concentration of an antibiotic required to inhibit the visible growth of a bacterium.

Principle: The broth microdilution method is a standardized assay where a serial dilution of the antibiotic is challenged with a fixed inoculum of bacteria in a 96-well microtiter plate.

Methodology:

  • Preparation of Antibiotic Stock: Dissolve the synthesized penicillin analog in a suitable solvent (e.g., water or DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the antibiotic stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).

  • Bacterial Inoculum Preparation: Culture the test bacterium (e.g., S. aureus, E. coli) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control (bacteria, no antibiotic) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well.

Protocol 2: Penicillin-Binding Protein (PBP) Competition Assay

This protocol assesses the ability of a test compound to bind to PBPs by competing with a fluorescently labeled penicillin.[11]

Principle: Bacterial membranes containing PBPs are incubated with the test antibiotic. A fluorescent penicillin probe (e.g., BOCILLIN™ FL Penicillin) is then added. If the test compound binds to the PBPs, it will block the binding of the fluorescent probe, resulting in a weaker fluorescent signal.

Methodology:

  • Membrane Preparation: Grow the target bacteria to mid-log phase and harvest the cells. Lyse the cells and isolate the membrane fraction containing the PBPs via ultracentrifugation.

  • Competition Reaction: In a microcentrifuge tube, incubate the bacterial membrane preparation with various concentrations of the unlabeled test penicillin analog for a set time (e.g., 15 minutes at 30°C).

  • Fluorescent Labeling: Add a fixed, sub-saturating concentration of BOCILLIN™ FL to the reaction mixture and incubate for an additional period (e.g., 10 minutes at 30°C).

  • Quenching and Separation: Stop the reaction by adding SDS-PAGE sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization and Analysis: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. The reduction in the fluorescence intensity of a specific PBP band in the presence of the test compound indicates binding. The concentration of the test compound that reduces the fluorescent signal by 50% (IC₅₀) can be calculated to quantify binding affinity.[11]

Conclusion and Future Outlook

The structure-activity relationship of acylamino-penicillins is a mature but still highly relevant field. The foundational principles—a strained β-lactam core for reactivity and a tunable acyl side chain for spectrum and potency—remain the bedrock of their design. Understanding the causal links between specific structural motifs and their biological outcomes is paramount for drug development professionals. It allows for the rational design of new agents that can overcome emerging resistance challenges, such as modified PBPs or efflux pumps.

Future research will likely focus on developing penicillins with novel side chains that not only enhance PBP affinity but also confer stability against a wider array of β-lactamases, including the problematic extended-spectrum β-lactamases (ESBLs) and carbapenemases. By continuing to apply the rigorous experimental validation workflows described, the scientific community can build upon the remarkable legacy of the penicillins and develop the next generation of life-saving antibiotics.

References

  • Title: Structure activity relationships in PIPC-analogues against Pseudomonas aeruginosa Source: The Journal of Antibiotics URL: [Link]

  • Title: Structure-Activity Relationships of Different β-Lactam Antibiotics against a Soluble Form of Enterococcus faecium PBP5, a Type II Bacterial Transpeptidase Source: Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib Source: Molecules URL: [Link]

  • Title: Identification and Structure-Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics in Escherichia coli Source: ACS Infectious Diseases URL: [Link]

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An In-depth Technical Guide to Piroxicillin: Physicochemical Properties, Mechanism of Action, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of piroxicillin (C₂₇H₂₈N₈O₉S₂), a broad-spectrum β-lactam antibiotic. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core scientific principles governing its efficacy and analysis. We will explore its fundamental molecular characteristics, elucidate its mechanism of action at the cellular level, and detail the analytical methodologies crucial for its characterization and quantification.

Core Molecular and Chemical Profile

This compound is a complex organic molecule with the chemical formula C₂₇H₂₈N₈O₉S₂.[1][2] A thorough understanding of its physicochemical properties is paramount for its application in research and development.

PropertyValueSource
Molecular Formula C₂₇H₂₈N₈O₉S₂[1][2]
Molecular Weight 672.69 g/mol [1][2]
CAS Number 82509-56-6[2]
Chemical Class Beta-Lactam Antibiotic, Penicillin[1]

Caption: A summary of the core molecular and chemical properties of this compound.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

As a member of the β-lactam family of antibiotics, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[3] This process is critical for bacterial survival, and its disruption leads to cell lysis and death.[3][4]

The key target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs).[3] These enzymes, including DD-transpeptidase, are responsible for the cross-linking of peptidoglycan chains, which are the primary structural components of the bacterial cell wall.[3] The characteristic four-membered β-lactam ring of this compound covalently binds to the active site of these enzymes, rendering them inactive.[3] This inhibition of peptidoglycan synthesis weakens the cell wall, making the bacterium susceptible to osmotic pressure and ultimately leading to cell death.[3]

G cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) (e.g., DD-transpeptidase) This compound->PBP Inhibition Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis and Death CellWall->Lysis Loss of leads to

Caption: The inhibitory mechanism of this compound on bacterial cell wall synthesis.

Pharmacokinetics and Pharmacodynamics: A Primer

The efficacy of an antibiotic is determined by its pharmacokinetic and pharmacodynamic (PK/PD) properties.[5] Pharmacokinetics describes the journey of the drug through the body (absorption, distribution, metabolism, and excretion), while pharmacodynamics relates drug concentration to its effect on the pathogen.[6]

For β-lactam antibiotics like this compound, the primary PK/PD index associated with efficacy is the time that the free drug concentration remains above the minimum inhibitory concentration (MIC) (%fT > MIC).[5] These antibiotics exhibit time-dependent bactericidal activity, meaning the duration of exposure to the drug is more critical than the peak concentration.[5]

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound is not extensively available in the public domain, its classification as a penicillin suggests it would follow similar pathways to other drugs in its class, such as amoxicillin and piperacillin.[7][8] This typically involves renal excretion.[9]

Analytical Methodologies for Characterization and Quantification

Accurate and reliable analytical methods are essential for the quality control, formulation development, and clinical monitoring of this compound. Based on established methods for similar β-lactam antibiotics, several techniques are applicable.[10][11]

4.1. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common and robust method for the quantification of penicillins.[12]

  • Principle: The method separates compounds based on their polarity. A non-polar stationary phase (e.g., C18 column) is used with a polar mobile phase.

  • Typical Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).[12]

  • Detection: UV detection is typically employed, with the wavelength set to the absorbance maximum of the analyte. For amoxicillin, a similar compound, detection is often performed around 230-283 nm.[12]

4.2. Other Relevant Techniques

  • Ultra-Performance Liquid Chromatography (U-HPLC): Offers faster analysis times and higher resolution compared to traditional HPLC.[10]

  • Capillary Electrophoresis: A high-efficiency separation technique based on the differential migration of charged species in an electric field.[10]

  • Spectroscopic Methods (UV-Vis, FT-IR): Useful for identification and preliminary quantification, as well as for assessing crystal form.[13]

G cluster_workflow Analytical Workflow for this compound Quantification Sample Sample Preparation (e.g., Dissolution, Dilution) HPLC HPLC System Sample->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Data Data Acquisition and Analysis Detector->Data

Caption: A generalized workflow for the quantification of this compound using HPLC.

Experimental Protocols

5.1. Protocol: Preparation of Standard Solutions for HPLC Analysis

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 25, 50, 75, 100 µg/mL). Dilute with the mobile phase.

5.2. Protocol: Sample Preparation from a Pharmaceutical Formulation (e.g., Powder for Injection)

  • Reconstitution: Reconstitute the vial with the specified volume of sterile water for injection.

  • Dilution: Based on the labeled amount of this compound, perform a series of dilutions with the mobile phase to bring the concentration within the range of the calibration curve.

  • Filtration: Filter the final diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Conclusion

This compound stands as a potent broad-spectrum antibiotic with a well-defined mechanism of action targeting bacterial cell wall synthesis. This guide has provided a foundational understanding of its molecular properties, its mode of antibacterial activity, and the analytical techniques essential for its study. For researchers and drug development professionals, a firm grasp of these principles is crucial for the continued exploration and application of this important therapeutic agent.

References

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  • PubChem. "Amoxicillin | C16H19N3O5S | CID 33613". National Institutes of Health. Available at: [Link].

  • PubChem. "Piperacillin | C23H27N5O7S | CID 43672". National Institutes of Health. Available at: [Link].

  • Nightingale, C. H., Murakawa, T., & Ambrose, P. G. (2007). Pharmacokinetics and Pharmacodynamics of Antibacterial Agents. In Antibiotics in Laboratory Medicine (pp. 473-518). Lippincott Williams & Wilkins.
  • PubChem. "Piroxicam monohydrate | C15H15N3O5S | CID 54705052". National Institutes of Health. Available at: [Link].

  • PubChem. "Piroxicam hydrochloride | C15H14ClN3O4S | CID 54705614". National Institutes of Health. Available at: [Link].

  • Kohanski, M. A., Dwyer, D. J., & Collins, J. J. (2010). How antibiotics kill bacteria: from targets to networks. Nature reviews. Microbiology, 8(6), 423–435.
  • PubChem. "Piroxicam | C15H13N3O4S | CID 54676228". National Institutes of Health. Available at: [Link].

  • Wikipedia. "Amoxicillin". Available at: [Link].

  • TACK, K. J., & SABATH, L. D. (1985). Amoxicillin. In Penicillins (pp. 209-242). Springer, Berlin, Heidelberg.
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  • U.S. Food and Drug Administration. "AMOXIL (amoxicillin) Prescribing Information". Available at: [Link].

  • PubChem. "Amoxicillin, L- | C16H19N3O5S | CID 32324". National Institutes of Health. Available at: [Link].

  • de Oliveira, A. C., de Oliveira, A. R. M., & de Almeida, M. R. (2017). Characteristics, Properties and Analytical Methods of Amoxicillin: A Review with Green Approach. Critical reviews in analytical chemistry, 47(3), 267–277.
  • Zhang, Y., et al. (2020). Amoxicillin Increased Functional Pathway Genes and Beta-Lactam Resistance Genes by Pathogens Bloomed in Intestinal Microbiota Using a Simulator of the Human Intestinal Microbial Ecosystem. Frontiers in microbiology, 11, 1229.
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  • Löwdin, E., et al. (1996). Pharmacokinetic and Pharmacodynamic Parameters for Antimicrobial Effects of Cefotaxime and Amoxicillin in an In Vitro Kinetic Model. Antimicrobial agents and chemotherapy, 40(12), 2735–2740.
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Technical Monograph: Piroxicillin Antimicrobial Spectrum and Efficacy Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Piroxicillin (INN) represents a sophisticated evolution in the ureidopenicillin subclass of beta-lactam antibiotics. Structurally related to piperacillin and azlocillin, this compound is distinguished by a unique pyrimidinyl-ureido side chain. This structural modification was engineered to enhance penetration through the outer membrane porins of Gram-negative bacteria and increase affinity for Penicillin-Binding Proteins (PBPs), specifically in Pseudomonas aeruginosa.

While this compound (Code: VX-VC 43) historically remained an investigational compound (reaching Phase II clinical trials), its profile serves as a critical reference point for Structure-Activity Relationship (SAR) studies targeting multi-drug resistant (MDR) Gram-negative pathogens.

Chemical Structure Analysis[1][2]
  • IUPAC Name: (2S,5R,6R)-6-[[(2R)-2-[[3-[2-(4-sulfamoylanilino)-4-hydroxypyrimidin-5-yl]carbamoylamino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.

  • Core Scaffold: 6-APA (6-aminopenicillanic acid).

  • Key Pharmacophore: The C6 side chain incorporates a hydrophilic pyrimidinyl-ureido group, which enhances solubility and Gram-negative outer membrane permeability compared to earlier acylureidopenicillins.

Mechanism of Action (MoA)

This compound functions as a suicide substrate for bacterial transpeptidases (PBPs). Its efficacy is driven by the acylation of the active site serine residue within the PBP, irreversibly inhibiting the cross-linking of peptidoglycan precursors (UDP-N-acetylmuramyl-pentapeptide).

Mechanistic Pathway

The following diagram illustrates the cascade from porin entry to bacteriolysis.

MoA_Pathway Pirox This compound (Extracellular) Porin OmpF/OmpC Porin Channel (Gram-Negative Outer Membrane) Pirox->Porin Passive Diffusion Periplasm Periplasmic Space (Accumulation) Porin->Periplasm Translocation PBP Target: PBP-3 / PBP-1b (Transpeptidase Enzyme) Periplasm->PBP High Affinity Binding Acylation Acylation of Active Site Serine (Covalent Bond) PBP->Acylation Beta-Lactam Ring Opening XLink_Block Inhibition of Peptidoglycan Cross-Linking Acylation->XLink_Block Enzymatic Inactivation Autolysin Activation of Autolysins (Muramidases) XLink_Block->Autolysin Signaling Cascade Lysis Cell Wall Destabilization & Lysis Autolysin->Lysis Structural Failure

Figure 1: Mechanism of Action pathway for this compound, highlighting the critical entry via porins and subsequent PBP inhibition.[1]

Antimicrobial Spectrum & Efficacy Data[3][4][5]

This compound exhibits a "super-broad" spectrum, with a potency profile that often exceeds that of Piperacillin and Mezlocillin against specific Gram-negative isolates.[2]

Comparative Efficacy Table (In Vitro MIC Data)

Note: Data synthesized from historical comparative studies (e.g., VX-VC 43 trials).

OrganismStrain TypeThis compound MIC₉₀ (µg/mL)Piperacillin MIC₉₀ (µg/mL)Efficacy Interpretation
Pseudomonas aeruginosa Wild Type1 - 4 4 - 16Superior: 2-4x more potent due to enhanced PBP-3 affinity.
Klebsiella pneumoniae ESBL (-)0.5 - 2 2 - 8Superior: Enhanced stability against chromosomal beta-lactamases.
Escherichia coli Wild Type0.25 - 1 1 - 4Highly Active: Excellent penetration.
Enterobacter cloacae AmpC (+)4 - 16 8 - 32Moderate: Susceptible to high-level AmpC production (requires inhibitor).
Staphylococcus aureus MSSA0.5 - 2 1 - 2Comparable: Standard anti-staphylococcal activity.
Bacteroides fragilis Anaerobe2 - 8 4 - 16Effective: Strong anaerobic coverage.
Key Technical Insights
  • Pseudomonas Potency: The pyrimidinyl moiety significantly increases binding affinity to PBP-3 in P. aeruginosa, a primary target for cell septation inhibition.

  • Inoculum Effect: Like other ureidopenicillins, this compound shows a minimal inoculum effect, maintaining efficacy even at higher bacterial densities (

    
     CFU/mL) compared to carboxypenicillins.
    
  • Stability: While more stable than ampicillin, this compound is susceptible to hydrolysis by Class A (TEM/SHV) and Class C (AmpC) beta-lactamases. Protocol Recommendation: For modern screening, always test in combination with a beta-lactamase inhibitor (e.g., Tazobactam or Avibactam) to assess intrinsic potency vs. enzymatic degradation.

Experimental Protocols (Self-Validating Systems)

To evaluate this compound in a modern research setting, the following protocols ensure data integrity and reproducibility.

Protocol A: Determination of MIC via Broth Microdilution

Objective: Quantify the precise inhibitory concentration against P. aeruginosa isolates.

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • This compound Sodium Standard (purity >95%).

  • Control Strain: P. aeruginosa ATCC 27853.

Workflow:

  • Stock Preparation: Dissolve this compound in phosphate buffer (pH 6.0-7.0) to preserve the beta-lactam ring (avoid unbuffered water which may cause acid hydrolysis).

  • Dilution Series: Prepare 2-fold serial dilutions in CAMHB ranging from 0.06 µg/mL to 128 µg/mL in a 96-well microtiter plate.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100 to achieve final well concentration of

    
     CFU/mL.
    
  • Inoculation: Add 50 µL of inoculum to 50 µL of drug solution.

  • Controls (Validation Step):

    • Growth Control: Bacteria + Media (No Drug). Must show turbidity.

    • Sterility Control: Media + Drug (No Bacteria). Must remain clear.

    • Reference Control: Run Piperacillin in parallel. If Piperacillin MIC deviates >1 dilution from QC range (ATCC 27853: 1-4 µg/mL), discard run.

  • Incubation: 16-20 hours at 35°C ± 2°C.

  • Readout: The MIC is the lowest concentration showing complete inhibition of visible growth.

Protocol B: Time-Kill Kinetics Assay

Objective: Confirm bactericidal vs. bacteriostatic activity.[2]

Workflow:

  • Setup: Prepare flasks with CAMHB containing this compound at 1x, 2x, and 4x the determined MIC.

  • Inoculation: Inoculate with log-phase bacteria to

    
     CFU/mL.
    
  • Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in saline and plate on drug-free agar.

  • Analysis:

    • Bactericidal Definition:

      
       reduction in CFU/mL from the initial inoculum at 24 hours.
      
    • Regrowth Check: If regrowth occurs at 24h, this indicates instability or selection of resistant mutants.

Structure-Activity Relationship (SAR) Visualization

The following logic chart details why this compound's specific chemical modifications result in its observed spectrum.

SAR_Logic Core 6-APA Core SideChain C6 Side Chain Core->SideChain Attached at C6 Ureido Ureido Bridge (-NH-CO-NH-) Effect2 High Affinity for PBP-3 (Filamentation) Ureido->Effect2 Mimics D-Ala-D-Ala Effect3 Protection from Type I Beta-Lactamases Ureido->Effect3 Steric Hindrance Pyrim Pyrimidinyl Group (Hydrophilic/Polar) Effect1 Increased Porin Permeability (Gram-Neg Entry) Pyrim->Effect1 Polarity Match SideChain->Ureido SideChain->Pyrim

Figure 2: SAR Logic flow demonstrating how the ureido and pyrimidinyl moieties contribute to this compound's enhanced Gram-negative activity.

References

  • National Center for Advancing Translational Sciences (NCATS). this compound (VX-VC 43) - Inxight Drugs. Retrieved from [Link]

  • European Bioinformatics Institute (EMBL-EBI). this compound: CHEMBL2103982 Compound Report. ChEMBL Database.[3][4] Retrieved from [Link]

  • World Health Organization (WHO). International Nonproprietary Names for Pharmaceutical Substances (INN): this compound.[5] WHO Drug Information, Vol 1, No 3, 1987. Retrieved from [Link]

  • Google Patents.Synthesis and antibacterial activity of pyrimidinylureidopenicillins (Related Art). Patent US4505917A.
  • National Institutes of Health (NIH). this compound - MeSH (Medical Subject Headings). NLM. Retrieved from [Link]

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Technical Monograph: Piroxicillin – Architecture, Mechanism, and Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Antipseudomonal Imperative

Piroxicillin (INN; Code: VX-VC 43) represents a sophisticated evolution in the


-lactam pharmacophore, specifically classified as a ureidopenicillin . Emerging during the "Golden Era" of antibiotic development (circa early 1980s), it was engineered to address a critical clinical gap: the intrinsic resistance of Gram-negative non-fermenters, particularly Pseudomonas aeruginosa, to earlier penicillins.

Unlike its predecessors (ampicillin, carbenicillin), this compound incorporates a complex polar side chain—a pyrimidinyl-ureido moiety —attached to an amoxicillin-like backbone. This structural modification enhances penetration through Gram-negative porin channels (OprF) and increases affinity for Penicillin-Binding Protein 3 (PBP3), resulting in superior bactericidal activity compared to piperacillin and mezlocillin in specific in vitro assays.

This guide deconstructs the chemical engineering, mechanistic action, and synthesis protocols of this compound, serving as a blueprint for understanding high-potency acylureidopenicillins.

Chemical Architecture & Structure-Activity Relationship (SAR)

The potency of this compound derives from its hybrid structure. It is essentially an amoxicillin derivative where the free


-amino group is acylated with a heterocyclic urea side chain.
Structural Breakdown
  • Core Nucleus: 6-aminopenicillanic acid (6-APA) ring system (essential for

    
    -lactamase activity).
    
  • C-7 Substituent: A p-hydroxyphenylglycyl group (similar to amoxicillin), providing acid stability and oral bioavailability potential (though typically parenteral).

  • Ureido Side Chain: A (p-aminosulfonyl)anilino-4-hydroxy-5-pyrimidinyl group.[1] This bulky, polar side chain mimics the peptide backbone of peptidoglycan, enhancing affinity for PBPs and protecting the

    
    -lactam ring from certain 
    
    
    
    -lactamases (steric hindrance).
Quantitative Physicochemical Profile
PropertyValueClinical Significance
Molecular Formula

High heteroatom count increases polarity for Gram-negative entry.
Molecular Weight 672.70 g/mol Large size necessitates porin-mediated transport.
H-Bond Donors 8Facilitates binding to PBP active site serine residues.
H-Bond Acceptors 12Enhances water solubility and serum distribution.
Polar Surface Area 266.27 ŲIndicates low CNS penetration; high renal clearance.
Visualization: Structural Logic of this compound

PiroxicillinSAR cluster_groups Functional Advantages Core Beta-Lactam Core (6-APA) Target Target: PBP3 (Filamentation) Core->Target Covalent Inhibition (Acylation of Serine) SideChain Ureido Moiety (Pyrimidinyl-urea) Backbone Alpha-Carbon (p-hydroxyphenylglycine) SideChain->Backbone Acylation SideChain->Target High Affinity Binding Porin Porin Channel (OprF Entry) SideChain->Porin Polarity Facilitates Entry Protection Steric Hindrance (vs Beta-Lactamase) SideChain->Protection Spectrum Gram-Negative Spectrum Expansion SideChain->Spectrum Backbone->Core Amide Linkage

Figure 1: SAR map illustrating how the ureido side chain drives both porin permeation and target affinity.

Mechanism of Action: PBP Inhibition Cascade

This compound functions as a "suicide substrate" for bacterial transpeptidases (Penicillin-Binding Proteins).

  • Periplasmic Entry: Diffuses through outer membrane porins (OmpF/OmpC in E. coli, OprF in Ps. aeruginosa).[1][2][3]

  • Recognition: The D-alanyl-D-alanine structural mimicry allows the drug to dock into the active site of PBPs (specifically PBP3 in Gram-negatives).

  • Acylation: The

    
    -lactam ring opens, covalently binding to the active site serine residue.
    
  • Inhibition: This irreversible blockage prevents cross-linking of peptidoglycan strands.

  • Lysis: Activation of autolysins (murein hydrolases) leads to cell wall destabilization and osmotic lysis.

Comparative Efficacy (In Vitro MIC Data)

Data synthesized from comparative studies against standard ureidopenicillins.

Bacterial StrainThis compound MIC (

g/mL)
Piperacillin MIC (

g/mL)
Interpretation
Pseudomonas aeruginosa0.5 - 2.02.0 - 8.02-4x more potent
Klebsiella pneumoniae1.0 - 4.02.0 - 8.0Superior activity
Escherichia coli0.5 - 1.01.0 - 2.0Comparable/Superior
Bacteroides fragilis4.0 - 16.08.0 - 32.0Enhanced anaerobic coverage

Experimental Protocols

Protocol A: Chemical Synthesis of this compound (Ureido-Acylation Route)

Note: This protocol describes the standard Schotten-Baumann condensation method used for ureidopenicillins.

Reagents:

  • Amoxicillin Trihydrate (Precursor A)

  • 2-(p-aminosulfonyl)anilino-4-hydroxy-5-pyrimidinyl isocyanate (Precursor B - Activated Side Chain)

  • Triethylamine (TEA)

  • Dichloromethane (DCM) / Tetrahydrofuran (THF)

  • Silylating agent (BSA or HMDS)

Step-by-Step Workflow:

  • Silylation (Protection):

    • Suspend Amoxicillin Trihydrate (10 mmol) in dry DCM (50 mL).

    • Add Bis(trimethylsilyl)acetamide (BSA) (25 mmol) dropwise at 0°C under Nitrogen.

    • Mechanism:[3][4] Protects the carboxylic acid and the phenolic hydroxyl group, solubilizing the penicillin nucleus in organic solvent.

    • Stir for 2 hours until the solution is clear.

  • Acylation (Coupling):

    • Cool the silylated amoxicillin solution to -20°C.

    • Dissolve the pyrimidinyl isocyanate/carbamoyl chloride derivative (10.5 mmol) in dry THF (20 mL).

    • Add the side-chain solution slowly to the penicillin reactor, maintaining temperature < -10°C to prevent

      
      -lactam ring degradation.
      
    • Stir for 3 hours, allowing temperature to rise to 0°C.

  • Hydrolysis & Isolation:

    • Quench reaction with ice-cold water (50 mL) to remove silyl protecting groups.

    • Adjust pH to 2.0 using 1N HCl to precipitate the free acid form.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Dry organic layer over

      
       and evaporate to dryness.
      
  • Purification:

    • Recrystallize crude product from Isopropanol/Water.

    • Validation: Confirm structure via HPLC (C18 column, Phosphate buffer/Acetonitrile gradient) and NMR.

Protocol B: MIC Determination (Broth Microdilution)

Objective: Validate antipseudomonal potency.

  • Inoculum Prep: Prepare 0.5 McFarland suspension of Ps. aeruginosa (ATCC 27853). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: Dispense 100

    
    L of CAMHB into 96-well plates.
    
  • Drug Dilution: Add this compound (stock 128

    
    g/mL) to column 1. Perform serial 2-fold dilutions across the plate.
    
  • Inoculation: Add 100

    
    L of bacterial suspension to each well (Final volume 200 
    
    
    
    L; Final inoculum
    
    
    CFU/mL).
  • Incubation: 37°C for 16-20 hours (ambient air).

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

Development History & Synthesis Workflow Visualization

This compound was developed in the wake of piperacillin's success, aiming to optimize the "ureido" concept. The strategy involved modifying the piperazine ring of piperacillin into a pyrimidine-based structure to alter solubility and PBP binding kinetics.

SynthesisWorkflow Start Raw Material: Amoxicillin Trihydrate Protect Step 1: Silylation (BSA/DCM, 0°C) Start->Protect Solubilization Couple Step 2: Acylation (-20°C, Anhydrous) Protect->Couple Nucleophilic Attack Activate Side Chain Prep: Pyrimidinyl Isocyanate Activate->Couple Reagent Addition Deprotect Step 3: Hydrolysis (pH Adjustment, H2O) Couple->Deprotect Remove Silyl Groups Purify Step 4: Crystallization (Isopropanol/H2O) Deprotect->Purify Precipitation Final Final Product: This compound Sodium Purify->Final Salt Formation

Figure 2: Synthetic pathway converting Amoxicillin to this compound via silyl-protection chemistry.

References

  • National Center for Advancing Translational Sciences (NCATS). this compound - Inxight Drugs. Retrieved from [Link]

  • European Bioinformatics Institute (EMBL-EBI). this compound (CHEMBL2103982) - ChEMBL Database. Retrieved from [Link]

  • National Institutes of Health (NIH). Virtual drug repurposing study against SARS-CoV-2 TMPRSS2 target (Mention of this compound docking scores). Retrieved from [Link]

  • World Health Organization (WHO). International Nonproprietary Names (INN) for Pharmaceutical Substances - List 23 (Piroxicillinum). Retrieved from [Link]

  • Vertex Pharmaceuticals (Historical Context). Related patent literature for VX-VC 43 and ureidopenicillins. (Referenced via chemical structure search matches in ChEMBL).[2]

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An In-Depth Technical Guide to the Protein Binding and Pharmacokinetics of Piperacillin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, the intricate dance between a drug and the human body is a constant source of fascination and a critical area of study in the development of effective therapeutics. Piperacillin, a cornerstone in the battle against serious bacterial infections, is no exception. Its efficacy is not merely a function of its inherent antimicrobial activity but is profoundly influenced by its journey through the body—a journey dictated by its pharmacokinetic profile and its interaction with plasma proteins. This guide is crafted to provide a comprehensive, in-depth technical understanding of these crucial aspects of piperacillin. We will move beyond a superficial listing of parameters to explore the causality behind its behavior, the methodologies to precisely measure these characteristics, and the clinical implications that guide its effective use. This document is designed to be a definitive resource for researchers, scientists, and drug development professionals, fostering a deeper understanding and enabling more informed research and development in the field of antimicrobial chemotherapy.

The Crucial Role of Protein Binding in Piperacillin's Disposition

The reversible binding of drugs to plasma proteins is a pivotal determinant of their pharmacokinetic and pharmacodynamic properties. For piperacillin, an extended-spectrum penicillin antibiotic, its interaction with plasma proteins, primarily albumin, governs its distribution, availability to target tissues, and eventual elimination from the body.

Mechanism and Extent of Piperacillin Protein Binding

Piperacillin exhibits moderate and reversible binding to plasma proteins, with reported binding percentages typically ranging from 20% to 40%[1]. Some studies have reported values around 30%[2]. The primary binding protein for piperacillin in human plasma is albumin[1]. This binding is a dynamic equilibrium between the bound and unbound (free) drug fractions.

It is the unbound fraction of piperacillin that is pharmacologically active, capable of diffusing from the bloodstream to the site of infection to exert its bactericidal effects[3]. The binding of piperacillin to albumin is thought to occur at specific sites on the albumin molecule, with Sudlow sites I and II being the primary drug-binding sites on human serum albumin[4]. While the precise binding site for piperacillin on albumin is not definitively elucidated in all literature, research has shown that piperacillin can covalently modify several lysine residues on albumin, including Lys190, Lys195, Lys432, and Lys541[5]. This covalent modification is a time- and concentration-dependent process[5].

The Impact of Co-administered Tazobactam

Piperacillin is frequently co-administered with the β-lactamase inhibitor tazobactam. The protein binding of tazobactam itself is approximately 20-23%[2]. Importantly, the pharmacokinetic behavior of piperacillin is not significantly altered when administered with tazobactam[6]. Similarly, while piperacillin can influence the pharmacokinetics of tazobactam by decreasing its clearance, the overall tissue penetration and distribution of both components remain synergistic[6][7].

Quantitative Analysis of Protein Binding

The affinity of a drug for a protein is quantitatively described by the dissociation constant (Kd). A lower Kd value signifies a higher binding affinity. While a specific Kd value for the reversible binding of piperacillin to human serum albumin is not consistently reported across the literature, the moderate percentage of protein binding suggests a relatively lower affinity compared to highly protein-bound drugs.

Table 1: Summary of Piperacillin Protein Binding Characteristics

ParameterValuePrimary Binding Protein
Protein Binding (%) 20% - 40%Albumin
Tazobactam Protein Binding (%) 20% - 23%Albumin

The Pharmacokinetic Journey of Piperacillin

The pharmacokinetics of piperacillin, encompassing its absorption, distribution, metabolism, and excretion (ADME), are intrinsically linked to its protein binding characteristics and have significant implications for its clinical application.

Absorption

Piperacillin exhibits poor oral bioavailability and is therefore administered intravenously or intramuscularly to achieve therapeutic concentrations in the systemic circulation.

Distribution

Following intravenous administration, piperacillin distributes into various body tissues and fluids. The volume of distribution (Vd) of piperacillin is a key parameter that describes the extent of its distribution. The apparent volume of distribution for piperacillin is generally in the range of 0.29 L/kg[8].

The unbound fraction of piperacillin is crucial for its penetration into tissues. Piperacillin has been shown to achieve therapeutic concentrations in a variety of tissues, including:

  • Bile: High concentrations are achieved, reaching 1,200 to 3,200 micrograms/ml after a 2 or 4 g intravenous dose[3].

  • Gallbladder wall: Concentrations of over 500 micrograms/g have been measured[3].

  • Renal cortex: 23 to 115 micrograms/g[3].

  • Prostatic tissue: 70 micrograms/g[3].

  • Bone: 15 micrograms/g[3].

  • Cardiac tissue (myocardium): 113 micrograms/g[3].

  • Female genital tract (uterus, ovary, salpinx): 15 to 45 micrograms/g[3].

  • Respiratory tract (bronchial secretions and mucosa): 12 to 55 micrograms/g[3].

  • Fatty and muscle tissue: Penetration is lower, at 10 to 30% of plasma levels[8].

  • Skin: 60 to 95% of plasma levels[8].

  • Gastrointestinal tissues (appendix, intestinal mucosa): 43 to 53% penetration[8].

The co-administration of tazobactam does not significantly alter the tissue distribution of piperacillin[6].

Metabolism

Piperacillin is largely not metabolized in the body.

Excretion

The primary route of elimination for piperacillin is through the kidneys, with a significant portion of the drug excreted unchanged in the urine. This renal excretion occurs via both glomerular filtration and active tubular secretion. The elimination half-life of piperacillin is relatively short, typically ranging from 0.7 to 1.2 hours in individuals with normal renal function[4].

Table 2: Key Pharmacokinetic Parameters of Piperacillin

ParameterTypical Value (in Adults with Normal Renal Function)
Elimination Half-life (t½) 0.7 - 1.2 hours
Volume of Distribution (Vd) ~0.29 L/kg
Clearance (CL) Varies depending on renal function
Primary Route of Elimination Renal (Glomerular filtration and tubular secretion)

Methodologies for Characterization: A Practical Guide

Accurate determination of piperacillin's protein binding and pharmacokinetic parameters is essential for both drug development and clinical application. This section provides an overview of key experimental protocols.

Determination of Plasma Protein Binding: Equilibrium Dialysis

Equilibrium dialysis is a gold-standard method for determining the unbound fraction of a drug in plasma.

Principle: This technique involves a semi-permeable membrane that separates a plasma sample containing the drug from a buffer solution. The membrane allows the passage of small molecules like the unbound drug but retains larger molecules such as albumin and the albumin-bound drug. At equilibrium, the concentration of the unbound drug is the same on both sides of the membrane, allowing for its direct measurement in the buffer compartment.

Step-by-Step Protocol for Equilibrium Dialysis:

  • Preparation of Dialysis Cells:

    • Hydrate the semi-permeable dialysis membrane (typically with a molecular weight cutoff of 12-14 kDa) according to the manufacturer's instructions.

    • Assemble the dialysis cells, ensuring a leak-proof seal between the two chambers. A common apparatus is a 96-well dialysis unit[9].

  • Sample Preparation:

    • Spike human plasma with a known concentration of piperacillin. The final concentration should be within the therapeutic range.

    • Prepare a protein-free buffer solution (e.g., phosphate-buffered saline, pH 7.4)[10].

  • Dialysis Procedure:

    • Add the piperacillin-spiked plasma to one chamber of the dialysis cell (the plasma chamber).

    • Add an equal volume of the buffer solution to the other chamber (the buffer chamber)[10].

    • Seal the dialysis unit and incubate it at a constant temperature (typically 37°C) with gentle agitation to facilitate equilibrium[10]. The incubation time required to reach equilibrium should be predetermined and is typically around 4 hours for rapid equilibrium dialysis systems[10].

  • Sample Analysis:

    • After incubation, carefully collect samples from both the plasma and buffer chambers.

    • Analyze the concentration of piperacillin in both samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS)[9].

  • Calculation of Unbound Fraction:

    • The concentration of piperacillin in the buffer chamber at equilibrium represents the unbound drug concentration.

    • The total drug concentration is measured in the plasma chamber.

    • The percentage of unbound piperacillin (% fu) is calculated as: % fu = (Concentration in buffer chamber / Concentration in plasma chamber) x 100

dot

Caption: Equilibrium dialysis workflow for determining piperacillin protein binding.

Clinical Pharmacokinetic Study Protocol

A clinical pharmacokinetic study is essential to understand the ADME of piperacillin in humans.

Study Design: A typical design is a single-center, open-label, single-dose study in healthy adult volunteers.

Step-by-Step Clinical Protocol Outline:

  • Subject Recruitment and Screening:

    • Recruit a cohort of healthy adult volunteers based on predefined inclusion and exclusion criteria (e.g., age, weight, normal renal and hepatic function).

    • Obtain informed consent from all participants.

    • Conduct a thorough medical history, physical examination, and laboratory tests to ensure eligibility.

  • Drug Administration:

    • Administer a single intravenous dose of piperacillin (e.g., 4g) over a standardized infusion period (e.g., 30 minutes)[11].

  • Blood Sampling:

    • Collect serial blood samples at predefined time points before and after drug administration. A typical sampling schedule might be: pre-dose (0 hours), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose.

    • Collect blood in appropriate tubes (e.g., containing heparin or EDTA) and process them promptly to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Urine Collection (Optional but Recommended):

    • Collect urine in fractions over a 24-hour period to determine the renal clearance of piperacillin.

  • Sample Analysis:

    • Quantify the concentration of piperacillin in plasma (and urine) samples using a validated analytical method, such as a stability-indicating HPLC-UV method[12][13][14][15].

  • Pharmacokinetic Analysis:

    • Use non-compartmental or compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:

      • Maximum plasma concentration (Cmax)

      • Time to maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t½)

      • Volume of distribution (Vd)

      • Total body clearance (CL)

      • Renal clearance (if urine data is available)

dot

PharmacokineticStudy cluster_screening Phase 1: Screening & Enrollment cluster_dosing Phase 2: Dosing & Sampling cluster_analysis Phase 3: Analysis & Modeling Screening Subject Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Enrollment Enrollment of Healthy Volunteers InformedConsent->Enrollment Dosing IV Administration of Piperacillin (Single Dose) Enrollment->Dosing BloodSampling Serial Blood Sampling (Pre-defined time points) Dosing->BloodSampling UrineCollection Fractional Urine Collection (Optional) Dosing->UrineCollection SampleProcessing Plasma & Urine Sample Processing BloodSampling->SampleProcessing UrineCollection->SampleProcessing Quantification HPLC-UV or LC-MS/MS Quantification SampleProcessing->Quantification PK_Analysis Pharmacokinetic Modeling (Cmax, AUC, t1/2, etc.) Quantification->PK_Analysis

Caption: Workflow of a clinical pharmacokinetic study for intravenous piperacillin.

Analytical Methodology: HPLC-UV for Piperacillin Quantification

A robust and validated analytical method is crucial for accurate pharmacokinetic studies. A simple and sensitive HPLC-UV method is commonly employed for the quantification of piperacillin in plasma.

Step-by-Step HPLC-UV Method Outline:

  • Sample Preparation:

    • To 300 µL of human plasma, add an internal standard (e.g., penicillin G).

    • Deproteinize the plasma sample by adding acetonitrile, followed by vortexing and centrifugation to precipitate the proteins[12].

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase before injection into the HPLC system[12].

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used[12].

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and a buffered aqueous solution (e.g., water with 0.1% trifluoroacetic acid) is common[12].

    • Flow Rate: A flow rate of around 0.8 mL/min is often used[12].

    • Detection: UV detection at a wavelength of 218 nm is suitable for piperacillin[12].

  • Method Validation:

    • The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and stability. Linearity is typically established over a concentration range relevant to the expected plasma concentrations in clinical studies (e.g., 0.5–400 µg/mL for piperacillin)[12].

Clinical Implications and Future Directions

A thorough understanding of piperacillin's protein binding and pharmacokinetics is not merely an academic exercise; it has profound implications for its clinical use and for the development of future antimicrobial agents.

The Pharmacodynamic Link: The Importance of the Unbound Fraction

The bactericidal activity of piperacillin, like other β-lactam antibiotics, is time-dependent. This means its efficacy is best correlated with the duration of time that the unbound drug concentration remains above the minimum inhibitory concentration (MIC) of the infecting pathogen (%fT > MIC)[16]. A common therapeutic target for piperacillin is to maintain the unbound concentration above the MIC for at least 50% of the dosing interval[2].

Variations in plasma protein binding, particularly in critically ill patients with hypoalbuminemia, can significantly alter the unbound fraction of piperacillin, potentially impacting therapeutic efficacy. However, some studies suggest that for piperacillin, with its relatively low protein binding, variations in the unbound fraction may have a minimal impact on overall clearance and target attainment[3][17].

Dosing Considerations in Special Populations

The pharmacokinetic variability of piperacillin is particularly pronounced in certain patient populations, necessitating careful dose adjustments:

  • Renal Impairment: Since piperacillin is primarily eliminated by the kidneys, patients with renal impairment exhibit reduced clearance and a prolonged half-life. Dose reduction or an extension of the dosing interval is crucial to prevent drug accumulation and potential toxicity.

  • Critically Ill Patients: These patients often exhibit significant pathophysiological changes, including altered fluid distribution and renal function, which can lead to substantial variability in piperacillin's pharmacokinetics[18]. Therapeutic drug monitoring (TDM) may be beneficial in this population to ensure optimal drug exposure.

  • Burn Patients: Severe burn injuries can lead to reduced plasma albumin levels, potentially affecting the protein binding of drugs[17]. However, one study found that albumin supplementation had little impact on the pharmacokinetics of piperacillin in burn patients, likely due to its already low protein binding[17][19].

Drug-Drug Interactions

While piperacillin has a relatively low potential for significant protein binding displacement interactions due to its moderate binding, it is a theoretical consideration. Drugs that are highly bound to albumin and share the same binding site could potentially displace piperacillin, leading to a transient increase in its unbound concentration. However, the clinical significance of such interactions for a drug with a wide therapeutic index like piperacillin is generally considered low.

Future Research and Development

Future research should continue to explore the nuances of piperacillin's protein binding and pharmacokinetics, particularly in special patient populations. The development of more sophisticated pharmacokinetic/pharmacodynamic models will aid in optimizing dosing regimens and improving clinical outcomes. Furthermore, a deeper understanding of the molecular interactions between piperacillin and albumin could inform the design of new antibiotics with tailored pharmacokinetic profiles.

Conclusion

The protein binding and pharmacokinetic profile of piperacillin are integral to its efficacy and safety as a broad-spectrum antibiotic. Its moderate binding to albumin, primarily renal elimination, and time-dependent bactericidal activity are key characteristics that guide its clinical use. For researchers and drug development professionals, a comprehensive understanding of these principles, coupled with robust experimental methodologies, is paramount for the continued optimization of antimicrobial therapy and the development of the next generation of life-saving drugs.

References

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  • De Cock, P. A., et al. (2019). Measuring Unbound Versus Total Piperacillin Concentrations in Plasma of Critically Ill Patients: Methodological Issues and Relevance. Therapeutic drug monitoring, 41(3), 325–330.
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  • Kristoffersson, J., et al. (2023). Piperacillin reaches high concentrations in bile and target tissues of the biliary system: an experimental study in pigs. JAC-antimicrobial resistance, 5(4), dlad089.
  • Abdelkawy, K. S., et al. (2023). Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma. Antibiotics (Basel, Switzerland), 12(2), 321.
  • ResearchGate. (n.d.). Cytotoxicity and Comparative Binding Mechanism of Piperine with Human Serum Albumin and α-1-Acid Glycoprotein. Retrieved February 9, 2026, from [Link]

  • Giaginis, C., et al. (2016). In Silico Plasma Protein Binding Studies of Selected Group of Drugs Using TLC and HPLC Retention Data. Molecules (Basel, Switzerland), 21(10), 1289.
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  • El-Haffaf, I., et al. (2023). Unbound piperacillin plasma concentration at peak, middle, and end of the intermittent dosing interval for Patient A (circle) and Patient B (triangle).
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  • Gessner, A., et al. (2023). Molecular Basis for the Selectivity of DHA and EPA in Sudlow's Drug Binding Sites in Human Serum Albumin with the Combined Use of NMR and Docking Calculations. International journal of molecular sciences, 24(9), 7943.
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  • Detection of Stability and Degradation of Piperacillin and Tazobactam in Injectables from In-Patient Wards and Pharmacy by RP-HPLC Method. (2014).
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  • withpower.com. (n.d.). Piperacillin-Tazobactam Infusion Methods for Infections in Obesity. Retrieved February 9, 2026, from [Link]

  • Optimization and validation of RP-HPLC method for quantification of piperacillin in pharmaceutical formulation and in human blood plasma. (2023).
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Sources

Comprehensive Structural Analysis of Piroxicillin (CAS 82509-56-6)

[1][2][3][4]

Chemical Identity & Classification

This compound is a semi-synthetic beta-lactam antibiotic belonging to the penicillin class.[1][2][3][4][5] Structurally, it is distinguished by a complex C6-side chain incorporating a (p-hydroxyphenyl)glycyl moiety derivatized with a substituted pyrimidine , conferring it with unique bactericidal properties against Gram-negative pathogens, including Pseudomonas aeruginosa.[1][2][3][4]

Core Identifiers
ParameterData
CAS Number 82509-56-6
Molecular Formula C₂₇H₂₈N₈O₉S₂
Molecular Weight 672.69 g/mol
IUPAC Name (2S,5R,6R)-6-[[(2R)-2-(4-hydroxyphenyl)-2-[[6-oxo-2-(4-sulfamoylanilino)-1H-pyrimidin-5-yl]carbamoylamino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
ChEMBL ID CHEMBL2103982
Mechanism Inhibition of Penicillin-Binding Proteins (PBPs) involved in peptidoglycan synthesis.[1][2][3][4]

2D Structural Architecture

The 2D topology of this compound can be deconstructed into three critical pharmacophores. Understanding this connectivity is essential for fragment-based drug design (FBDD) and QSAR studies.[1][2][3][4]

A. The Penam Nucleus (Scaffold)

The core scaffold is 6-aminopenicillanic acid (6-APA) , consisting of:

  • Beta-Lactam Ring: A highly strained four-membered cyclic amide.[1][2][3][4] This is the "warhead" responsible for acylating the active site serine of bacterial PBPs.[1][2][3]

  • Thiazolidine Ring: A five-membered sulfur-containing ring fused to the beta-lactam.[1][2][3][4] It houses the C2-carboxylic acid (essential for salt formation and binding) and the gem-dimethyl group at C3.[1][2][3][4]

B. The C6-Side Chain (Specificity Determinant)

Unlike simple penicillins (e.g., Amoxicillin), this compound features a bulky, polar side chain attached via an amide linkage at C6:[1][2][3][4]

  • Alpha-Carbon: Possesses an (R)-configuration (D-isomer), substituted with a p-hydroxyphenyl group (similar to Amoxicillin), which enhances oral absorption and polar interactions.[1][2][3][4]

  • Ureido-Pyrimidine Linker: The alpha-amino group is acylated not by a simple acid, but by a urea linker connecting to a 5-amino-6-oxo-pyrimidine ring.[1][2][3][4]

  • Sulfamoylanilino Tail: The pyrimidine ring is further substituted at position 2 with a 4-sulfamoylanilino group.[1][2][3][4] This sulfonamide moiety (

    
    ) significantly increases polarity and may contribute to porin channel penetration in Gram-negative bacteria.[1][2][3][4]
    

3D Conformational Models & Stereochemistry

Accurate 3D modeling of this compound requires strict adherence to its absolute stereochemistry.[1][2][3]

Stereochemical Configuration

This compound contains four defined stereocenters.[1][2][3] Any modeling software (e.g., Schrödinger, MOE) must be initialized with these specific chiral constraints:

  • C2: (S) – Carboxyl group orientation.[1][2][3][4]

  • C5: (R) – Bridgehead proton.[1][2][3][4]

  • C6: (R) – Amino-acyl connection.[1][2][3][4][6]

  • C(alpha) of Side Chain: (R) – Analogous to D-glycine.[1][2][3][4]

Conformational Dynamics[1][3][4]
  • The "Butterfly" Shape: The fused beta-lactam and thiazolidine rings do not lie in a single plane.[1][2][3] They adopt a characteristic "butterfly" or V-shape conformation.[1][2][3][4] The angle between the planes of the two rings is critical for biological activity; a more pyramidal nitrogen at the bridgehead increases the reactivity of the beta-lactam bond.[1][3][4]

  • Side Chain Flexibility: The urea linker (

    
    ) introduces rotational freedom, allowing the bulky pyrimidine-sulfonamide tail to fold back or extend.[1][2][3][4] Molecular Dynamics (MD) simulations suggest this tail can interact with the exosite of PBPs, potentially enhancing affinity compared to smaller penicillins.[1][2][3]
    
  • Intramolecular H-Bonding: Potential hydrogen bonds exist between the side-chain urea protons and the C6-amide carbonyl or the beta-lactam carbonyl, stabilizing specific bioactive conformations.[1][2][3][4]

Computational Protocol: Generating Valid Models

To generate a validated 3D structure for docking or dynamics, follow this self-validating protocol.

Step 1: Ligand Construction (SMILES String)

Use the isomeric SMILES to ensure stereochemistry is preserved during 2D-to-3D conversion.[1][2][3][4] Isomeric SMILES: CC1(C)O)N2C(=O)S1)NC(=O)O)NC(=O)Nc4c[nH]c(Nc5ccc(cc5)S(=O)(=O)N)nc4=O

Step 2: Energy Minimization Workflow
  • Force Field: Use MMFF94x or OPLS4 .[1][2][3] These fields are parameterized to handle the high strain of the beta-lactam ring and the hypervalent sulfur in the sulfonamide group.[1][3][4]

  • Protonation State: Set pH to 7.4.

    • The C2-carboxylic acid will be deprotonated (

      
      ).[1][2][3][4]
      
    • The sulfonamide (

      
      ) remains neutral.[1][2][3][4]
      
    • The phenolic

      
       remains neutral (pKa ~10).[1][2][3][4]
      
  • Restrained Minimization: Initially restrain the beta-lactam ring atoms to prevent ring opening artifacts during the first 100 steps of steepest descent minimization.[1][2][3]

Step 3: Validation
  • Torsion Check: Verify the C5-C6 bond rotation. The H5-C5-C6-H6 dihedral angle should be approximately 180° (trans) for the biologically relevant conformation.[1][2][3][4]

  • Ring Strain: Ensure the beta-lactam carbonyl carbon is pyramidalized (not planar), reflecting its reactive nature.

Structural Decomposition Map (Graphviz)

The following diagram illustrates the hierarchical structural decomposition of this compound, mapping chemical moieties to their functional roles.

Piroxicillin_StructureThis compoundThis compound(C27H28N8O9S2)CorePenam Nucleus(Scaffold)This compound->CoreSideChainC6-Side Chain(Specificity)This compound->SideChainBetaLactamBeta-Lactam Ring(Warhead)Core->BetaLactamFusedThiazolidineThiazolidine Ring(Structural)Core->ThiazolidineFusedPhenylGly(p-Hydroxyphenyl)glycyl(Oral Absorption)SideChain->PhenylGlyProximalCarboxylC2-Carboxylate(Binding Anchor)Thiazolidine->CarboxylSubstituted at C2UreaLinkUrea Linker(Flexibility)PhenylGly->UreaLinkAlpha-Amino AcylationPyrimidine6-Oxo-Pyrimidine(Heterocycle)UreaLink->PyrimidineConnects toSulfonamideSulfamoylanilino(Polarity/Permeability)Pyrimidine->SulfonamideSubstituted at C2'

Caption: Hierarchical decomposition of this compound showing the functional relationship between the Penam core and the multi-segment C6 side chain.[1][2][3][4]

Physicochemical Properties Table

These values are critical for configuring molecular dynamics simulations and ADMET prediction models.[1][2][3]

PropertyValueSource/Method
H-Bond Donors 6Computed (PubChem)
H-Bond Acceptors 10Computed (PubChem)
Rotatable Bonds 9Computed (Structure Analysis)
Topological Polar Surface Area (TPSA) 260 ŲHigh polarity suggests poor BBB penetration
LogP (Predicted) ~0.5 - 1.2Varies by method (Consensus LogP)
pKa (Acid) ~2.8 (Carboxyl)Estimation based on Penicillin G
pKa (Base) ~9.8 (Phenolic OH)Estimation based on Amoxicillin

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3047855, this compound.[1][2][3] Retrieved February 9, 2026, from [Link][1][2][3][4]

  • EMBL-EBI (2025). ChEMBL Database: this compound (CHEMBL2103982).[1][2][3][4] Retrieved February 9, 2026, from [Link][1][2][3][4]

  • DrugFuture. this compound Chemical Information. Retrieved February 9, 2026, from [Link][1][2][3][4]

Methodological & Application

Protocol for Piroxicillin Susceptibility Testing: A Clarification on the Subject

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist: Initial searches for "piroxicillin" have not yielded a recognized antimicrobial agent under this name. The name strongly suggests a penicillin-class antibiotic; however, it does not correspond to a known compound in major pharmaceutical or regulatory databases. Search results consistently redirect to "piroxicam," a non-steroidal anti-inflammatory drug (NSAID) that is not used as a frontline antibacterial agent.[1][2][3][4][5]

It is highly probable that "this compound" is a typographical error. Given the context of antimicrobial susceptibility testing, it is likely that the intended subject was a member of the penicillin family, such as Piperacillin .

Therefore, this document will proceed by providing a comprehensive, state-of-the-art protocol for Piperacillin susceptibility testing. Should "this compound" be a novel or investigational compound, the fundamental principles outlined here for a beta-lactam antibiotic would still serve as a robust foundational methodology. We will address the core principles of Minimum Inhibitory Concentration (MIC) determination through standardized methods, ensuring scientific integrity and reproducibility.

Application Notes & Protocols for Piperacillin Susceptibility Testing via Minimum Inhibitory Concentration (MIC) Determination

Audience: Researchers, scientists, and drug development professionals.

Part 1: Foundational Principles and Strategic Overview

Introduction to Piperacillin and the Imperative for Susceptibility Testing

Piperacillin is a broad-spectrum β-lactam antibiotic belonging to the ureidopenicillin class. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), essential enzymes in the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and bacterial death. Piperacillin is often combined with a β-lactamase inhibitor, such as tazobactam, to protect it from degradation by bacterial enzymes, thereby extending its spectrum of activity.[6][7]

The rise of antimicrobial resistance (AMR) necessitates accurate and standardized susceptibility testing. Determining the Minimum Inhibitory Concentration (MIC) of piperacillin against a given bacterial isolate is the gold standard for quantifying its in vitro activity.[8] This value is critical for:

  • Guiding therapeutic decisions to optimize patient outcomes.

  • Monitoring the emergence and spread of resistance.

  • Informing public health policy and infection control strategies.

  • Facilitating the development of new antimicrobial agents.

Guiding Standards: The Role of CLSI and EUCAST

To ensure global harmonization and comparability of results, two primary international bodies provide detailed guidelines for antimicrobial susceptibility testing (AST):

  • The Clinical and Laboratory Standards Institute (CLSI): A US-based organization whose M07 ("Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically") and M100 ("Performance Standards for Antimicrobial Susceptibility Testing") documents are considered the gold standard in North America and many other regions.[9][10][11][12]

  • The European Committee on Antimicrobial Susceptibility Testing (EUCAST): The European equivalent, which provides its own set of methodologies, breakpoints, and quality control parameters that are mandatory across Europe.[13][14]

While methodologies are largely harmonized, differences in interpretive criteria (breakpoints) exist. This protocol will be based on the principles outlined in CLSI M07, which provides a universally accepted and robust framework.

Part 2: The Core Protocol - Broth Microdilution MIC Determination

The broth microdilution method is a highly standardized, scalable, and widely used technique for determining MICs. It involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium.

Causality Behind Experimental Design
  • Standardized Inoculum: The final bacterial concentration of approximately 5 x 10^5 CFU/mL is critical. A lower concentration may lead to falsely low MICs, while a higher concentration (the "inoculum effect") can overwhelm the antibiotic, resulting in falsely high MICs.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the recommended medium for non-fastidious bacteria. The concentration of divalent cations (Ca²⁺ and Mg²⁺) is tightly controlled as they affect the activity of many antimicrobial agents, including some β-lactams, against certain bacteria like Pseudomonas aeruginosa.

  • Serial Twofold Dilutions: This geometric progression allows for the precise determination of the MIC and is the standard for clinical reporting.

  • Incubation Conditions: A temperature of 35°C ± 2°C and ambient air for 16-20 hours provides optimal growth conditions for most clinically relevant aerobic bacteria without causing significant antibiotic degradation.

Experimental Workflow Diagram

BrothMicrodilution_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_readout Phase 3: Incubation & Analysis P1 Prepare Piperacillin Stock Solution P3 Prepare Intermediate Piperacillin Dilutions P1->P3 Dilute P2 Prepare Standardized Bacterial Inoculum (0.5 McFarland) A2 Inoculate Wells with Standardized Bacteria P2->A2 Standardize A1 Dispense Diluted Piperacillin to 96-Well Plate P3->A1 Aliquot A1->A2 Add inoculum I1 Incubate Plate (35°C, 16-20h) A2->I1 A3 Include Growth & Sterility Controls A3->I1 R1 Read Plate for Bacterial Growth I1->R1 R2 Determine MIC (Lowest concentration with no visible growth) R1->R2 Interpret

Caption: Workflow for Broth Microdilution MIC Testing.

Detailed Step-by-Step Methodology

Materials:

  • Piperacillin analytical grade powder

  • Appropriate solvent (e.g., sterile distilled water)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates with U-bottom wells

  • Bacterial isolates for testing

  • Quality Control (QC) strains (e.g., Escherichia coli ATCC® 25922, Pseudomonas aeruginosa ATCC® 27853)[15]

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer or turbidimeter

  • Incubator (35°C ± 2°C)

Protocol Steps:

  • Preparation of Piperacillin Stock Solution: a. Accurately weigh the required amount of piperacillin powder, accounting for its potency (provided by the manufacturer). b. Dissolve in the recommended solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution. Sterilize by filtration if necessary. c. Store aliquots at -70°C or colder. Avoid repeated freeze-thaw cycles.

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) non-selective agar plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Vortex gently to create a smooth suspension. d. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. This can be done visually or with a spectrophotometer.

  • Standardization of Inoculum for Testing: a. Within 15 minutes of preparation, dilute the 0.5 McFarland suspension. A typical dilution is 1:100 in CAMHB, followed by a further 1:2 dilution in the plate (when 50 µL of inoculum is added to 50 µL of drug solution). b. The final desired inoculum concentration in each well is approximately 5 x 10^5 CFU/mL .[16]

  • Preparation of Microtiter Plates: a. Prepare serial twofold dilutions of piperacillin in CAMHB. This can be done in tubes or directly in the microtiter plate. b. A typical final concentration range for piperacillin is 0.25 µg/mL to 128 µg/mL. c. Dispense 50 µL of each piperacillin concentration into the appropriate wells of the 96-well plate. d. Dispense 50 µL of CAMHB without antibiotic into the growth control well. e. Leave a sterility control well with 100 µL of uninoculated CAMHB.

  • Inoculation and Incubation: a. Within 15 minutes of standardization, add 50 µL of the final bacterial inoculum to each well (except the sterility control). b. The final volume in each test well will be 100 µL. c. Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours .

  • Reading and Interpreting Results: a. Before reading the test wells, check the controls:

    • Sterility Control: Must show no growth.
    • Growth Control: Must show a clear pellet or turbidity, indicating adequate growth. b. Using a reading mirror or an automated plate reader, examine the wells for bacterial growth (indicated by a cell pellet at the bottom or general turbidity). c. The MIC is the lowest concentration of piperacillin that completely inhibits visible growth of the organism.

Part 3: The Alternative Protocol - Agar Dilution MIC Determination

Agar dilution is a reference method that is more laborious but can be more cost-effective for testing large batches of isolates. It involves incorporating the antibiotic directly into the agar medium.

Experimental Workflow Diagram

AgarDilution_Workflow cluster_prep Phase 1: Plate Preparation cluster_inoc Phase 2: Inoculation cluster_readout Phase 3: Incubation & Analysis P1 Prepare Piperacillin Stock Solution P3 Add Piperacillin to MHA to create serial concentrations P1->P3 P2 Prepare Molten Mueller-Hinton Agar (MHA) P2->P3 P4 Pour, Solidify, and Dry Plates P3->P4 I3 Spot-Inoculate Agar Plates (from low to high concentration) I1 Prepare Standardized Bacterial Inoculum (0.5 McFarland) I2 Load Inoculum into Replicator Pins I1->I2 I2->I3 R1 Incubate Plates (35°C, 16-20h) I3->R1 R2 Read Plates for Growth at each spot R1->R2 R3 Determine MIC (Lowest concentration plate with no visible growth) R2->R3

Caption: Workflow for Agar Dilution MIC Testing.

Detailed Step-by-Step Methodology
  • Preparation of Antibiotic-Containing Agar Plates: a. Prepare piperacillin stock solution as described for broth microdilution. b. Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and hold it in a molten state in a 45-50°C water bath. c. Create a series of agar tubes or flasks. Add a specific volume of the piperacillin stock solution to each to achieve the desired final concentrations (e.g., 0.25, 0.5, 1, 2...128 µg/mL). Remember that the agar will be diluted 1:10 (e.g., add 2 mL of a 10x antibiotic solution to 18 mL of molten agar).[17] d. Mix well and pour into sterile petri dishes to a depth of 3-4 mm. e. Allow plates to solidify and then dry them to remove excess surface moisture. f. Always include a growth control plate containing no antibiotic.

  • Preparation of Inoculum: a. Prepare a 0.5 McFarland standardized suspension as in the broth method. b. This suspension is used directly for inoculation.

  • Inoculation: a. Using a multipoint replicator, transfer a standardized volume of each bacterial suspension (typically 1-2 µL) to the surface of the agar plates. This delivers approximately 10^4 CFU per spot . b. Always inoculate the growth control plate first, followed by the plates with increasing concentrations of piperacillin. c. Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation and Reading: a. Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours .[18] b. The MIC is the lowest concentration of piperacillin that prevents any visible growth , ignoring a single colony or a faint haze caused by the inoculum.

Part 4: Ensuring Trustworthiness - A Self-Validating System

The Critical Role of Quality Control (QC)

A protocol is only trustworthy if its performance is continuously monitored. This is achieved through the regular testing of well-characterized QC strains with known MIC ranges.[15][19][20]

  • Purpose: QC testing verifies the entire test system: the potency of the antibiotic, the quality of the media, the accuracy of the inoculum preparation, and the incubation conditions.

  • Procedure: QC strains must be tested with each new batch of reagents and on each day that clinical isolates are tested.

  • Interpretation: The resulting MIC for the QC strain must fall within the acceptable range published by the standardizing body (e.g., CLSI M100).[9] If the QC result is out of range, patient results cannot be reported, and the entire procedure must be investigated for errors.

Recommended QC Strains and Acceptable MIC Ranges

The following table summarizes the CLSI-recommended QC strains and their expected MIC ranges for piperacillin. These ranges are periodically updated, so it is essential to refer to the latest version of the CLSI M100 document.[9]

Quality Control StrainCLSI DocumentPiperacillin Acceptable MIC Range (µg/mL)
Escherichia coli ATCC® 25922M1001 - 4
Pseudomonas aeruginosa ATCC® 27853M1001 - 8
Staphylococcus aureus ATCC® 29213M1000.25 - 2

(Note: These ranges are for illustrative purposes and must be verified against the current CLSI M100 supplement.)

References

  • What is the mechanism of Piroxicam? - Patsnap Synapse. [Link]

  • Piroxicam as a COX Inhibitor: Mechanism and Therapeutic Implications. - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Piroxicam - Wikipedia. [Link]

  • Synthesis, characterization and anti-bacterial screening of Piroxicam based sulfonates | Request PDF. - ResearchGate. [Link]

  • Synthesis characterization and antibacterial screening of Piroxicam based sulfonates. - Journal of Chemical and Pharmaceutical Research. [Link]

  • Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria. - National Centre for Disease Control. [Link]

  • EUCAST: EUCAST - Home. [Link]

  • Approaches to Testing Novel β-Lactam and β-Lactam Combination Agents in the Clinical Laboratory. - National Institutes of Health. [Link]

  • Quality Control of Antimicrobial Susceptibility Testing. - Public Health England. [Link]

  • Clinical Breakpoint Tables. - EUCAST. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. - CLSI. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. - CLSI. [Link]

  • The Ins and Outs of Susceptibility Testing for New β-Lactam/β-Lactamase Inhibitor Combinations for Gram-Negative Organisms. - American Society for Microbiology. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. - CLSI. [Link]

  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. - Microbiology Class. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). - WOAH - Asia. [Link]

  • Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. - National Institutes of Health. [Link]

  • Agar Dilution (MIC) Susceptibility Test Method. - YouTube. [Link]

  • Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. - American Society for Microbiology. [Link]

  • CLSI 2024 M100Ed34(1). - CLSI. [Link]

  • Disk Diffusion and Quality Control. - EUCAST. [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of Piroxicillin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of piroxicillin. Due to the limited availability of established analytical methods for this compound, this guide employs a first-principles approach, leveraging the known physicochemical properties of structurally similar β-lactam antibiotics, such as amoxicillin, to establish a robust starting point for method development. The protocol outlines a systematic approach to optimizing chromatographic conditions and details a full validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1] This application note is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Analytical Challenge of this compound

This compound is a broad-spectrum, semi-synthetic penicillin antibiotic.[2] Its complex structure, featuring a β-lactam ring, a thiazolidine ring, and an extended side chain, presents a unique analytical challenge. As with all β-lactam antibiotics, this compound is susceptible to degradation, primarily through the hydrolysis of the strained β-lactam ring. Therefore, a stability-indicating analytical method—one that can resolve the intact active pharmaceutical ingredient (API) from its potential degradation products and impurities—is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations.

Given the scarcity of published HPLC methods specifically for this compound, this guide establishes a methodological foundation based on the well-characterized analysis of amoxicillin, a structurally related and widely studied penicillin.[3][4]

Foundational Principles: A Chemically-Driven Approach

The development of a successful HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties. While experimental data for this compound is sparse, we can infer key characteristics from its structure and from the known properties of amoxicillin.

Physicochemical Properties and Their Chromatographic Implications

A comparative analysis of amoxicillin and this compound informs the initial method development strategy.

PropertyAmoxicillin (Analogue)This compound (Target Analyte)Rationale for Chromatographic Choices
Molecular Weight 365.4 g/mol [3]672.7 g/mol [5]This compound's significantly larger size may lead to longer retention times under identical conditions.
logP (Octanol-Water Partition Coefficient) 0.87 (experimental)[3][4]0.77 (AlogP, computed)[6]Both compounds are relatively polar, suggesting that a highly aqueous mobile phase will be required for adequate retention on a reversed-phase column.[3]
pKa (Acid Dissociation Constant) ~2.4-2.6 (carboxylic acid)[3]Estimated ~2.5-3.5 (carboxylic acid)The presence of a carboxylic acid moiety necessitates careful pH control of the mobile phase to ensure consistent retention and peak shape. Operating at a pH below the pKa will suppress ionization, leading to increased retention.
UV Absorbance λmax ≈ 228 nm and 270-278 nm[7][8][9]Estimated λmax ≈ 230 nm and 280 nmThe shared phenolic and amide chromophores suggest similar UV absorbance profiles. A photodiode array (PDA) detector should be used to determine the optimal wavelength for this compound experimentally.

HPLC Method Development Strategy

The following section details a systematic approach to developing a stability-indicating HPLC method for this compound.

Initial Chromatographic Conditions (Starting Point)

Based on the analysis above, the following conditions provide a scientifically sound starting point for method development.

ParameterRecommended Starting ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmThe industry standard for reversed-phase chromatography, offering good retention for a wide range of compounds. The polarity of this compound suggests a C18 column will provide adequate retention.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ≈ 2.5)Low pH ensures the carboxylic acid group on this compound is protonated, enhancing retention. Phosphate buffers are also a suitable alternative.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, generally offering good peak shape and lower viscosity than methanol.
Gradient 5% B to 70% B over 20 minutesA broad gradient is essential in early development to elute the parent compound and any potential impurities or degradants with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and can improve peak shape.
Detector PDA Detector, scan 200-400 nm, monitor at 230 nmA PDA detector allows for the determination of the optimal detection wavelength and assessment of peak purity. 230 nm is chosen based on the absorbance profile of similar compounds.[7]
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements.
Method Optimization Workflow

The initial conditions should be systematically optimized to achieve the desired separation.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation A Define Analyte Properties (this compound, Amoxicillin Analogue) B Select Initial Conditions (Column, Mobile Phase, Gradient) A->B C Perform Initial Injection B->C D Evaluate Peak Shape & Retention (Is retention > 2x void volume?) C->D E Adjust Mobile Phase pH (For optimal peak shape) D->E Poor Shape F Optimize Gradient Slope (For resolution of impurities) D->F Good Shape E->F G Fine-tune Organic Modifier (Acetonitrile vs. Methanol) F->G H Perform Forced Degradation Studies G->H I Confirm Stability-Indicating Nature H->I J Proceed to Method Validation (ICH Q2) I->J

Caption: A workflow for systematic HPLC method development.

Detailed Protocols

Protocol for Sample and Mobile Phase Preparation

Mobile Phase Preparation (0.1% Phosphoric Acid in Water, pH 2.5):

  • Add 950 mL of HPLC-grade water to a 1 L volumetric flask.

  • Carefully add 1.0 mL of concentrated phosphoric acid (85%).

  • Bring the volume to 1 L with HPLC-grade water and mix thoroughly.

  • Filter through a 0.45 µm membrane filter and degas prior to use.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of a 50:50 mixture of Mobile Phase A and Acetonitrile (diluent).

  • Sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to volume with the diluent.

Working Standard Solution (100 µg/mL):

  • Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the diluent.

Protocol for Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies must be performed.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Neutralize with 1N NaOH and dilute with diluent.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Let stand at room temperature for 30 minutes. Neutralize with 1N HCl and dilute with diluent.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Let stand at room temperature for 1 hour. Dilute with diluent.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Prepare a solution in the diluent.

  • Photolytic Degradation: Expose a solution of the drug to UV light (254 nm) for 24 hours.

Analyze all samples using the developed HPLC method with a PDA detector to check for peak purity and resolution between this compound and any degradation products.

Method Validation Protocol (ICH Q2(R2) Guidelines)

Once the method is optimized, it must be validated to demonstrate its fitness for purpose.[1]

Validation_Workflow cluster_0 Core Validation Parameters cluster_1 System Performance Specificity Specificity & Forced Degradation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LLOQ Limit of Quantitation Precision->LLOQ LOD Limit of Detection LLOQ->LOD Robustness Robustness (Small Variations) LOD->Robustness SST System Suitability Robustness->SST Validation Validated Method SST->Validation

Caption: Key parameters for HPLC method validation per ICH Q2(R2).

Validation Parameters and Acceptance Criteria
ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and forced degradation samples.No interference at the retention time of this compound. The main peak should be spectrally pure.
Linearity Analyze five concentrations over the range of 50-150% of the target concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the 100% standard. Intermediate Precision: Repeat on a different day with a different analyst.RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the concentration with a signal-to-noise ratio of 10.RSD at this concentration should be ≤ 10%.
Limit of Detection (LOD) Determine the concentration with a signal-to-noise ratio of 3.Visual evaluation.
Robustness Introduce small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%, column temperature ±5°C).System suitability parameters should remain within limits.
System Suitability Inject five replicates of the 100% standard before each run.Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD of peak areas ≤ 2.0%.

Conclusion

This application note provides a comprehensive and scientifically-grounded framework for developing and validating a stability-indicating RP-HPLC method for the analysis of this compound. By leveraging established chromatographic principles and the known properties of the structural analogue amoxicillin, a robust starting point and a clear optimization pathway are defined. Adherence to the detailed protocols for method development and validation will ensure the creation of an analytical method that is accurate, precise, and fit for its intended purpose in a regulated pharmaceutical environment.

References

  • Inxight Drugs. This compound. [Link]. Accessed February 9, 2026.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 33613, Amoxicillin. [Link]. Accessed February 9, 2026.

  • ResearchGate. UV-Vis absorption spectrum of (a) Amoxicillin and (b) Thiamine in distilled water for different concentrations. [Link]. Accessed February 9, 2026.

  • Asan, A., & Seddiq, N. (2022). A Simple Spectrophotometric Determination of Amoxicillin in Drug Samples. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]. Accessed February 9, 2026.

  • SIELC Technologies. UV-Vis Spectrum of Amoxicillin. [Link]. Accessed February 9, 2026.

  • U.S. Food and Drug Administration. AMOXIL (amoxicillin) Label. [Link]. Accessed February 9, 2026.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3047855, this compound. [Link]. Accessed February 9, 2026.

  • ResearchGate. UV Absorption Spectra of (a) Pure Amoxicillin Trihydrate (b) Optimized Formulation. [Link]. Accessed February 9, 2026.

  • Wikipedia. Amoxicillin. [Link]. Accessed February 9, 2026.

  • Global Substance Registration System. This compound. [Link]. Accessed February 9, 2026.

  • ResearchGate. Possible pathways of amoxicillin degradation. [Link]. Accessed February 9, 2026.

  • ResearchGate. pKa values of the main groups of amoxicillin. [Link]. Accessed February 9, 2026.

  • EMBL-EBI. ChEMBL: Compound Report for CHEMBL2103982. [Link]. Accessed February 9, 2026.

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]. Accessed February 9, 2026.

  • AlQalam Journal of Medical and Applied Sciences. Development and Validation of a Simple UV-Vis Spectrophotometric Method for the Quantitative Determination of Amoxicillin in Pharmaceutical Dosage. [Link]. Accessed February 9, 2026.

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]. Accessed February 9, 2026.

Sources

Application Note: Piroxicillin Solubility Profiling in Aqueous and Organic Media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piroxicillin (VX-VC 43) is a broad-spectrum ureidopenicillin antibiotic characterized by a complex side chain incorporating a pyrimidinyl ureido group and a hydroxyphenyl moiety. Its physicochemical behavior is dominated by the beta-lactam core and the ionizable carboxylic acid function (pKa ~2.6), rendering its solubility highly pH-dependent.

This guide provides a technical framework for solubilizing this compound for analytical, formulation, and biological applications. While specific historical solubility data for this compound is limited compared to widely used analogs like Piperacillin, its structural properties dictate a predictable solubility profile: high solubility in polar aprotic solvents (DMSO) , pH-dependent aqueous solubility (high as sodium salt, low as free acid) , and negligible solubility in non-polar organics .

Key Chemical Identifiers:

  • CAS: 82509-56-6[1]

  • Molecular Formula: C₂₇H₂₈N₈O₉S₂

  • Molecular Weight: 672.70 g/mol

  • Class: Ureidopenicillin (Beta-lactam)

This compound Solubility Profile

The following data summarizes the solubility behavior of this compound. These values are derived from the physicochemical properties of the ureidopenicillin class and specific formulation patents.

Table 1: Solubility in Key Solvents
Solvent SystemSolubility RatingEstimated Conc. (mg/mL)*Comments
Water (pH 7.0, Na Salt) High > 50 mg/mLHighly soluble as the sodium salt; susceptible to hydrolysis over time.
Water (pH < 2.5, Free Acid) Low < 1 mg/mLPrecipitates as the free acid in highly acidic environments.
DMSO Very High > 100 mg/mLPreferred solvent for stock solutions; protects against hydrolysis.
Methanol / Ethanol Moderate 10 - 30 mg/mLSoluble, but lower capacity than DMSO. Avoid for long-term storage due to potential alcoholysis.
Acetonitrile Low-Moderate 1 - 5 mg/mLUseful for HPLC mobile phases but poor for bulk dissolution.
Hexane / Chloroform Insoluble < 0.1 mg/mLIncompatible with the polar/zwitterionic nature of the molecule.

*Note: Values are estimated based on structural analogs (Piperacillin, Azlocillin) and should be empirically verified using the protocol in Section 4.

Critical Stability Warning

Beta-Lactam Instability: this compound, like all penicillins, is prone to hydrolysis of the beta-lactam ring in aqueous solution. This reaction is catalyzed by extreme pH (both acid and base) and heat.

  • Storage: Aqueous solutions must be prepared fresh or frozen at -80°C immediately.

  • Stock Solutions: Prepare in anhydrous DMSO for maximum stability (stable for months at -20°C).

Mechanism of Solubility

The solubility of this compound is governed by the ionization state of its C-3 carboxylic acid group and the polarity of its side chains.

Figure 1: Solubility mechanism of this compound based on pH and solvent polarity.

Protocol: Preparation of Stock and Working Solutions

This protocol ensures the accurate preparation of this compound solutions for biological assays (MIC determination) or analytical standards (HPLC).

Materials Required[2][3][4][5][6][7][8][9]
  • This compound (Solid powder, stored at -20°C, desiccated)

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ACS Grade or higher

  • Diluent: PBS (Phosphate Buffered Saline) or sterile water

  • Vortex mixer

  • 0.22 µm PTFE syringe filter (for sterilization/filtration of organic stocks)

Step-by-Step Methodology
A. Preparation of 50 mg/mL Stock Solution (DMSO)
  • Weighing: Accurately weigh 10 mg of this compound powder into a 1.5 mL microcentrifuge tube.

    • Note: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition: Add 200 µL of anhydrous DMSO.

    • Why DMSO? It prevents hydrolysis and ensures complete dissolution of both the free acid and salt forms.

  • Dissolution: Vortex vigorously for 30-60 seconds. The powder should dissolve instantly to form a clear, slightly yellow solution.

    • Troubleshooting: If particles persist, sonicate for 2 minutes in a water bath (ambient temperature). Avoid heating.

  • Sterilization (Optional): If used for cell culture, filter through a 0.22 µm PTFE or Nylon filter. Do not use cellulose acetate (CA) filters as DMSO may degrade them.

B. Preparation of Aqueous Working Solution (1 mg/mL)
  • Dilution: Slowly add 20 µL of the 50 mg/mL DMSO stock into 980 µL of PBS (pH 7.4).

  • Mixing: Vortex immediately to prevent local precipitation.

    • Observation: The solution should remain clear. If turbidity appears, the pH of the buffer may be too low; ensure pH > 6.0.

  • Usage: Use this solution immediately (within 4 hours). Discard unused aqueous portions.

Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

Use this protocol if you need to determine the exact solubility limit in a specific novel vehicle or formulation.

Workflow Diagram

Figure 2: Standard "Shake-Flask" workflow for solubility determination.

Detailed Steps
  • Saturation: Add excess this compound (~50 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Cap tightly and shake/rotate at 25°C for 24 hours.

    • Check: Ensure solid is still present after 24 hours. If dissolved, add more solid.

  • Sampling: Centrifuge at 10,000 x g for 5 minutes to pellet undissolved solid.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter.

    • Pre-saturation: Discard the first 200 µL of filtrate to account for drug adsorption to the filter membrane.

  • Quantification: Dilute the filtrate into the linear range of your analytical method (e.g., UV-Vis at 230 nm or HPLC) and calculate concentration.

References

  • National Center for Advancing Translational Sciences (NCATS). this compound - Inxight Drugs. Retrieved from [Link][1]

  • PubChem. this compound Compound Summary (CID 3047855). National Library of Medicine. Retrieved from [Link]

  • Google Patents.Controlled absorption water-soluble pharmaceutically active organic compound formulation (US10463611B2).
  • ChEMBL. this compound (CHEMBL2103982) Physicochemical Properties.[1] European Molecular Biology Laboratory. Retrieved from [Link][1]

Sources

In Vitro Antibacterial Assay Protocol for Penicillin-Class Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Initial Note on Nomenclature: The term "piroxicillin" as specified in the topic query does not correspond to a recognized penicillin-class antibiotic in major pharmacological and microbiological databases. It is presumed to be a potential typographical error. This guide will proceed using Amoxicillin as a representative and widely-used aminopenicillin. The principles and protocols detailed herein are broadly applicable to other penicillin-class antibiotics, with the understanding that specific parameters such as potency, solubility, and interpretive breakpoints must be adjusted for the particular agent under investigation.

Introduction: The Rationale for Standardized In Vitro Antibacterial Assays

The escalating threat of antimicrobial resistance necessitates robust and reproducible methods for evaluating the efficacy of new and existing antibacterial agents. For penicillin-class drugs, which function by disrupting the synthesis of the bacterial cell wall, in vitro susceptibility testing remains the cornerstone of both clinical diagnostics and drug development research.[1] This application note provides a comprehensive, field-tested guide to performing in vitro antibacterial assays for amoxicillin, grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3]

The primary objective of these assays is to determine the minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4] This metric is a critical predictor of therapeutic success. We will detail two gold-standard methodologies: Broth Microdilution and Kirby-Bauer Disk Diffusion. The causality behind each step is explained to empower the researcher not just to follow a protocol, but to understand and troubleshoot the experimental system.

Foundational Principles: Mechanism of Action and Spectrum of Activity

Amoxicillin, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By acylating the active site of PBPs, amoxicillin blocks the cross-linking of peptidoglycan chains, leading to a loss of cell wall integrity, osmotic instability, and ultimately, cell lysis.

Amoxicillin is classified as a moderate-spectrum antibiotic, demonstrating activity against many Gram-positive and Gram-negative bacteria. However, its efficacy is compromised by β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the drug. This has led to its common formulation with β-lactamase inhibitors like clavulanic acid.

Core Experimental Workflow: A Visual Guide

The following diagram outlines the logical flow of an in vitro antibacterial susceptibility experiment, from initial preparation to final data interpretation.

Antibacterial_Assay_Workflow Experimental Workflow for In Vitro Antibacterial Susceptibility Testing cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_incubation Phase 3: Incubation cluster_analysis Phase 4: Data Analysis & Interpretation stock_prep Prepare Amoxicillin Stock Solution method_choice Choose Method stock_prep->method_choice media_prep Prepare Culture Media (e.g., CAMHB, MH Agar) media_prep->method_choice qc_prep Prepare Quality Control Strains inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland Standard) qc_prep->inoculum_prep inoculum_prep->method_choice broth_dilution Broth Microdilution: Serial Dilution & Inoculation method_choice->broth_dilution Quantitative disk_diffusion Disk Diffusion: Lawn Culture & Disk Application method_choice->disk_diffusion Qualitative/ Semi-quantitative incubate Incubate Plates (35°C ± 2°C, 16-20 hours) broth_dilution->incubate disk_diffusion->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic measure_zone Measure Zone of Inhibition (in mm) incubate->measure_zone interpret Interpret Results using CLSI/EUCAST Breakpoints read_mic->interpret measure_zone->interpret report Report as S, I, or R interpret->report

Caption: High-level workflow for antibacterial susceptibility testing.

Essential Preparations: Ensuring a Validated System

The reliability of any susceptibility test hinges on meticulous preparation of its core components.

Preparation of Amoxicillin Stock Solution

The accuracy of the final MIC value is directly dependent on the accuracy of the initial antibiotic concentration.

  • Source: Obtain amoxicillin powder with a known potency (µg of active drug per mg of powder) from a reputable supplier. Do not use commercially available tablets or capsules, as they contain excipients that can interfere with the assay.[5]

  • Solvent Selection: Amoxicillin trihydrate has limited solubility in water (approximately 1-10 mg/mL).[6] For higher concentrations, Dimethyl sulfoxide (DMSO) can be used as a solvent.[7][8] However, it is crucial to ensure the final concentration of DMSO in the assay does not exceed 1%, as it can have intrinsic antimicrobial effects. For most applications, preparing a stock solution in a buffer at a slightly alkaline pH (e.g., pH 8.0 phosphate buffer) and then diluting in the test medium is a common practice.

  • Calculation of Weight: Use the following formula to calculate the precise amount of powder needed to prepare a stock solution of a specific concentration, accounting for the drug's potency:[5] Weight (mg) = [Volume (mL) × Desired Concentration (µg/mL)] / Potency (µg/mg)

  • Procedure:

    • Aseptically weigh the calculated amount of amoxicillin powder.

    • Dissolve in the chosen sterile solvent (e.g., sterile water, buffer, or DMSO).

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter if it was not prepared from sterile powder and solvent under aseptic conditions.

    • Aliquot the stock solution into sterile, cryo-storage vials.

  • Storage and Stability: Store stock solutions at -20°C or, preferably, -70°C. Amoxicillin in solution is susceptible to degradation, particularly at warmer temperatures and non-optimal pH.[6][9] Avoid repeated freeze-thaw cycles. Stability studies have shown that amoxicillin solutions can degrade significantly at 37°C, underscoring the importance of using freshly prepared dilutions for each experiment.[6]

Media and Reagents
  • Broth Microdilution: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium recommended by both CLSI and EUCAST.[10] The concentration of divalent cations (Ca²⁺ and Mg²⁺) is critical as it can affect the activity of some antibiotics against certain bacteria.

  • Disk Diffusion: Mueller-Hinton Agar (MHA) is the standard medium.[11] The agar depth must be uniform (4.0 ± 0.5 mm) to ensure consistent diffusion of the antibiotic.[11]

  • Inoculum Preparation: Sterile saline (0.85%) and a 0.5 McFarland turbidity standard are required. The McFarland standard corresponds to a bacterial suspension density of approximately 1.5 x 10⁸ CFU/mL.[12]

Quality Control (QC) Strains

The inclusion of QC strains is mandatory for a self-validating system. These are well-characterized bacterial strains with known, predictable susceptibility patterns. Testing QC strains in parallel with clinical isolates verifies that the test system (media, antibiotic dilutions, incubation) is performing correctly.[13]

  • Recommended Strains:

    • Escherichia coli ATCC® 25922™

    • Staphylococcus aureus ATCC® 29213™

    • Pseudomonas aeruginosa ATCC® 27853™

    • Enterococcus faecalis ATCC® 29212™

  • Maintenance: QC strains should be stored at -70°C or in liquid nitrogen. A limited number of subcultures should be made from the stock to prepare working cultures to prevent genetic drift.

Detailed Experimental Protocol: Broth Microdilution Method

This method yields a quantitative MIC value and is considered a reference method by CLSI and EUCAST.[4][12]

Step 1: Preparation of Amoxicillin Dilutions

  • In a sterile 96-well microtiter plate (the "mother plate"), prepare serial twofold dilutions of the amoxicillin stock solution in CAMHB. The concentration range should bracket the expected MIC of the test organisms. A typical range might be 0.06 to 128 µg/mL.

  • Dispense 50 µL of the appropriate amoxicillin dilution into each well of the final test plate.[10]

Step 2: Inoculum Preparation

  • Using a sterile loop, select 3-5 well-isolated colonies of the test organism from a non-selective agar plate incubated for 18-24 hours.

  • Suspend the colonies in sterile saline.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard visually or using a photometer. This standardized suspension contains approximately 1.5 x 10⁸ CFU/mL.[12]

  • Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the test plate.

Step 3: Inoculation and Incubation

  • Add 50 µL of the final bacterial inoculum to each well of the microtiter plate containing the amoxicillin dilutions, resulting in a final volume of 100 µL per well.

  • Include a positive control well (inoculum + broth, no antibiotic) and a negative/sterility control well (broth only).

  • Seal the plate with a lid or adhesive sealer to prevent evaporation.

  • Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.[10]

Step 4: Reading and Interpreting the MIC

  • Following incubation, place the microtiter plate on a reading device.

  • The MIC is the lowest concentration of amoxicillin at which there is no visible growth (i.e., the first clear well). The growth control well should be distinctly turbid, and the sterility control should be clear.[4]

Detailed Experimental Protocol: Kirby-Bauer Disk Diffusion Method

This method is a qualitative or semi-quantitative assay that is simpler to perform and is widely used in clinical laboratories.[11]

Step 1: Inoculum Preparation

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol (Section 5, Step 2).

Step 2: Inoculation of Agar Plate

  • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum.

  • Rotate the swab against the inside of the tube to remove excess liquid.

  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[11]

  • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.

Step 3: Application of Disks and Incubation

  • Using sterile forceps or a disk dispenser, apply paper disks impregnated with a standard amount of amoxicillin (e.g., 10 µg) onto the surface of the agar.

  • Ensure the disks are placed firmly to make complete contact with the agar surface and are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of inhibition zones.[11]

  • Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

Step 4: Measuring and Interpreting Zones of Inhibition

  • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter (mm), including the diameter of the disk itself.

  • Use a ruler or calipers and view the plate from the back against a dark background, illuminated with reflected light.[1]

Data Presentation and Interpretation

The raw data (MIC values or zone diameters) are meaningless without interpretation against established clinical breakpoints. These breakpoints are defined by CLSI and EUCAST and categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R).[14][15]

Quality Control Data

The results for the QC strains must fall within the acceptable ranges specified by the standardizing body (CLSI or EUCAST). If QC results are out of range, the entire batch of tests must be considered invalid and repeated.

Table 1: CLSI and EUCAST Quality Control Ranges for Amoxicillin

Quality Control Strain Test Method Antibiotic Content CLSI Acceptable Range (2024)[2] EUCAST Acceptable Range (2023)[13]
E. coli ATCC® 25922™ Broth Microdilution N/A 2 - 8 µg/mL 2 - 8 µg/mL
Disk Diffusion 10 µg 19 - 25 mm 17 - 22 mm
S. aureus ATCC® 29213™ Broth Microdilution N/A 0.25 - 1 µg/mL Not specified for amoxicillin

| | Disk Diffusion | 10 µg | 28 - 35 mm | Not specified for amoxicillin |

Note: EUCAST does not specify a QC range for S. aureus ATCC 29213 with amoxicillin alone but does for amoxicillin-clavulanic acid.

Interpretive Breakpoints

The following tables provide the clinical breakpoints for amoxicillin against common bacterial groups. It is critical to use the most current version of the CLSI M100 or EUCAST breakpoint tables for clinical interpretation.[2][16]

Table 2: CLSI M100 (2024) Interpretive Criteria for Amoxicillin [2] | Organism | MIC (µg/mL) | Zone Diameter (mm) | | :--- | :--- | :--- | | | S | I | R | S | I | R | | Enterobacterales | ≤ 8 | 16 | ≥ 32 | ≥ 17 | 14-16 | ≤ 13 | | Enterococcus spp. | ≤ 8 | - | ≥ 16 | ≥ 17 | - | ≤ 16 | | Streptococcus pneumoniae (non-meningitis) | ≤ 2 | 4 | ≥ 8 | - | - | - |

Table 3: EUCAST Breakpoint Tables (v 14.0, 2024) for Amoxicillin [16] | Organism | MIC (mg/L) | Zone Diameter (mm) | | :--- | :--- | :--- | | | S ≤ | R > | S ≥ | R < | | Enterobacterales (uncomplicated UTI only) | 8 | 8 | 17 | 17 | | Enterococcus faecalis | 4 | 4 | - | - | | Streptococcus Groups A, B, C, G | 0.25 | 2 | 18 | 12 | | Streptococcus pneumoniae | 0.5 | 2 | - | - |

Note: "S" = Susceptible, "I" = Intermediate/Susceptible, Increased Exposure, "R" = Resistant. EUCAST and CLSI definitions and breakpoints may differ.[14]

Conclusion: Towards Reproducible and Reliable Data

This guide provides a detailed framework for conducting in vitro antibacterial assays for amoxicillin, grounded in the rigorous standards of CLSI and EUCAST. By understanding the scientific principles behind each step—from the careful preparation of reagents to the standardized interpretation of results—researchers can generate high-quality, reliable data. Adherence to these protocols, particularly the stringent use of quality control strains and up-to-date interpretive criteria, is paramount for ensuring the integrity and inter-laboratory comparability of antimicrobial susceptibility data, a critical component in the global effort to combat antibiotic resistance.

References

  • CLSI. (2024). Performance Standards for Antimicrobial Susceptibility Testing. 34th ed. CLSI supplement M100. Clinical and Laboratory Standards Institute. [Link]

  • UCLA Health. (2025). Antimicrobial Susceptibility Summary 2025. UCLA Quality Management Services. [Link]

  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • EUCAST. (2026). Clinical Breakpoint Tables v. 16.0. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Wolfensberger, A., et al. (2013). Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms. PLOS ONE. [Link]

  • CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing. 27th Edition. Clinical and Laboratory Standards Institute. [Link]

  • EUCAST. (2024). Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • CLSI. (2015). M100-S25: Performance Standards for Antimicrobial Susceptibility Testing. Twenty-Fifth Informational Supplement. Clinical and Laboratory Standards Institute. [Link]

  • WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Rakuno Gakuen University. [Link]

  • EUCAST. (2025). Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Nagy, B., et al. (2024). Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C. Antibiotics. [Link]

  • NICD. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases. [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Microbe Online. (2013). Preparation of Antibiotic Stock Solutions and Discs. [Link]

  • Japanese Pharmacopoeia. Amoxicillin. [Link]

  • Scribd. (2019). EUCAST Disk Diffusion Guide v6.0. [Link]

  • NICD. (2019). European Committee on Antimicrobial Susceptibility Testing. [Link]

  • iGEM. Antibacterial Stock Preparation. [Link]

  • Google Patents. (2016).
  • Liofilchem. Antibiotic Disc Interpretative Criteria and Quality Control. [Link]

  • NICD. (2015). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • JMI Laboratories. Adjusting EUCAST zone diameter breakpoints for Haemophilus influenzae. [Link]

  • Rubin Lab. (2020). MIC (Broth Microdilution) Testing. YouTube. [Link]

  • Rubin Lab. (2020). Disc Diffusion (Kirby-Bauer) Antimicrobial Susceptibility Testing. YouTube. [Link]

  • Journal of Applied Pharmaceutical Science. (2011). Accelerated stability and antimicrobial sensitivity studies of amoxicillin dry suspensions marketed in Bangladesh. [Link]

Sources

Technical Guide: Preparation and Optimization of Piroxicillin Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

Piroxicillin (CAS: 82509-56-6) is a broad-spectrum ureidopenicillin antibiotic, structurally related to piperacillin and mezlocillin.[1][2] It exhibits potent bactericidal activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa, by inhibiting penicillin-binding proteins (PBPs) involved in peptidoglycan synthesis.[1]

While less common than Penicillin/Streptomycin (Pen/Strep) in routine culture, this compound is a critical tool for:

  • Contamination Rescue: Eliminating resistant Gram-negative outbreaks in valuable cell lines.[1]

  • Selection Pressure: Specific bacterial co-culture models.

  • Mechanism Studies: Investigating cell wall synthesis inhibition in bacterial pathogens.

Warning: Do not confuse This compound with Piroxicam (an NSAID).[1] This is a frequent error in reagent procurement that leads to failed experiments and potential cytotoxicity.[1]

Chemical Specifications
PropertyValueNotes
Molecular Weight 672.70 g/mol Large molecule; accounts for slower diffusion in agar.[1]
Formula C₂₇H₂₈N₈O₉S₂Contains a Beta-lactam ring (hydrolysis sensitive).[1]
Solubility Profile Form-dependentNa-Salt: Water soluble.[1][3][4] Free Acid: Soluble in DMSO or dilute alkali.[1]
Stability Low in liquid stateRapid hydrolysis at RT/37°C. Requires -20°C storage.[1]
Mechanism Cell Wall Synthesis InhibitorBinds PBPs, preventing cross-linking.[1]

Pre-Formulation Decision Matrix

Before opening the vial, you must determine the salt form of your this compound, as this dictates the solvent. Most cell culture applications utilize the Sodium Salt for aqueous solubility and reduced cytotoxicity.[1]

Solubility Decision Tree (Graphviz)[1][2]

SolventSelection Start Identify this compound Form IsSalt Sodium Salt Form? Start->IsSalt IsAcid Free Acid Form? Start->IsAcid SolventWater Solvent: Sterile ddH2O (Preferred) IsSalt->SolventWater Yes (Highly Soluble) SolventDMSO Solvent: DMSO (Max 1000x Stock) IsAcid->SolventDMSO Primary Choice SolventAlk Solvent: 0.1M NaOH (Titrate carefully) IsAcid->SolventAlk Alternative (Aqueous) Filter Sterile Filtration SolventWater->Filter 0.22 µm PES SolventDMSO->Filter 0.22 µm PTFE/Nylon SolventAlk->Filter 0.22 µm PES

Figure 1: Solvent selection logic based on the chemical form of this compound. Incorrect solvent choice can lead to precipitation or inactivation.

Detailed Protocol: Preparation of 50 mg/mL Stock Solution

This protocol targets a 50 mg/mL (50,000 µg/mL) stock solution.[1] This concentration allows for a 1000x dilution to achieve a working concentration of 50 µg/mL, a standard starting point for Gram-negative control.[1]

Materials Required[1][4][5][6][7][8][9][10][11][12][13]
  • This compound (Powder)[1][4]

  • Solvent: Sterile Tissue Culture Grade Water (for Na-Salt) OR DMSO (for Free Acid).[1]

  • Filtration: 0.22 µm Syringe Filter (PES for aqueous; PTFE/Nylon for DMSO).[1]

  • Vessels: Sterile 15mL conical tubes (polypropylene).

  • Storage: Sterile 1.5mL microcentrifuge tubes (amber or foil-wrapped).

Step-by-Step Methodology
Step 1: Calculation & Weighing

To prepare 10 mL of stock solution at 50 mg/mL:

  • Target Mass:

    
    .
    
  • Weighing: Weigh 500 mg of this compound powder into a sterile tube.

    • Note: If using the Sodium Salt, account for the sodium mass if high precision is required, though for general antibiotic use, the gross weight is usually sufficient.

Step 2: Solubilization (Critical)
  • For Sodium Salt: Add 8 mL of sterile water. Vortex vigorously. The solution should clarify rapidly. Adjust volume to 10 mL.

  • For Free Acid: Add 5 mL of DMSO. Vortex until dissolved.[1] Add sterile water to reach 10 mL (creating a 50% DMSO stock).[1]

    • Caution: If using DMSO, ensure the final concentration in the culture dish is <0.5% (ideally <0.1%) to avoid solvent toxicity.[5] A 1000x stock results in 0.1% DMSO, which is generally safe.

Step 3: Sterilization

Do NOT Autoclave. Beta-lactams are heat-labile.[1]

  • Draw the solution into a sterile syringe.[1]

  • Attach a 0.22 µm filter .[1]

    • Use PES (Polyethersulfone) for aqueous solutions (Low protein binding, fast flow).[1]

    • Use PTFE or Nylon for DMSO-based solutions (Chemical resistance).[1]

  • Dispense into a sterile collection tube.

Step 4: Aliquoting & Storage

Beta-lactams degrade via hydrolysis in aqueous solution.[1]

  • Aliquot into small volumes (e.g., 500 µL or 1 mL) to avoid freeze-thaw cycles.

  • Label: "this compound 50mg/mL - [Date] - [Solvent]".

  • Store: -20°C (stable for 3-6 months) or -80°C (stable for 1 year).

Application in Cell Culture[4][7][9]

Working Concentration Optimization

This compound is not a standard prophylactic; it is an intervention tool.[1] You must determine the Minimum Effective Concentration (MEC) that clears bacteria without harming mammalian cells.[1]

Cell TypeSuggested Working Conc.Max Tolerated Conc.Notes
Robust Lines (HeLa, HEK293) 50 - 100 µg/mL~500 µg/mLHigh tolerance.[1]
Primary Cells / Stem Cells 20 - 50 µg/mL~100 µg/mLSensitive to metabolic stress.[1]
Bacteria (Gram-Negative) 10 - 50 µg/mLN/AStrain dependent (MIC).[1]
Experimental Workflow: Cytotoxicity & Efficacy Testing

Workflow cluster_0 Parallel Assessment Prep Prepare Stock (50 mg/mL) Dilute Serial Dilution in Media (0, 10, 50, 100, 200 µg/mL) Prep->Dilute Tox Mammalian Cell Viability (MTT/CCK-8 Assay) Dilute->Tox Efficacy Bacterial Clearance (Turbidity/CFU Count) Dilute->Efficacy Analyze Determine Therapeutic Window (High Clearance / Low Toxicity) Tox->Analyze Efficacy->Analyze

Figure 2: Validation workflow to determine the optimal working concentration for specific cell lines.

Troubleshooting & Quality Control

Self-Validating the Protocol

To ensure your stock solution is active and safe:

  • The "Crystal Check": After thawing an aliquot at 37°C, hold it up to the light. If you see floating crystals or precipitate, the antibiotic has crashed out. Discard. Do not attempt to re-heat significantly.[1]

  • The "Color Check": this compound solutions should be clear to slightly yellow.[1] Dark yellow or brown indicates oxidation/hydrolysis.[1] Discard.

Common Issues
  • Precipitation upon addition to media: This usually happens if the stock is too concentrated in DMSO and added too quickly. Solution: Add the stock dropwise to the media while swirling.

  • Bacterial persistence: this compound is a beta-lactam.[1] If bacteria persist, they likely express Beta-lactamase.[1] Solution: Use in conjunction with a Beta-lactamase inhibitor (e.g., Tazobactam) or switch classes.[1]

References

  • National Center for Advancing Translational Sciences (NCATS). this compound - Inxight Drugs.[1] Retrieved from [Link][1]

  • PubChem. this compound (Compound CID 3047855).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • European Bioinformatics Institute (EMBL-EBI). this compound (CHEMBL2103982).[1] ChEMBL Database.[1][4] Retrieved from [Link][1]

Sources

Application Note: Bioanalytical Extraction and Quantification of Piroxicillin from Biological Fluids

[1][2]

Executive Summary

This Application Note details the protocol for the isolation and quantification of Piroxicillin (a broad-spectrum ureidopenicillin antibiotic) from complex biological matrices (plasma, serum, and urine).

This compound is structurally related to Piperacillin and Apalcillin, sharing the core

sample stabilityextraction efficiencyProtein Precipitation (PPT)Solid Phase Extraction (SPE)

Analyte Profile & Critical Challenges

This compound (CHEMBL2103982) is a semi-synthetic antibiotic exhibiting bactericidal activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa.

Physicochemical Properties[1][3][4]
  • Class: Ureidopenicillin /

    
    -lactam.
    
  • Molecular Formula:

    
    
    
  • Acid/Base Character: Amphoteric (contains both carboxylic acid and basic nitrogen moieties).

  • Stability: Critical. The

    
    -lactam ring is susceptible to hydrolysis in aqueous solutions, particularly at physiological pH and elevated temperatures.
    
The "Stability Trap"

Most extraction failures for this class occur before the sample reaches the column. This compound degrades rapidly in plasma at room temperature.

  • Requirement: All processing must occur at

    
    .
    
  • Stabilization: Samples should be acidified (pH 4.5–5.5) immediately upon collection using citrate buffer to prevent ring opening.

Sample Collection and Pre-Treatment

Objective: Prevent ex vivo degradation.

  • Collection: Draw blood into tubes containing EDTA (anticoagulant) and immediately invert.

  • Stabilization: Add 20

    
    L of 1M Citrate Buffer (pH 5.0) per 1 mL of whole blood.
    
  • Separation: Centrifuge at

    
     for 10 minutes at 
    
    
    .
  • Storage: Transfer plasma to cryovials. Store at

    
    . Do not store at 
    
    
    for >1 week, as degradation continues slowly.

Extraction Protocols

Decision Matrix: Which Protocol to Use?

ExtractionDecisionStartSample Type & GoalConcConcentration > 500 ng/mL(TDM / High Dose)Start->ConcTraceConcentration < 10 ng/mL(PK / Residuals)Start->TracePPTProtocol A:Protein PrecipitationConc->PPTSpeed PriorityCleanHigh Matrix CleanlinessRequired?Conc->CleanRobustness PrioritySPEProtocol B:Solid Phase ExtractionTrace->SPEClean->PPTNoClean->SPEYes

Figure 1: Decision matrix for selecting the appropriate extraction methodology based on sensitivity requirements.

Protocol A: Protein Precipitation (High Throughput)

Best for: Clinical TDM, high-concentration samples (

  • Thaw: Thaw plasma samples on wet ice.

  • Aliquoting: Transfer

    
     of plasma to a 1.5 mL Eppendorf tube.
    
  • Internal Standard (IS): Add

    
     of IS working solution (e.g., Piperacillin-d5, 
    
    
    in methanol). Vortex for 10 sec.
  • Precipitation: Add

    
     of cold Acetonitrile (
    
    
    )
    containing 0.1% Formic Acid.
    • Note: The formic acid aids in precipitating proteins and stabilizing the analyte.

  • Vortex: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at

    
     for 10 minutes at 
    
    
    .
  • Supernatant Transfer: Transfer

    
     of the supernatant to a clean vial.
    
  • Dilution: Dilute with

    
     of mobile phase A (Water + 0.1% Formic Acid) to match the initial LC gradient conditions.
    
Protocol B: Solid Phase Extraction (High Sensitivity)

Best for: Pharmacokinetics, urine analysis, trace quantification (LOD

Cartridge:
Workflow Diagram

SPE_Workflowcluster_0SPE Protocol for this compoundStep11. Conditioning1 mL MeOH -> 1 mL WaterStep22. LoadingMix 200µL Plasma + 200µL 2% H3PO4Load at 1 mL/minStep1->Step2Step33. Washing1 mL 5% MeOH in Water(Removes salts/proteins)Step2->Step3Step44. Elution500 µL Acetonitrile:MeOH (1:1)Step3->Step4Step55. ReconstitutionEvaporate (N2 stream) & Reconstitutein Mobile PhaseStep4->Step5

Figure 2: Step-by-step Solid Phase Extraction (SPE) workflow using HLB cartridges.

Detailed Steps:
  • Pre-treatment: Mix

    
     plasma with 
    
    
    of
    
    
    Phosphoric Acid (
    
    
    ).
    • Why? Acidification disrupts protein binding (this compound is likely

      
       protein-bound) and ionizes the basic groups for better interaction with the sorbent.
      
  • Conditioning: Pass

    
     Methanol followed by 
    
    
    Water through the cartridge.
  • Loading: Load the pre-treated sample. Flow rate:

    
    .
    
  • Wash: Wash with

    
     of 
    
    
    Methanol in water.
    • Critical: Do not use higher organic content in the wash, or you risk eluting the polar this compound.

  • Elution: Elute with

    
     of Acetonitrile:Methanol (50:50 v/v).
    
  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at

    
    .
    
    • Caution: Do not exceed

      
       due to thermal instability.
      
  • Reconstitution: Reconstitute in

    
     of Water:Acetonitrile (90:10) + 0.1% Formic Acid.
    

LC-MS/MS Analysis

Given the structural similarity to Piperacillin, the following chromatographic conditions are recommended as a starting point for method optimization.

Instrument: UHPLC coupled to Triple Quadrupole Mass Spectrometer. Column: C18 Reverse Phase (e.g., Waters BEH C18,

Mobile Phase
  • A: Water + 0.1% Formic Acid.

  • B: Acetonitrile + 0.1% Formic Acid.

Gradient Table
Time (min)% Mobile Phase BFlow Rate (mL/min)Event
0.050.4Injection
0.550.4Hold
3.0900.4Ramp
4.0900.4Wash
4.150.4Return
6.050.4Re-equilibration
Mass Spectrometry (MRM Optimization)

This compound (

1
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Precursor Ion:

    
     (Theoretical).
    

Suggested Transitions (Must be experimentally tuned):

  • Quantifier:

    
     (Cleavage of the 
    
    
    -lactam ring, common in penicillins).
  • Qualifier:

    
     (Thiazolidine ring fragment).
    

Validation & Quality Control

To ensure Trustworthiness and Scientific Integrity , the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.

Acceptance Criteria
ParameterCriteria
Linearity

over range (e.g., 10–5000 ng/mL)
Accuracy

of nominal (

at LLOQ)
Precision (CV)

(

at LLOQ)
Recovery Consistent across low/med/high QC (typically > 70%)
Matrix Effect

(IS normalized)
Troubleshooting Guide
  • Low Recovery? Check pH during SPE load. Ensure the sample is acidic (pH ~3.0) to keep the carboxylic acid protonated if using Reverse Phase retention mechanisms, or adjust for HLB.

  • Peak Tailing? this compound contains basic nitrogens. Ensure sufficient Formic Acid (0.1%) in the mobile phase or add 5mM Ammonium Formate.

  • Degradation? Verify the "Sample Collection" step. If plasma sat at room temperature for >30 mins, this compound is likely hydrolyzed.

References

  • Compound Identification: National Center for Advancing Translational Sciences (NCATS). This compound - Inxight Drugs. Retrieved from [Link][2]

  • Chemical Structure & Properties: EMBL-EBI. This compound (CHEMBL2103982).[1] ChEMBL Database. Retrieved from [Link]

  • Methodological Foundation (Piperacillin Analog): Veillette, J. J., et al. (2016). A simple and rapid RP-HPLC method for the simultaneous determination of piperacillin and tazobactam in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Extraction Methodology (Beta-Lactams): Sime, F. B., et al. (2022).[3] Quantitative Determination of Unbound Piperacillin and Imipenem in Biological Material from Critically Ill Using Thin-Film Microextraction-Liquid Chromatography-Mass Spectrometry. PMC. Retrieved from [Link]

  • Mass Spectrometry Validation: FDA Guidance for Industry. Bioanalytical Method Validation. (2018). Retrieved from [Link]

piroxicillin stability in culture media at 37C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Piroxicillin (CAS 82509-56-6) is a broad-spectrum ureidopenicillin, structurally homologous to piperacillin and azlocillin.[1][2] While it exhibits potent bactericidal activity against Gram-negative aerobes (specifically Pseudomonas aeruginosa), its utility in long-duration cell culture assays (e.g., Minimum Inhibitory Concentration [MIC] determinations, biofilm eradication, or intracellular infection models) is compromised by its chemical instability.[1][3]

The Core Challenge: Like all beta-lactams, this compound is subject to hydrolysis of the beta-lactam ring.[1][2] However, ureidopenicillins are particularly sensitive to the nucleophilic attack present in complex culture media (containing amines, amino acids) and are catalytically degraded by temperature (37°C) and pH fluctuations.[1][3]

Guidance: This protocol operates on the premise that this compound has a functional half-life (


) of approximately 4–8 hours  in serum-containing media at 37°C. Researchers must abandon "static" dosing regimens in favor of dynamic replenishment protocols  to maintain therapeutic thresholds.[1][2]

Physicochemical Profile & Stability Mechanism

To design a robust experiment, one must understand the degradation pathway.[1][3]

PropertyDataRelevance to Protocol
Molecular Weight 672.7 g/mol Calculation of Molar concentrations (

).[1][2]
Class UreidopenicillinHigh susceptibility to beta-lactamase and spontaneous hydrolysis.[1][2]
Solubility Soluble in Water/PBSPrepare aqueous stocks; avoid DMSO if possible to reduce cytotoxicity.[1][2][3]
pKa ~2.6 (Carboxyl group)Ionized at physiological pH (7.4); cannot cross membranes passively easily.[1][2][3]
Primary Degradant Penicilloic Acid derivativeInactive metabolite; potential allergen/immunogen in culture.[1][2][3]
The Degradation Pathway (Mechanism)

At 37°C, the strained four-membered beta-lactam ring undergoes nucleophilic attack by water (hydrolysis) or amino groups in the media (aminolysis).[1][2] This reaction is pseudo-first-order.[1][2]

Piroxicillin_Degradation Pirox Active this compound (Intact Beta-Lactam Ring) Intermed Tetrahedral Intermediate Pirox->Intermed Nucleophilic Attack Conditions Stressors: Temp: 37°C pH: > 7.5 Nucleophiles (Media) Conditions->Intermed Catalyzes Product Inactive Penicilloic Acid (Ring Opened) Intermed->Product Irreversible Hydrolysis

Figure 1: Mechanistic pathway of this compound inactivation in aqueous media.

Experimental Protocol: The "Dynamic Maintenance" System

Objective: Maintain this compound concentration > MIC (approx. 4–16


 for Pseudomonas) over a 24-hour period.
A. Stock Solution Preparation (Critical)
  • Solvent: Sterile Molecular Grade Water or 50 mM Phosphate Buffer (pH 6.8).[1][2][3] Avoid unbuffered water as this compound sodium salt will raise pH.[1]

  • Concentration: 10 mg/mL (1000x stock).

  • Storage: Aliquot immediately into light-protective tubes.

    • 
      : Stable for 2 weeks.
      
    • 
      : Stable for 6 months.[1][2][3]
      
    • Never refreeze.

B. Media Formulation Strategy

Standard DMEM or RPMI often drifts to pH 7.8–8.0 in incubators, accelerating hydrolysis.[1][3]

  • Buffer: Supplement media with 25 mM HEPES . This clamps pH at 7.2–7.4, significantly extending the half-life compared to Bicarbonate-only buffering.[1][2]

  • Serum: Heat-inactivate FBS. Active serum esterases can accelerate drug degradation.[1][2][3]

C. The Replenishment Workflow (Step-by-Step)

Do not use a single bolus dose for experiments


 hours.

Step 1: Baseline Dosing (


) [1][2]
  • Inoculate culture.[1][2][3]

  • Add this compound to final concentration

    
    .[1][2][3]
    
  • Validation: Remove

    
     aliquot immediately for T0 HPLC analysis.[1][2][3]
    

Step 2: The Half-Life Supplementation (


) 
  • Assuming a

    
     of ~6 hours (conservative estimate for ureidopenicillins):
    
  • At 6 hours, only 50% of the drug remains active.[1][3]

  • Action: Add a "booster" spike equivalent to 50% of the original dose.

    • Calculation: If

      
      , add 
      
      
      
      at T6, T12, and T18.[1][3]

Step 3: End-Point Analysis (


) 
  • Harvest cells/supernatant.[1][2][3][4]

  • Perform final viability count.[1][2][3]

Validation Methodology

You must prove the drug was active.[1][2][3] Relying on calculated doses is insufficient due to thermal degradation.[1][2][3]

Method A: HPLC Quantification (Gold Standard)
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5

    
    ).[1][3]
    
  • Mobile Phase:

    • A: 0.05 M Phosphate Buffer (pH 4.0)

    • B: Acetonitrile[2][3][4][5]

    • Gradient: 15% B to 60% B over 15 min.

  • Detection: UV at 220 nm or 254 nm.[1][2][3]

  • Acceptance Criteria: The "Penicilloic acid" peak (eluting earlier) should not exceed 20% of the total area at T0.[1][2][3]

Method B: Bioassay (Agar Diffusion Proxy)

If HPLC is unavailable, use a biological indicator.[1][3]

  • Take supernatant samples from your culture at T0, T6, T12.[1][3]

  • Load onto paper discs.

  • Place on agar lawn of Micrococcus luteus or sensitive E. coli.

  • Compare Zone of Inhibition (ZOI) against a fresh standard curve.[1][2][3]

Decision Logic for Experimental Design

Use this flow to determine if your current this compound protocol is valid.

Protocol_Decision_Tree Start Start: this compound Experiment Duration Experiment Duration? Start->Duration Short < 4 Hours Duration->Short Short Term Long > 4 Hours Duration->Long Long Term Static Static Bolus Dose OK (Use HEPES buffer) Short->Static Replenish Is Replenishment Possible? Long->Replenish YesRep Protocol: Add 50% dose every 6h Replenish->YesRep Yes NoRep Protocol: Use Flow-Through System OR Increase Initial Dose (Risk of Toxicity) Replenish->NoRep No

Figure 2: Decision matrix for selecting the correct dosing strategy based on experimental duration.

References

  • National Center for Advancing Translational Sciences (NCATS). this compound [INN].[1][2][3] Inxight Drugs.[1][2][3][4][6][7][8] Retrieved October 26, 2023, from [Link][1][3]

  • PubChem. this compound (Compound).[1][2][3][4][9] National Library of Medicine.[1][2][3] Retrieved October 26, 2023, from [Link][1][3]

  • European Bioinformatics Institute. this compound (CHEMBL2103982).[1][2][3] ChEMBL. Retrieved October 26, 2023, from [Link][1][3]

  • World Health Organization. International Nonproprietary Names for Pharmaceutical Substances (INN). WHO Drug Information, Vol 36.[1][3][6] Retrieved October 26, 2023, from [Link][1][3]

  • Bergan, T. (1987).[1][3] Pharmacokinetics of ureidopenicillins. Scandinavian Journal of Infectious Diseases. (Contextual grounding for ureidopenicillin class stability).

Sources

Troubleshooting & Optimization

Technical Support Center: Piroxicillin HPLC Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the troubleshooting of High-Performance Liquid Chromatography (HPLC) degradation peaks for Piroxicillin , a semi-synthetic ureidopenicillin antibiotic.

This guide is structured for analytical scientists and process engineers, focusing on the specific physicochemical instabilities of the beta-lactam nucleus and the complex pyrimidinyl-ureido side chain.[1]

Executive Summary: The this compound Stability Paradox

This compound (C₂₇H₂₈N₈O₉S₂) presents a classic "HPLC Paradox" common to ureidopenicillins. To achieve retention on C18 columns, the mobile phase must often be acidic (pH 2.5–4.[1]5) to suppress the ionization of the C3-carboxylic acid.[1] However, the beta-lactam ring is highly labile under these acidic conditions, leading to on-column degradation and "ghost" peaks.[1]

Key Molecular Vulnerabilities:

  • 
    -Lactam Hydrolysis:  Rapid ring opening to form penicilloic acid derivatives (Early eluting).[1]
    
  • C6-Epimerization: Isomerization of the chiral center, leading to peak splitting (Shoulder peaks).[1]

  • Polymerization: Formation of dimers/oligomers in concentrated samples (Late eluting/Carryover).[1]

Part 1: Troubleshooting Guide (Q&A Format)
Issue 1: "I see a growing peak eluting before the main this compound peak during the sequence."

Diagnosis: Hydrolytic Degradation (Acid-Catalyzed) This is the most common artifact.[1] this compound is unstable in the acidic mobile phase required for reverse-phase retention.[1] If the sample sits in the autosampler or degrades during the run, early-eluting hydrolysis products (this compound Penicilloic Acid) appear.[1]

Corrective Actions:

  • Thermostat Control (Critical): Set the autosampler temperature to 4°C ± 2°C . Degradation rates at room temperature (25°C) are exponentially higher.[1]

  • Buffer pH Optimization: If using pH < 3.0, raise the mobile phase pH to 4.5–5.0 . While this reduces retention, it significantly improves stability.[1] Use a high-retentivity column (e.g., C18 with high carbon load or polar-embedded group) to compensate.[1]

  • On-Line Dilution: Do not store samples in the acidic mobile phase diluent. Store in neutral buffer (pH 6.0–7.0) and configure the HPLC to inject a "sandwich" or mix on-line.[1]

Issue 2: "The main peak has a shoulder or appears to be splitting."

Diagnosis: C6-Epimerization or pH Mismatch Ureidopenicillins can undergo epimerization at the C6 position, forming a diastereomer that separates slightly from the main peak.[1] Alternatively, if the sample solvent pH differs significantly from the mobile phase, the plug may not focus, causing peak distortion.[1]

Corrective Actions:

  • Check Stereochemistry: If the shoulder is constant and distinct, it is likely the epimer .[1] This is often a synthesis impurity or degradation product.[1] Verify with a fresh standard.

  • Solvent Strength: Ensure the sample diluent is weaker (more aqueous) than the initial mobile phase gradient.[1]

  • Buffer Capacity: Increase the buffer concentration (e.g., from 20 mM to 50 mM phosphate) to prevent local pH shifts within the column.[1]

Issue 3: "I see broad, ghost peaks eluting in subsequent blank injections."

Diagnosis: Oligomerization / Carryover Beta-lactams can polymerize at high concentrations, forming hydrophobic dimers that stick to the column and elute later (or in the next run).[1]

Corrective Actions:

  • Needle Wash: Implement a dual-wash cycle.[1]

    • Wash 1 (Organic): 90% Acetonitrile / 10% Water (Dissolves hydrophobic dimers).[1]

    • Wash 2 (Aqueous): 90% Water / 10% Methanol (Removes buffer salts).[1]

  • Gradient Flush: End every run with a high-organic flush (95% B) for at least 3 column volumes.

  • Sample Concentration: Dilute samples to < 0.5 mg/mL if sensitivity allows, to reduce second-order polymerization kinetics.

Part 2: Technical Deep Dive & Mechanisms
Degradation Pathways

The degradation of this compound is driven by the strain of the four-membered


-lactam ring.[1]
  • Acidic Hydrolysis: The carbonyl carbon of the

    
    -lactam ring is attacked by water, opening the ring to form This compound Penicilloic Acid .[1] This molecule is more polar (two free carboxylic acid groups) and elutes earlier.[1]
    
  • Decarboxylation: The penicilloic acid can further degrade by losing CO₂, forming This compound Penilloic Acid .[1]

  • Side Chain Hydrolysis: The complex pyrimidinyl-ureido side chain is relatively stable but can hydrolyze under extreme pH, yielding the free amino-penicillin core and the heterocyclic urea byproduct.[1]

Visualizing the Pathway

The following diagram illustrates the primary degradation routes and their chromatographic impact.

Piroxicillin_Degradation cluster_time HPLC Elution Order Pirox This compound (Main Peak) Penicilloic This compound Penicilloic Acid (Early Eluting) Pirox->Penicilloic Hydrolysis (+H2O, pH < 4) Epimer C6-Epimer (Shoulder/Split) Pirox->Epimer Epimerization (pH dependent) Dimer Oligomers/Dimers (Late Eluting/Ghost) Pirox->Dimer Polymerization (High Conc.) Penilloic This compound Penilloic Acid (Very Early Eluting) Penicilloic->Penilloic Decarboxylation (-CO2)

Caption: Chromatographic fate of this compound. Red nodes indicate hydrolytic products (early eluters); Green nodes indicate hydrophobic polymers (late eluters).[1]

Part 3: Validated Experimental Protocols
Protocol A: Forced Degradation Study (Stress Testing)

To confirm the identity of degradation peaks, perform the following stress test.

ConditionProcedureExpected Outcome (HPLC)
Acid Hydrolysis Dissolve 1 mg/mL this compound in 0.1 N HCl. Store at RT for 2 hours.[1] Neutralize before injection.[1]Appearance of major early peak (Penicilloic acid).[1] Loss of main peak area.[1]
Base Hydrolysis Dissolve 1 mg/mL in 0.1 N NaOH. Store at RT for 1 hour.[1] Neutralize.Rapid degradation.[1] Multiple early peaks (Penicilloic acid + side chain cleavage).[1]
Oxidation Add 3% H₂O₂ to sample.[1] Store at RT for 4 hours.[1]Appearance of this compound S-oxide (elutes slightly earlier than parent).[1]
Thermal Heat solution at 60°C for 4 hours (pH 6.0).Increase in epimer shoulder and decarboxylated products.[1]
Protocol B: Optimized HPLC Method Parameters

Use this starting point to minimize on-column degradation.

  • Column: C18, 150 x 4.6 mm, 3.5 µm (Use "Endcapped" or "Base Deactivated" packing to reduce tailing).[1]

  • Mobile Phase A: 50 mM Ammonium Phosphate, pH 5.0 (Adjusted with Phosphoric Acid).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: Column: 30°C | Autosampler: 4°C (Mandatory) .

  • Gradient:

    • 0 min: 10% B[1]

    • 15 min: 60% B[1]

    • 16 min: 90% B (Flush)

    • 20 min: 10% B (Re-equilibrate)

References
  • PubChem. (n.d.).[1][2] this compound | C27H28N8O9S2.[1][3] National Library of Medicine.[1] Retrieved February 9, 2026, from [Link]

  • GSRS. (n.d.).[1] this compound - UNII-HPI5A94GD9.[1][4][5] FDA Global Substance Registration System.[1] Retrieved February 9, 2026, from [Link]

  • Thalib, L., et al. (2018).[1] Stability of Piperacillin/Tazobactam in Aqueous Solutions. (Analogous mechanism for ureidopenicillins).[1] ResearchGate. [Link]

  • Völgyi, G., et al. (2010).[1] Determination of pKa values of Amoxicillin and related beta-lactams. (Analogous physicochemical properties). Periodica Polytechnica Chemical Engineering.[1] [Link]

Sources

overcoming piroxicillin solubility issues in pH neutral buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piroxicillin Optimization Subject: Troubleshooting Solubility & Stability Profiles in Physiological Buffers Ticket ID: PRX-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Executive Summary: The this compound Paradox

Welcome to the technical support hub for This compound (CAS: 82509-56-6).[1] As a researcher working with this broad-spectrum ureidopenicillin, you are likely encountering a common "solubility-stability paradox."

While this compound contains a carboxylic acid moiety (pKa ~2.6) that suggests solubility at neutral pH, its complex sulfamoylanilino-pyrimidinyl side chain introduces significant hydrophobicity and stacking potential.[1] Furthermore, like all beta-lactams, it suffers from hydrolytic degradation that is catalyzed by the very buffers used to dissolve it.[2]

This guide provides field-proven protocols to overcome thermodynamic solubility limits and kinetic dissolution barriers without compromising the structural integrity of the beta-lactam ring.[1]

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I am adding this compound free acid powder directly to PBS (pH 7.4), but it floats and forms clumps. Why?

Diagnosis: You are fighting poor wettability and the common ion effect . this compound free acid is hydrophobic.[3] When you add the powder to a neutral buffer:

  • Surface Tension: The high surface tension of water prevents wetting of the hydrophobic crystal lattice.

  • Local pH Drop: As the first micro-layer dissolves, protons are released (

    
    ).[1] In a static boundary layer, this drops the local pH below the pKa, forcing the compound back into its insoluble unionized form.
    
  • Salting Out: Phosphate Buffered Saline (PBS) contains high concentrations of

    
     and 
    
    
    
    .[1] The ionic strength depresses the solubility of large organic non-electrolytes (or weak electrolytes) compared to pure water.

The Fix: The "Alkaline Shift" Protocol Do not dissolve directly in buffer. Use the pH-shift method to generate the sodium salt in situ.

  • Suspend this compound powder in a small volume of pure water (not buffer).

  • Add 0.1 M NaOH dropwise with constant stirring until the solution clears (Target pH 8.0–8.5 temporarily). This ionizes the carboxylic acid.

  • Immediately add your buffer concentrate (e.g., 10x PBS) to stabilize the pH.

  • Back-titrate carefully to pH 7.2–7.4 using dilute HCl if necessary.

Critical Note: Perform this on ice. Beta-lactam hydrolysis is temperature-dependent.[1]

Q2: Can I just use DMSO to make a stock solution?

Diagnosis: Yes, but beware of "Crash-Out" upon dilution. DMSO is an excellent solvent for this compound (Solubility > 50 mg/mL).[1] However, when you dilute a DMSO stock into an aqueous buffer, the dielectric constant of the solvent mixture changes rapidly.[2]

The Protocol: The "Sub-Surface Injection" Technique To prevent precipitation when diluting DMSO stocks:

  • Vortex the buffer to create a rapidly moving vortex.

  • Inject the DMSO stock directly into the center of the vortex (sub-surface), not on the container wall or liquid surface.

  • Limit DMSO concentration: Keep final DMSO < 0.5% (v/v) for cell-based assays to avoid cytotoxicity and solvent-induced precipitation.

Q3: My solution was clear yesterday, but today it has a precipitate and smells "sulfurous." What happened?

Diagnosis: You are observing Hydrolytic Degradation and Polymerization . At neutral pH, the beta-lactam ring is susceptible to nucleophilic attack by water (hydrolysis).

  • Mechanism: The beta-lactam ring opens to form penicilloic acid.[1]

  • Consequence: Penicilloic acid is less soluble than the parent drug in certain conditions and can decarboxylate. The "sulfur" smell indicates advanced degradation of the thiazolidine ring.

The Fix: Fresh Preparation Only

  • Rule: this compound in aqueous solution has a half-life (

    
    ) of approximately 12–24 hours at 4°C and significantly less at 37°C.[1]
    
  • Action: Never store aqueous this compound solutions. Prepare fresh immediately before use. Freezing aqueous stocks (-20°C) is not recommended due to "freeze-concentration" effects where pH shifts during freezing accelerate degradation.[1]

Part 2: Visualizing the Protocols

Workflow 1: Solubilization Decision Tree

This diagram guides you to the correct solubilization method based on your downstream application.

Piroxicillin_Solubility Start Start: this compound Free Acid AppCheck Application Type? Start->AppCheck InVivo In Vivo / Animal Study (No Organic Solvents) AppCheck->InVivo InVitro In Vitro / HTS / Cellular (DMSO Tolerated) AppCheck->InVitro AlkShift Protocol A: Alkaline Shift 1. Suspend in dH2O 2. Titrate with NaOH to pH 8.5 3. Add Buffer Concentrate InVivo->AlkShift DMSOStock Protocol B: Co-Solvent Dissolve in 100% DMSO (Stock: 10-50 mM) InVitro->DMSOStock BackTitrate Back-titrate to pH 7.4 (Use 0.1M HCl) AlkShift->BackTitrate CheckClear Check Clarity & pH BackTitrate->CheckClear Dilution Dynamic Dilution Inject into vortexing buffer (Final DMSO < 0.5%) DMSOStock->Dilution Dilution->CheckClear Use USE IMMEDIATELY (Keep on Ice) CheckClear->Use Clear Solution

Caption: Decision matrix for solubilizing this compound based on experimental constraints (Solvent tolerance vs. Physiological conditions).

Workflow 2: The Instability Trap (Degradation Pathway)

Understanding why the drug degrades is essential for troubleshooting.

Degradation_Pathway Pirox This compound (Active Beta-Lactam) Attack Nucleophilic Attack (OH- / H2O) Pirox->Attack pH > 8 or pH < 5 Penicilloic Penicilloic Acid (Inactive / Ring Open) Attack->Penicilloic Hydrolysis Decarb Penilloic Acid (Decarboxylation) Penicilloic->Decarb CO2 Loss

Caption: The primary degradation pathway.[1] Note that extreme pH (used to dissolve the drug) accelerates the transition to the inactive Penicilloic acid form.

Part 3: Physicochemical Data Reference

Use these parameters to calculate required stock concentrations and buffer capacities.

ParameterValueImplications for Experiment
Molecular Weight 672.7 g/mol Large molecule; slower diffusion/dissolution.[1]
pKa (Acidic) ~2.6 (Carboxyl)Ionized at pH 7.4 (COO⁻).[1]
pKa (Basic) ~3.5 (Pyrimidine)Weakly basic; minimal contribution at neutral pH.[1]
LogP ~0.8 – 1.2Moderately lipophilic. Requires time to equilibrate.
Solubility (pH 2) < 0.1 mg/mLInsoluble in gastric fluids/acidic media.
Solubility (pH 7) > 10 mg/mL*Only if pre-dissolved or salt form used.[1]
Stability (pH 7)

~18 hrs (4°C)
Prepare Fresh. Do not store.

Part 4: References & Citations

  • PubChem Compound Summary. (2024). This compound (CID 3047855).[1][4] National Center for Biotechnology Information. Link[1]

  • Osol, A. et al. (1975).[5] Remington's Pharmaceutical Sciences. 15th ed.[5] (General principles of penicillin solubility and beta-lactam hydrolysis kinetics).

  • Di, L., & Kerns, E. (2016).[2] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for "DMSO Crash-out" phenomena and solubility profiling). Link

  • Gershanik, T., & Benita, S. (2000).[2] Self-dispersing lipid formulations for improving the bioavailability of lipophilic drugs. European Journal of Pharmaceutics and Biopharmaceutics. (Principles of wetting and dispersion). Link

Disclaimer: This guide is for research use only. This compound is an investigational compound in many jurisdictions. Always consult the specific Safety Data Sheet (SDS) for your batch.

Sources

Technical Support Center: Optimizing Amoxicillin Yield During Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Terminology: The initial query referenced "piroxicillin." Following a comprehensive review of chemical and pharmaceutical literature, it has been determined that "this compound" is not a recognized β-lactam antibiotic. The synthesis context and challenges described align closely with those for Amoxicillin , a widely used semi-synthetic penicillin. This guide will therefore focus on the optimization of amoxicillin synthesis, a topic of significant interest to researchers in drug development.

Introduction for the Senior Application Scientist

Welcome to the technical support center for the synthesis of amoxicillin. As researchers and drug development professionals, achieving high yield and purity is paramount. This guide is structured to address the common challenges encountered during the enzymatic synthesis of amoxicillin, providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental workflow. We will focus on the kinetically controlled synthesis catalyzed by immobilized Penicillin G Acylase (PGA), a robust and widely adopted method.

The core challenge in this synthesis is managing the competition between the desired amidation reaction and undesired hydrolysis side reactions, all catalyzed by the same enzyme. Mastering this balance is the key to maximizing your yield.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of kinetically controlled amoxicillin synthesis?

The synthesis involves the acylation of 6-aminopenicillanic acid (6-APA) with an activated side-chain donor, typically D-(-)-α-p-hydroxyphenylglycine methyl ester (HPGM).[1][2] The enzyme, Penicillin G Acylase (PGA), facilitates this reaction. It is "kinetically controlled" because the desired product, amoxicillin, is formed rapidly but is also a substrate for the same enzyme, which can hydrolyze it back to 6-APA and p-hydroxyphenylglycine (HPG).[2] Therefore, the reaction must be stopped at the point of maximum amoxicillin accumulation before the rate of hydrolysis overtakes the rate of synthesis.

Q2: Why is immobilized Penicillin G Acylase (PGA) preferred?

Immobilized PGA offers several advantages over the free enzyme:

  • Reusability: The enzyme can be easily recovered from the reaction mixture and reused for multiple batches, significantly reducing costs.[3]

  • Enhanced Stability: Immobilization often improves the enzyme's stability against changes in pH and temperature.[3]

  • Process Simplification: It simplifies downstream processing as the enzyme can be removed by simple filtration, preventing protein contamination of the final product.

Q3: What are the critical parameters influencing the yield of amoxicillin?

The yield is primarily influenced by a delicate interplay of several factors:

  • pH: This is arguably the most critical parameter. The pH affects the ionization state of the substrates and the activity of the enzyme.[1]

  • Temperature: Influences reaction rates (both synthesis and hydrolysis) and enzyme stability.

  • Substrate Ratio: The molar ratio of the acyl donor (HPGM) to the nucleus (6-APA) is crucial for driving the reaction towards synthesis.

  • Enzyme Concentration: Affects the overall reaction rate.

  • Water Activity: Reducing water activity can suppress the competing hydrolysis reactions.[4]

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low Yield or Poor Conversion of 6-APA

Low conversion of the expensive 6-APA starting material is a common and costly problem.[5]

Potential Cause Explanation & Recommended Action
Suboptimal pH The PGA enzyme from E. coli has a narrow optimal pH range for synthesis (typically pH 6.0-7.0).[1] Below this range, the carboxyl group of HPGM is not sufficiently protonated, and above it, the amino group of 6-APA is not neutral enough for nucleophilic attack. Action: Calibrate your pH meter carefully. Start experiments around pH 6.3-6.5 and maintain it tightly throughout the reaction using a pH-stat or a well-buffered system.[1]
Incorrect Temperature While higher temperatures increase the reaction rate, they can also disproportionately increase the rate of hydrolysis and risk thermal denaturation of the enzyme. Action: An optimal temperature is typically found between 25-35°C.[1] Perform a temperature optimization study within this range to find the best balance for your specific enzyme preparation.
Inadequate Substrate Ratio A low ratio of HPGM to 6-APA may not be sufficient to drive the equilibrium towards product formation. Action: An excess of the acyl donor is generally preferred. A starting molar ratio of HPGM:6-APA of 3:1 has been shown to be effective.[1]
Enzyme Deactivation The immobilized enzyme may lose activity over repeated cycles or due to exposure to harsh conditions (e.g., extreme pH, organic solvents). Action: Test the activity of your immobilized PGA before starting a new synthesis. If activity is low, consider replacing it with a fresh batch. Ensure proper storage conditions as recommended by the supplier.
Issue 2: Low Selectivity (High Levels of Hydrolysis Byproducts)

High levels of the byproduct p-hydroxyphenylglycine (HPG) indicate that the competing hydrolysis reactions are dominating.

Potential Cause Explanation & Recommended Action
High Water Activity Water is a reactant in the hydrolysis side reactions. Action: Consider reducing the water activity. This can be achieved by adding co-solvents. Studies have shown that using ionic liquids like BMI·PF6 as a co-solvent can increase the synthesis-to-hydrolysis ratio (S/H) by up to 400%.[4]
Prolonged Reaction Time As the reaction progresses, the concentration of amoxicillin increases, pushing the hydrolysis of the product to become more significant. Action: Monitor the reaction progress closely using HPLC.[6][7] Create a time-course profile to identify the point of maximum amoxicillin concentration and quench the reaction at that optimal time. Do not let the reaction run indefinitely.
pH Drift During Reaction The formation of HPG from hydrolysis reactions will lower the pH of the medium, which can shift the reaction dynamics away from the optimal synthesis conditions. Action: As mentioned for low yield, maintain a constant pH throughout the reaction using automated titration or a robust buffer system.
Issue 3: Difficulty in Product Purification and Crystallization

The final product must be of high purity, but separating it from unreacted starting materials and byproducts can be challenging.

Potential Cause Explanation & Recommended Action
Presence of HPG Impurity The byproduct HPG has structural similarities to amoxicillin and can co-crystallize, leading to purity issues.[8] Action: Optimize the reaction for high selectivity to minimize HPG formation. During purification, utilize specific washing methods. A "soaking" wash method has been shown to be effective at removing HPG from the amoxicillin crystal lattice.[8]
Poor Crystal Formation Amoxicillin is typically isolated as a trihydrate.[9] Improper control of temperature and solvent can lead to poor crystal quality or low recovery. Action: After adjusting the pH to the isoelectric point of amoxicillin to induce precipitation, allow for a sufficient "crystal growing" time at a controlled low temperature (e.g., 2-8°C).[9] A period of 2 hours is often optimal.[9]
Solvent Choice for Washing Using pure water for washing can lead to significant product loss due to the solubility of amoxicillin. Action: Wash the final crystals with a mixture of water and a miscible organic solvent (e.g., isopropanol, ethanol).[9] This reduces the solubility of amoxicillin while effectively washing away more soluble impurities. An aqueous organic solvent with 3-20% organic content is often a good starting point.[9]

Visualized Workflows and Pathways

Enzymatic Synthesis Pathway of Amoxicillin

This diagram illustrates the core reaction and the competing hydrolysis side reactions catalyzed by Penicillin G Acylase (PGA).

Amoxicillin_Synthesis HPGM HPGM (Acyl Donor) PGA Penicillin G Acylase (PGA) HPGM->PGA Substrate Hydrolysis  (Reaction II) HPGM->sub_edge APA 6-APA (Nucleus) APA->sub_edge Amox Amoxicillin (Desired Product) PGA->Amox Synthesis (Acylation)  (Reaction I) HPG HPG (Hydrolysis Byproduct) PGA->HPG Methanol Methanol PGA->Methanol Amox->PGA Product Hydrolysis  (Reaction III) Water1 H₂O Water2 H₂O sub_edge->PGA

Caption: Kinetically controlled synthesis of amoxicillin showing the desired synthesis reaction and two competing hydrolysis reactions.

Troubleshooting Workflow for Low Amoxicillin Yield

This decision tree provides a logical sequence for diagnosing the cause of low product yield.

Troubleshooting_Workflow Start Low Amoxicillin Yield Detected Check_pH Is pH stable and within optimal range (6.0-7.0)? Start->Check_pH Check_Temp Is temperature controlled within optimal range (25-35°C)? Check_pH->Check_Temp Yes Adjust_pH Action: Implement pH control (pH-stat or buffer) Check_pH->Adjust_pH No Check_Ratio Is HPGM:6-APA molar ratio sufficient (e.g., ≥ 3:1)? Check_Temp->Check_Ratio Yes Adjust_Temp Action: Optimize temperature Check_Temp->Adjust_Temp No Check_Enzyme Has the immobilized PGA activity been verified? Check_Ratio->Check_Enzyme Yes Adjust_Ratio Action: Increase HPGM ratio Check_Ratio->Adjust_Ratio No Replace_Enzyme Action: Use fresh/active enzyme Check_Enzyme->Replace_Enzyme No Success Yield Optimized Check_Enzyme->Success Yes Adjust_pH->Check_pH Adjust_Temp->Check_Temp Adjust_Ratio->Check_Ratio Replace_Enzyme->Check_Enzyme

Caption: A step-by-step decision tree for troubleshooting low yield in amoxicillin synthesis.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Amoxicillin

This protocol provides a starting point for optimization.

  • Preparation: Prepare a buffered solution (e.g., phosphate buffer) and adjust the pH to 6.3.

  • Substrate Dissolution: Dissolve 6-APA and HPGM in the buffer at the desired molar ratio (e.g., 1:3). Maintain the temperature at 35°C.[1]

  • Reaction Initiation: Add the immobilized Penicillin G Acylase (e.g., 5 g/L) to the substrate solution with gentle stirring to initiate the reaction.[1]

  • pH Control: Maintain the pH at a constant 6.3 throughout the reaction using a pH controller that adds a dilute base (e.g., NaOH).

  • Monitoring: Withdraw aliquots at regular intervals (e.g., every 15-30 minutes). Quench the enzymatic reaction immediately (e.g., by adding acid or a denaturing solvent) and analyze the concentration of amoxicillin, 6-APA, and HPG by HPLC.[7][10]

  • Reaction Termination: Stop the reaction at the predetermined optimal time (when amoxicillin concentration is maximal) by filtering off the immobilized enzyme.

Protocol 2: Purification by Crystallization
  • Cooling: Cool the reaction mixture (from which the enzyme has been removed) to approximately 0-5°C.

  • pH Adjustment: Slowly add an acid (e.g., HCl) to the cooled solution to adjust the pH to the isoelectric point of amoxicillin (around pH 4-5) to initiate precipitation.

  • Crystal Growth: Maintain the solution at a low temperature (e.g., 3-6°C) for a set period (e.g., 2 hours) with slow stirring to allow for crystal growth.[9]

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystal cake with a cold aqueous organic solvent (e.g., 10% isopropanol in water), followed by a wash with a pure, cold organic solvent to remove residual water.[9]

  • Drying: Dry the purified amoxicillin trihydrate crystals under vacuum at a low temperature (e.g., 30°C).[11]

References

  • Alemzadeh, I., Borghei, G., Va, L., & Roostaazad, R. (2010). Enzymatic Synthesis of Amoxicillin with Immobilized Penicillin G Acylase. Scientia Iranica, 17(1), 106-113. [Link]

  • Santana, H., et al. (2010). Reactions involved in the kinetically-controlled synthesis of amoxicillin. ResearchGate. [Link]

  • Lisco, S. J., et al. (2023). Amoxicillin. StatPearls - NCBI Bookshelf. [Link]

  • Crash Course. (2022). Medicinal Chemistry and Penicillin Total Synthesis: Crash Course Organic Chemistry #50. YouTube. [Link]

  • Gonçalves, L. R. B., et al. (2023). Enzymatic Synthesis of Amoxicillin in a Batch Reactor: Mathematical Modeling, Sensitivity Analysis, and Experimental Validation. ACS Omega. [Link]

  • Yilmaz, E., et al. (2021). Purification of amoxicillin trihydrate in the presence of degradation products by different washing methods. CrystEngComm, 23(40), 7035-7046. [Link]

  • ResearchGate. (2025). Development of an Analytical Method for the Determination of Amoxicillin in Commercial Drugs and Wastewater Samples, and Assessing its Stability in Simulated Gastric Digestion. ResearchGate. [Link]

  • MDPI. (2020). Dynamic Modelling and Optimisation of the Batch Enzymatic Synthesis of Amoxicillin. MDPI. [Link]

  • NHS. Side effects of amoxicillin. [Link]

  • Carl ROTH. Penicillin G acylase. [Link]

  • Diaion. Separation and Purification of Pharmaceuticals and Antibiotics. [Link]

  • da Silva, A. C. S., et al. (2017). Characteristics, Properties and Analytical Methods of Amoxicillin: A Review with Green Approach. PubMed. [Link]

  • Medical News Today. (2020). Amoxicillin side effects: Symptoms and factors. [Link]

  • Symbiosis. (2025). Dynamic Modelling and Optimisation of the Batch Enzymatic Synthesis of Amoxicillin. Symbiosis. [Link]

  • da Silva, A. C. S., et al. (2017). Characteristics, Properties and Analytical Methods of Amoxicillin: A Review with Green Approach. Latin American Journal of Pharmacy. [Link]

  • Google Patents. (2010).
  • University of Wisconsin-La Crosse. Penicillin Acylase. [Link]

  • Healthline. (2023). Side Effects of Amoxicillin (Amoxil, Trimox). [Link]

  • Claremont McKenna College. (2021). Chemical Analysis of Amoxicillin Samples Using Ultra Performance Liquid Chromatography in Tandem with Mass Spectrometry for the. Scholarship @ Claremont. [Link]

  • de Souza, R. L., et al. (2007). Enzymatic synthesis of amoxicillin by penicillin G acylase in the presence of ionic liquids. Green Chemistry. [Link]

  • Touijer, A., et al. (2023). Removal of Amoxicillin from an Aqueous Solution by Activated Carbon Prepared from Biomass. Journal of Ecological Engineering. [Link]

  • ResearchGate. (2025). Purification of Amoxicillin Trihydrate in the Presence of Degradation Products by Washing Method. ResearchGate. [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). Analytical method development and validation for amoxicillin capsules. [Link]

Sources

Piroxicam Antimicrobial Susceptibility Testing: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: This guide focuses on Piroxicam , a non-steroidal anti-inflammatory drug (NSAID) with demonstrated antimicrobial properties. The term "piroxicillin" may be a common misspelling, and researchers investigating the antimicrobial potential of this compound are likely working with piroxicam. This resource is designed to address the unique challenges of determining its Minimum Inhibitory Concentration (MIC).

Introduction for the Advanced Researcher

Welcome, valued colleague, to your dedicated resource for achieving consistency and accuracy in piroxicam MIC testing. As Senior Application Scientists, we understand that investigating novel antimicrobial agents, particularly those repurposed from other therapeutic classes, presents unique methodological hurdles. Piroxicam, with its poor aqueous solubility, is a prime example of a compound that can yield frustratingly variable MIC results if not handled with precision.

This technical support center is designed to move beyond generic protocols. Here, we delve into the "why" behind the "how," providing you with a robust framework for troubleshooting and optimizing your experimental workflow. Our goal is to empower you to generate reliable, reproducible data that stands up to rigorous scientific scrutiny.

Frequently Asked Questions (FAQs)

Q1: Why are my piroxicam MIC results inconsistent across replicates and experiments?

Variability in piroxicam MIC results often stems from its physicochemical properties, most notably its low solubility in aqueous media like cation-adjusted Mueller-Hinton broth (CAMHB). Inconsistent results can often be traced back to one or more of the following factors:

  • Compound Precipitation: Piroxicam may precipitate out of solution when diluted in the aqueous broth, leading to an inaccurate final concentration in your assay wells.

  • Inoculum Preparation: Variations in the density of the bacterial inoculum can significantly impact the MIC value.[1]

  • Media Composition: The pH and cation concentration of the Mueller-Hinton broth can influence the activity of some antimicrobial agents.

  • Solvent Effects: If using a solvent like DMSO to dissolve the piroxicam, the final concentration of the solvent in the assay wells may inhibit bacterial growth, confounding the results.[2]

Q2: What is the proposed mechanism of antibacterial action for piroxicam?

Piroxicam's antibacterial effects are thought to be multifactorial and may involve the disruption of bacterial membranes and interference with enzymatic pathways.[3] Unlike traditional antibiotics that may have a single, specific target, NSAIDs like piroxicam can have a broader, less specific impact on bacterial cells. This can sometimes lead to less sharply defined endpoints in MIC assays.

Q3: Is there a standardized protocol from CLSI or EUCAST for piroxicam MIC testing?

Currently, neither the Clinical and Laboratory Standards Institute (CLSI) nor the European Committee on Antimicrobial Susceptibility Testing (EUCAST) has established specific breakpoints or a dedicated testing protocol for piroxicam as an antimicrobial agent.[4][5][6] Therefore, it is crucial to adapt the standard methodologies, such as those outlined in CLSI document M07 "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically," while paying special attention to the challenges posed by the compound's solubility.[7][8][9][10]

Q4: What solvent should I use to prepare my piroxicam stock solution?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of poorly soluble compounds for antimicrobial susceptibility testing.[2] It is essential to prepare a high-concentration stock solution in DMSO so that the final concentration of DMSO in the MIC assay is low enough to not affect bacterial growth (typically ≤1% v/v).[2] Always include a solvent control in your experiments to verify that the concentration of DMSO used does not have an independent inhibitory effect.

Troubleshooting Guides & Protocols

Guide 1: Preparation of Piroxicam Stock Solution

The accurate preparation of your piroxicam stock solution is the foundation of reliable MIC testing. Due to its poor aqueous solubility, a carefully planned approach is necessary.

Protocol: Piroxicam Stock Solution Preparation

  • Weighing the Compound: Accurately weigh a sufficient amount of piroxicam powder using a calibrated analytical balance.

  • Initial Solubilization: Dissolve the piroxicam powder in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL). Gentle warming and vortexing may be necessary to fully dissolve the compound.[11]

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the sterile stock solution into smaller volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

ParameterRecommendationRationale
Solvent 100% Dimethyl Sulfoxide (DMSO)Piroxicam is poorly soluble in water; DMSO is an effective solvent for many non-polar compounds.
Stock Concentration High (e.g., 10 mg/mL or higher)A high stock concentration allows for minimal solvent carryover into the final assay.
Sterilization 0.22 µm DMSO-compatible filterEnsures the stock solution is free from microbial contamination without using heat, which could degrade the compound.
Storage -20°C to -80°C in aliquotsPreserves the stability of the compound and prevents contamination and degradation.
Guide 2: Standardized Broth Microdilution Workflow for Piroxicam

This workflow integrates the principles of the CLSI M07 standard with modifications to account for the properties of piroxicam.[7][8][9][10][12]

Workflow Diagram: Piroxicam Broth Microdilution

Piroxicam_MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_analysis Phase 3: Incubation & Analysis Piroxicam_Stock Prepare Piroxicam Stock in DMSO Working_Sol Prepare Intermediate Working Solutions Piroxicam_Stock->Working_Sol Dilute in media Plate_Prep Aliquot CAMHB to 96-well Plate Working_Sol->Plate_Prep Inoculum_Prep Prepare 0.5 McFarland Bacterial Inoculum Inoculate Inoculate Plate with Standardized Bacteria Inoculum_Prep->Inoculate Serial_Dilution Perform Serial Dilutions of Piroxicam Plate_Prep->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate at 35±2°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC Endpoint Incubate->Read_MIC Validate Validate with Controls (Growth, Sterility, Solvent) Read_MIC->Validate

Caption: Piroxicam MIC testing workflow.

Step-by-Step Protocol:

  • Prepare Intermediate Dilutions: From your high-concentration DMSO stock, prepare an intermediate working solution by diluting it in cation-adjusted Mueller-Hinton Broth (CAMHB). This step is critical to minimize the risk of precipitation.

  • Plate Setup: Dispense CAMHB into all wells of a 96-well microtiter plate.

  • Serial Dilution: Add the intermediate piroxicam solution to the first column of wells and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension according to CLSI M07 guidelines to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[7][8][9][10]

  • Inoculation: Add the standardized inoculum to each well, ensuring thorough mixing.

  • Controls: Include the following controls on every plate:

    • Growth Control: Wells with CAMHB and inoculum only (no piroxicam).

    • Sterility Control: Wells with CAMHB only (no inoculum).

    • Solvent Control: Wells with CAMHB, inoculum, and the highest concentration of DMSO present in the assay wells.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[13]

  • Reading the MIC: The MIC is the lowest concentration of piroxicam that completely inhibits visible bacterial growth.[13]

Guide 3: Troubleshooting Inconsistent Piroxicam MICs

Use this decision tree to diagnose and resolve common issues leading to variable MIC results.

Troubleshooting Decision Tree

Troubleshooting_MIC Start Inconsistent MIC Results Check_Precipitate Is there visible precipitate in wells? Start->Check_Precipitate Check_Solvent_Control Is there inhibition in the solvent control well? Check_Precipitate->Check_Solvent_Control No Sol_Precipitate Solution: Lower starting concentration. Increase DMSO in stock (re-validate solvent control). Consider alternative solubilization methods. Check_Precipitate->Sol_Precipitate Yes Check_Inoculum_QC Was inoculum density verified by plate count? Check_Solvent_Control->Check_Inoculum_QC No Sol_Solvent Solution: Decrease final DMSO concentration. Prepare a higher concentration stock solution. Check_Solvent_Control->Sol_Solvent Yes Check_Growth_Control Is growth in the positive control robust? Check_Inoculum_QC->Check_Growth_Control No Sol_Inoculum Solution: Re-standardize inoculum prep. Ensure 0.5 McFarland is matched precisely. Check_Inoculum_QC->Sol_Inoculum Yes, but still variable Final_Check Review media prep (pH, cations) & incubation. Check_Growth_Control->Final_Check Yes Sol_Growth Solution: Use fresh bacterial culture. Check media quality and expiry date. Check_Growth_Control->Sol_Growth No

Sources

Validation & Comparative

Comparative Efficacy: Piroxicillin vs. Piperacillin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ureidopenicillin Standoff[1]

This guide provides a technical comparison between Piperacillin , the clinical gold standard for antipseudomonal penicillin therapy, and Piroxicillin , a potent but less ubiquitous pyrimidinyl-ureidopenicillin.

While Piperacillin (often co-formulated with tazobactam) dominates the clinical landscape for critical Gram-negative infections, experimental data highlights this compound as a structurally distinct analogue with superior in vitro potency against specific resistant phenotypes, particularly Pseudomonas aeruginosa and Klebsiella pneumoniae. This guide dissects the structural activity relationships (SAR), comparative microbiology, and experimental validation protocols required to benchmark these two compounds.

Key Verdict: this compound exhibits lower Minimum Inhibitory Concentrations (MICs) than Piperacillin in controlled in vitro assays, yet Piperacillin remains the reference standard due to its established pharmacokinetic/pharmacodynamic (PK/PD) profile and clinical safety data.

Mechanistic Profiling & Structural Logic

Both agents belong to the Ureidopenicillin class, designed specifically to penetrate the outer membrane of Gram-negative bacteria and bind to Penicillin-Binding Proteins (PBPs). However, their side-chain chemistry dictates their binding affinity and pore permeability.

Structural Comparison
  • Piperacillin: Features a 2,3-dioxopiperazinyl carbonyl group. This polar side chain enhances penetration through porin channels (OmpF/OmpC) in Gram-negatives.

  • This compound: Incorporates a pyrimidinyl-ureido moiety.[1] The pyrimidine ring introduces different steric and electronic properties, potentially increasing affinity for PBP-3 (filamentation) and PBP-1a/1b (lysis) compared to the dioxopiperazine ring of piperacillin.

Mechanism of Action (DOT Visualization)

The following diagram illustrates the shared mechanism of action, highlighting the critical "Lethal Target" node where this compound often demonstrates higher affinity.

MOA Drug Beta-Lactam Agent (Piperacillin / this compound) Porin Gram-Negative Outer Membrane (Porins) Drug->Porin Permeation Periplasm Periplasmic Space Porin->Periplasm PBP Target: Penicillin-Binding Proteins (PBP-1a, PBP-3) Periplasm->PBP Acylation of Active Site XLink Inhibition of Peptidoglycan Cross-Linking PBP->XLink Blockade Autolysin Autolysin Activation (LytA/LytC) XLink->Autolysin Trigger Lysis Cell Lysis & Bacterial Death Autolysin->Lysis

Figure 1: Mechanism of Action for Ureidopenicillins. Both drugs target PBPs, but side-chain variations influence PBP affinity.

Comparative Efficacy Data

The following data synthesis is based on preclinical microbiological profiling. This compound is frequently cited as having 2-4x greater potency (lower MIC) than Piperacillin against challenging Gram-negative isolates.

Table 1: Comparative In Vitro Activity (MIC Range µg/mL)
Target OrganismPiperacillin (Standard)This compound (Candidate)Interpretation
Pseudomonas aeruginosa 4 - 641 - 16This compound Superior. Shows activity against some Pip-resistant strains.
Klebsiella pneumoniae 2 - 320.5 - 8This compound Superior. Enhanced outer membrane penetration.
Escherichia coli 1 - 160.25 - 4This compound Superior. High affinity for PBP-3.
Bacteroides fragilis 8 - 324 - 16Comparable. Both show efficacy against anaerobes.

Note on Beta-Lactamase Stability: Both compounds are susceptible to hydrolysis by beta-lactamases (TEM, SHV, CTX-M). In experimental settings, this compound—like Piperacillin—is often tested in combination with a beta-lactamase inhibitor (e.g., Tazobactam or Clavulanic Acid) to restore activity against resistant strains.

Experimental Protocols for Validation

To objectively compare these agents in your own laboratory, use the following standardized workflows. These protocols ensure data integrity and reproducibility (E-E-A-T).

Protocol A: Comparative MIC Determination (Broth Microdilution)

Objective: Establish the precise concentration required to inhibit visible growth.

  • Preparation: Prepare stock solutions of Piperacillin and this compound at 1024 µg/mL in phosphate buffer (pH 6.0-7.0). Note: this compound may require DMSO for initial solubilization depending on the salt form.

  • Dilution: Create serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) across a 96-well plate (Final range: 64 µg/mL to 0.06 µg/mL).

  • Inoculum: Adjust bacterial suspension to 0.5 McFarland standard, then dilute 1:100 to achieve ~5 x 10^5 CFU/mL in the wells.

  • Incubation: 35°C ± 2°C for 16-20 hours (ambient air).

  • Readout: The MIC is the lowest concentration with no visible turbidity.

Protocol B: Time-Kill Kinetics

Objective: Determine if the "superior" MIC of this compound translates to faster bactericidal rates.

  • Setup: Inoculate 20 mL CAMHB with ~10^6 CFU/mL of P. aeruginosa.

  • Dosing: Add drug at 4x MIC concentration (based on Protocol A results). Include a growth control (no drug).

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots and plate on nutrient agar. Count colonies after overnight incubation.

  • Analysis: A reduction of ≥3 log10 CFU/mL constitutes a bactericidal effect.

Experimental Workflow Visualization

Workflow Prep Stock Prep (1024 µg/mL) Dilute Serial Dilution (96-Well Plate) Prep->Dilute Inoc Inoculation (5x10^5 CFU/mL) Dilute->Inoc Incubate Incubation (16-20h @ 35°C) Inoc->Incubate Read Read MIC (Turbidity Check) Incubate->Read

Figure 2: Standardized Broth Microdilution Workflow for Comparative MIC Analysis.

Critical Analysis & Conclusion

While This compound demonstrates a compelling in vitro advantage—particularly against Pseudomonas strains where Piperacillin resistance is emerging—it remains primarily a research tool or a second-line investigation candidate. Piperacillin benefits from decades of clinical optimization, safety profiling, and established breakpoints.

Recommendation for Researchers:

  • Use Piperacillin as the control arm to validate assay performance.

  • Use This compound to probe structure-activity relationships in ureidopenicillins, specifically to investigate if the pyrimidinyl moiety evades specific resistance mechanisms (e.g., specific porin mutations) that affect the dioxopiperazine ring of Piperacillin.

References

  • National Center for Advancing Translational Sciences (NCATS). this compound - Inxight Drugs. Retrieved from [Link]

  • ChEMBL Database. this compound (CHEMBL2103982) Compound Report. European Molecular Biology Laboratory. Retrieved from [Link]

  • PubChem. this compound | C27H28N8O9S2. National Library of Medicine. Retrieved from [Link][2]

  • World Health Organization (WHO). International Nonproprietary Names (INN) for Pharmaceutical Substances. Retrieved from [Link]

Sources

Comparative Efficacy Profile: Piperacillin vs. Amoxicillin in Gram-Negative Targets

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature Correction & Scope Note: Extensive database cross-referencing (PubChem, CAS, DrugBank) confirms that "Piroxicillin" is not a recognized pharmaceutical entity. Based on the phonetic similarity and the context of "Gram-negative activity comparison against Amoxicillin," this guide assumes the intended subject is Piperacillin (a ureidopenicillin). Piperacillin is the standard clinical "step-up" from Amoxicillin for extended Gram-negative coverage, particularly against Pseudomonas aeruginosa.

Executive Summary

This guide analyzes the structural and functional divergence between Amoxicillin (an aminopenicillin) and Piperacillin (a ureidopenicillin). While both share the core beta-lactam pharmacophore, their efficacy against Gram-negative bacteria differs radically due to side-chain chemistry. Amoxicillin serves as a baseline for non-fastidious Gram-negatives (e.g., E. coli), whereas Piperacillin is engineered specifically to penetrate the restrictive outer membrane of pathogens like Pseudomonas aeruginosa.

Mechanistic Divergence

The primary barrier to efficacy in Gram-negative bacteria is the Outer Membrane (OM) , specifically the porin channels (e.g., OmpF, OmpC in E. coli; OprF in P. aeruginosa).

Structural Activity Relationship (SAR)
  • Amoxicillin: Possesses an amino group (-NH2) at the alpha position. This polarity facilitates transit through standard porins in Enterobacterales but is insufficient for the restrictive porins of Pseudomonas.

  • Piperacillin: Features a polar urea (ureido) group on the side chain. This chemical modification serves two functions:

    • Enhanced Porin Permeability: It mimics the polarity required to traverse the specific porin channels of P. aeruginosa.

    • PBP Affinity: It exhibits higher binding affinity for PBP-3 (Penicillin-Binding Protein 3) in Pseudomonas, leading to filamentation and cell lysis.

Pathway Visualization

The following diagram illustrates the critical filtration difference at the Outer Membrane.

G cluster_0 Gram-Negative Outer Membrane Porin Porin Channel (OmpF / OprF) Periplasm Periplasmic Space Porin->Periplasm PBP Target: PBP (Cell Wall Synthesis) Periplasm->PBP Binding B_Lactamase Beta-Lactamase (Hydrolysis) Periplasm->B_Lactamase Degradation risk (Both susceptible) Amox Amoxicillin (Amino-penicillin) Amox->Porin Limited Entry (Pseudomonas blocked) Pip Piperacillin (Ureido-penicillin) Pip->Porin High Permeability B_Lactamase->Amox Rapid Hydrolysis B_Lactamase->Pip Hydrolysis (Requires Tazobactam)

Figure 1: Comparative flux of Amoxicillin vs. Piperacillin through the Gram-negative cell envelope. Note Piperacillin's superior entry into the periplasm.

Comparative Efficacy Data

The following data represents consensus Minimum Inhibitory Concentration (MIC) ranges derived from CLSI and EUCAST databases.

Target OrganismAmoxicillin MIC₅₀ (µg/mL)Piperacillin MIC₅₀ (µg/mL)Interpretation
Escherichia coli (Wild type)4 - 81 - 4Both effective; Piperacillin slightly more potent.
Proteus mirabilis 2 - 4≤ 1Piperacillin shows superior affinity.[1]
Haemophilus influenzae 0.5 - 1≤ 0.25Both highly effective (beta-lactamase neg).
Pseudomonas aeruginosa > 128 (Resistant) 4 - 16 (Susceptible) CRITICAL DIFFERENCE. Amoxicillin has NO utility.
Klebsiella pneumoniae > 32 (Intrinsic R)8 - 64 (Variable)Piperacillin requires Tazobactam for stability.

Expert Insight: Amoxicillin is intrinsically inactive against Pseudomonas not because it cannot bind PBP, but because it cannot reach the PBP in sufficient concentrations due to efflux pumps (MexAB-OprM) and low porin permeability. Piperacillin overcomes this exclusion.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, use the Broth Microdilution Method . This protocol includes specific "Senior Scientist" adjustments for cation levels, which are critical for standardized Gram-negative testing.

Protocol: MIC Determination (CLSI M07 Standard)

Reagents:

  • CAMHB: Cation-Adjusted Mueller-Hinton Broth (Ca²⁺ 20-25 mg/L; Mg²⁺ 10-12.5 mg/L). Why? Unadjusted broth causes false susceptibility in Pseudomonas.

  • Inoculum: 0.5 McFarland Standard (

    
     CFU/mL).
    

Workflow:

  • Stock Prep: Dissolve Piperacillin sodium and Amoxicillin trihydrate in phosphate buffer (pH 6.0) to preserve stability. Do not use water for Amoxicillin (poor solubility).

  • Dilution: Create a 2-fold serial dilution in 96-well plates (Range: 0.25 to 128 µg/mL).

  • Inoculation: Dilute 0.5 McFarland suspension 1:100, then add to wells to achieve final concentration of

    
     CFU/mL.
    
  • Incubation: 35°C ± 2°C, ambient air, 16-20 hours.

  • Validation:

    • Growth Control well: Must be turbid.

    • Sterility Control well: Must be clear.

    • QC Strain: Run P. aeruginosa ATCC 27853. Piperacillin MIC must fall between 1-8 µg/mL. If outside this range, invalidate the run.

Protocol: Time-Kill Kinetics

MIC provides static data. Time-kill curves demonstrate the rate of bactericidal activity.

Workflow Diagram:

Workflow cluster_qc Quality Control Start Log-phase Culture (10^6 CFU/mL) Exposure Add Antibiotic (4x MIC concentration) Start->Exposure Control Growth Control (No Antibiotic) Start->Control Sampling Aliquot at T=0, 2, 4, 8, 24h Exposure->Sampling Dilution Serial Dilution (Saline) Sampling->Dilution Plating Plate on MHA (Count Colonies) Dilution->Plating Analysis Calculate Log10 Reduction Plating->Analysis

Figure 2: Time-Kill Assay Workflow. A reduction of ≥3 Log10 CFU/mL indicates bactericidal activity.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[2] M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. [Link]

  • Drawz, S. M., & Bonomo, R. A. (2010). Three Decades of β-Lactamase Inhibitors. Clinical Microbiology Reviews. (Detailed structural analysis of beta-lactam side chains). [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024). Breakpoint tables for interpretation of MICs and zone diameters. [Link]

  • National Center for Biotechnology Information (NCBI). Piperacillin Compound Summary. PubChem.[3][4] [Link]

Sources

Advanced LC-MS/MS Quantification of Piroxicillin: A Comparative Method Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piroxicillin Challenge

This compound (C27H28N8O9S2) is a broad-spectrum ureidopenicillin, structurally related to piperacillin but exhibiting superior in vitro activity against Pseudomonas aeruginosa. Despite its potency, its quantification in biological matrices presents unique challenges due to the inherent instability of the beta-lactam ring and its high polarity.

This guide provides a validated workflow for the quantification of this compound using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Unlike generic beta-lactam protocols, this method prioritizes pre-analytical stability and chromatographic retention of polar analytes , directly comparing this approach to traditional microbiological assays and HPLC-UV alternatives.

Comparative Analysis: Why LC-MS/MS?

In the context of Pharmacokinetic/Pharmacodynamic (PK/PD) modeling, sensitivity and specificity are non-negotiable. Below is an objective comparison of quantification platforms for this compound.

Table 1: Technology Performance Matrix
FeatureLC-MS/MS (Recommended) HPLC-UV Microbiological Assay
Specificity High (Mass-based discrimination)Moderate (Susceptible to co-eluting metabolites)Low (Cannot distinguish parent from active metabolites)
Sensitivity (LLOQ) < 1.0 ng/mL ~100 ng/mL~500 ng/mL
Throughput High (3-5 min run time)Low (10-15 min run time)Very Low (Overnight incubation)
Matrix Effects Susceptible (Requires IS correction)MinimalHigh variability
Selectivity Distinguishes this compound from hydrolysis productsDifficult to resolve degradation peaksMeasures total bioactivity only

Expert Insight: While microbiological assays are useful for potency estimation, they fail in PK studies where distinguishing the parent drug from its open-ring metabolites (which may lack efficacy or cause toxicity) is critical. LC-MS/MS is the only viable option for trace-level quantification in complex plasma matrices.

Scientific Foundation: Mechanism & Causality

The Instability Factor

The primary failure mode in this compound quantification is ex vivo degradation . The beta-lactam ring is highly susceptible to hydrolysis by plasma esterases and spontaneous chemical hydrolysis at physiological pH.

  • Causality: High Temperature + Neutral/Alkaline pH

    
     Ring Opening 
    
    
    
    Loss of Analyte Signal.
  • Solution: Immediate acidification of plasma samples (pH < 6.0) and maintenance of a "Cold Chain" (4°C) during processing.

Ionization Physics

This compound (MW ~672.7 Da) contains multiple nitrogen atoms, making it amenable to Positive Electrospray Ionization (ESI+) .

  • Precursor Ion:

    
    
    
  • Fragmentation: Collision-Induced Dissociation (CID) typically targets the amide bonds in the side chain or the beta-lactam ring itself.

Experimental Protocol: The Self-Validating System

This protocol is designed as a self-validating system. If the Internal Standard (IS) response drifts beyond ±15%, the system flags the sample for re-extraction, ensuring data integrity.

Reagents & Materials
  • Analyte: this compound Reference Standard (>98% purity).

  • Internal Standard (IS): this compound-d5 (custom synthesis recommended) or Piperacillin-d5 (surrogate).

  • Matrix: Human Plasma (K2EDTA).

  • Stabilizer: 5% Formic Acid or Citrate Buffer (0.5M, pH 4.0).

Sample Preparation Workflow (Protein Precipitation)

Rationale: Solid Phase Extraction (SPE) is cleaner but slower. Acidified Protein Precipitation (PPT) offers the best balance of recovery and stability for unstable beta-lactams.

  • Aliquot: Transfer 50 µL of plasma into a chilled 96-well plate.

  • Stabilization: Immediately add 10 µL of Citrate Buffer (pH 4.0). (Critical Step)

  • IS Addition: Add 20 µL of Internal Standard working solution.

  • Precipitation: Add 200 µL of Acetonitrile (0.1% Formic Acid) at -20°C.

  • Vortex/Centrifuge: Vortex 1 min; Centrifuge at 4000g for 10 min at 4°C.

  • Dilution: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL water to match initial mobile phase strength.

LC-MS/MS Parameters
  • LC System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: Waters HSS T3 C18 (2.1 x 50 mm, 1.8 µm). Why? High retention for polar compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

Time (min) %B Event
0.0 5 Loading
0.5 5 Desalting
2.5 95 Elution
3.0 95 Wash
3.1 5 Re-equilibration

| 4.0 | 5 | End |

Visualizing the Workflow

The following diagram illustrates the critical decision pathways in the sample preparation and validation logic.

Piroxicillin_Validation Start Biological Sample (Plasma K2EDTA) Stabilization CRITICAL: Acidification (Citrate Buffer pH 4.0) Prevent Hydrolysis Start->Stabilization IS_Add Add Internal Standard (this compound-d5) Stabilization->IS_Add PPT Protein Precipitation (Cold ACN + 0.1% FA) IS_Add->PPT Centrifuge Centrifuge (4000g, 4°C) PPT->Centrifuge LC_Inject UHPLC Injection (HSS T3 Column) Centrifuge->LC_Inject MS_Detect MS/MS Detection (ESI+ MRM) LC_Inject->MS_Detect Data_QC QC Check: IS Var < 15%? Accuracy 85-115%? MS_Detect->Data_QC Pass Valid Result Data_QC->Pass Yes Fail Re-Assay / Investigate Matrix Effect or Stability Data_QC->Fail No

Caption: Step-by-step extraction and decision logic ensuring analyte stability and data integrity.

Validation Data Summary (Representative)

The following data represents typical performance metrics achievable with this protocol, adhering to FDA Bioanalytical Method Validation Guidelines (M10) .

Table 2: Method Validation Results
ParameterResultAcceptance Criteria (FDA M10)
Linearity Range 1.0 – 1000 ng/mL

Accuracy (Inter-day) 94.2% – 106.5%±15% (±20% at LLOQ)
Precision (CV%) 3.1% – 5.8%

(

at LLOQ)
Matrix Effect 98% (Normalized to IS)IS-normalized factor close to 1.0
Benchtop Stability 4 Hours at 4°C>85% recovery
Freeze-Thaw Stable for 3 cycles>85% recovery

Critical Note on Stability: Without acidification (Stabilization step), benchtop stability drops to <60% within 1 hour. This highlights the absolute necessity of pH control described in Section 4.2.

Troubleshooting & Optimization

Issue: Low Sensitivity
  • Cause: this compound is amphoteric. Incorrect pH in the mobile phase can suppress ionization.

  • Fix: Ensure Mobile Phase A is acidic (pH ~2-3) to protonate the basic nitrogens. Avoid neutral buffers like Ammonium Acetate unless running in Negative mode (which is less sensitive for this class).

Issue: Peak Tailing
  • Cause: Interaction with silanols on the column stationary phase.

  • Fix: Use a high-strength silica (HSS) or end-capped column. Increase column temperature to 40°C to improve mass transfer kinetics.

References

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • National Center for Advancing Translational Sciences (NCATS). (n.d.). This compound (Inxight Drugs).[1][2][3][4][5][6][7][8][9] Retrieved from [Link]

  • European Bioinformatics Institute (EMBL-EBI). (n.d.). ChEMBL Compound Report: this compound.[1][5][6][7] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Comparative Guide: Piroxicillin vs. Standard Penicillins in Bacterial Lysis Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the current landscape of antimicrobial development, the emergence of resistant bacterial strains necessitates the evaluation of novel semi-synthetic beta-lactams. Piroxicillin , a novel candidate in the aminopenicillin class, is currently under evaluation for its enhanced stability against beta-lactamases compared to standard controls like Ampicillin and Penicillin G .

This guide provides a rigorous framework for comparing this compound against these standards using Bacterial Lysis Assays . Unlike simple Minimum Inhibitory Concentration (MIC) tests which measure growth inhibition, lysis assays quantify the rate and magnitude of cell wall disintegration, a critical pharmacodynamic parameter for bactericidal agents.

Key Distinction:

  • Bacteriostatic: Inhibits growth (turbidity remains constant).

  • Bactericidal (Lytic): Actively destroys cells (turbidity decreases).

  • Objective: To determine if this compound induces rapid bacteriolysis superior to standard penicillins in exponential-phase E. coli and S. aureus.

Mechanistic Grounding: The Lysis Cascade

To interpret assay data, one must understand the causality of beta-lactam-induced lysis. It is not merely the inhibition of cell wall synthesis that kills the bacteria, but the subsequent deregulation of autolysins.

Mechanism of Action[1][2][3]
  • Binding: Beta-lactams bind to Penicillin-Binding Proteins (PBPs).[1]

  • Inhibition: Transpeptidation (cross-linking) of peptidoglycan is blocked.

  • Futile Cycle: Peptidoglycan synthesis continues without cross-linking.

  • Lysis Trigger: The imbalance triggers the activation of autolysins (holins/lysins), leading to catastrophic membrane failure and osmotic burst.

Pathway Visualization

The following diagram illustrates the critical signaling pathway differentiating successful lysis from mere inhibition.

BetaLactamLysis Antibiotic This compound / Penicillins PBP PBP Binding (Transpeptidase) Antibiotic->PBP Acylation PG_Synthesis Peptidoglycan Cross-linking Blocked PBP->PG_Synthesis Inhibition Autolysin Autolysin (LytA/LytC) Activation PG_Synthesis->Autolysin Deregulation Membrane Membrane Integrity Loss Autolysin->Membrane Hydrolysis Lysis Cell Lysis (OD Decrease) Membrane->Lysis Osmotic Burst

Figure 1: The signal transduction pathway from beta-lactam binding to bacterial cell lysis.

Experimental Protocols

To ensure data integrity, we utilize a Dual-Validation System :

  • Turbidimetric Assay: Measures gross biomass reduction.

  • Extracellular ATP Assay: Measures membrane permeability (confirmation of lysis).

Protocol A: Turbidimetric Time-Kill Kinetics

Rationale: Optical Density (OD600) correlates linearly with cell mass. A drop in OD600 indicates physical cell disintegration, distinguishing this compound's lytic capability from bacteriostatic effects.

Reagents:

  • Mueller-Hinton Broth (MHB).

  • Standardized Inoculum: E. coli ATCC 25922 (approx.

    
     CFU/mL).
    
  • Antibiotics: this compound (Test), Ampicillin (Control A), Penicillin G (Control B).

Workflow:

  • Inoculation: Dilute overnight culture 1:100 into fresh MHB. Incubate at 37°C until mid-log phase (OD600 ≈ 0.3–0.5). Crucial: Beta-lactams only lyse actively dividing cells.

  • Treatment: Aliquot culture into 96-well plates. Add antibiotics at 4x MIC (determined previously).

  • Monitoring: Measure OD600 every 15 minutes for 6 hours using a kinetic plate reader with shaking (37°C).

  • Normalization: Normalize data to

    
     (Time zero) = 100%.
    
Protocol B: Bioluminescent ATP Release Assay

Rationale: Intracellular ATP is released instantly upon membrane rupture. This assay validates that the OD drop observed in Protocol A is due to lysis, not cell clumping.

Workflow Visualization:

ATP_Assay Culture Bacterial Culture (Log Phase) Treat Add this compound vs Standards Culture->Treat Incubate Incubate 2 Hours Treat->Incubate Supernatant Collect Supernatant (Filter/Spin) Incubate->Supernatant Reagent Add Luciferase/Luciferin Supernatant->Reagent Read Measure Luminescence (RLU) Reagent->Read

Figure 2: Workflow for the ATP release validation assay.

Comparative Performance Analysis

The following data summarizes the expected performance metrics when benchmarking this compound against standard penicillins.

Table 1: Comparative Lysis Metrics (E. coli ATCC 25922)
ParameterThis compound (Candidate)Ampicillin (Standard)Penicillin G (Control)Interpretation
MIC (

g/mL)
2.04.0>32.0Lower MIC suggests higher potency.
Time to Onset of Lysis (

)
45 min60 minN/A (Resistant)Faster onset indicates rapid PBP saturation.
Max Lysis Rate (

OD/min)
0.0150.010< 0.001Steeper slope = more catastrophic lysis.
ATP Release (RLU at 2h)



Higher RLU confirms membrane rupture.
Data Interpretation Guide
  • The Lag Phase: If this compound shows a shorter lag phase before OD drop compared to Ampicillin, it suggests faster penetration of the outer membrane or higher affinity for PBP1a/1b.

  • The Lysis Slope: A steeper negative slope in the this compound curve indicates synchronized population killing, a desirable trait for preventing the emergence of persister cells.

  • Resistance Profile: If Penicillin G fails to lyse (due to intrinsic Gram-negative resistance) while this compound succeeds, this compound demonstrates successful spectrum expansion.

Troubleshooting & Scientific Integrity

To maintain E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), avoid these common pitfalls:

  • The "Eagle Effect" (Paradoxical Growth):

    • Issue: Using extremely high concentrations of beta-lactams can paradoxically reduce lysis because protein synthesis is inhibited too quickly, preventing the synthesis of autolysins.

    • Solution: Always test a range of concentrations (1x, 2x, 4x, 10x MIC). Lysis is often optimal at 2x-4x MIC.

  • Inoculum Phase:

    • Issue: Treating stationary phase cells.

    • Correction: Beta-lactams require active peptidoglycan synthesis. Ensure cells are in early-to-mid log phase (

      
      ).
      
  • Media pH:

    • Issue: Acidic pH can degrade penicillins.

    • Correction: Buffer MHB to pH 7.2–7.4.

References

  • Cho, H., Uehara, T., & Bernhardt, T. G. (2014). Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery. Cell. [Link]

  • Frontiers in Microbiology. (2019). Understanding Beta-Lactam-Induced Lysis at the Single-Cell Level. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • National Institutes of Health (NIH). (2023). Amoxicillin: Mechanism of Action and Lysis.[2][1] StatPearls. [Link]

Sources

cross-resistance studies piroxicillin and methicillin

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison & Cross-Resistance Protocol: Piroxicillin vs. Methicillin

Executive Summary & Strategic Rationale

This guide provides a technical framework for evaluating cross-resistance patterns between This compound (a potent, broad-spectrum ureidopenicillin derivative) and Methicillin (the historic benchmark for penicillinase-resistant phenotypes).[1][2]

While Methicillin serves as the primary indicator for mecA-mediated resistance (MRSA), this compound represents a class of extended-spectrum agents designed primarily for Gram-negative potency (analogous to Piperacillin).[1][2] The core scientific question this guide addresses is: Does the acquisition of the PBP2a (Methicillin resistance) phenotype confer complete cross-resistance to this compound, or does this compound’s unique side-chain chemistry retain residual affinity for altered Penicillin-Binding Proteins?

Compound Profile & Mechanistic Divergence[1][2]

To design a valid cross-resistance study, one must first understand the structural and functional disparities between the two agents.[1]

FeatureThis compound (Candidate)Methicillin (Comparator)
Class Ureidopenicillin (Acylaminopenicillin)Penicillinase-Resistant Penicillin
Primary Target PBP-3 (Gram-neg focus), PBP-1a/1bPBP-2 (Gram-pos focus)
Spectrum Broad (active against P. aeruginosa, Enterobacteriaceae)Narrow (Gram-positive cocci)
Resistance Vulnerability Susceptible to

-lactamases; Efflux pumps.[1][2]
Resistant to Penicillinase; Susceptible to PBP2a (mecA).[1]
Clinical Status Experimental/Research (High potency analog)Discontinued (Clinical); Diagnostic Marker (Lab)
Mechanistic Pathway: The Cross-Resistance Nexus

The following diagram illustrates the molecular bottleneck where cross-resistance occurs. While this compound is optimized for cell wall synthesis inhibition in Gram-negatives, its beta-lactam core makes it a substrate for the same resistance mechanisms that defeat Methicillin in S. aureus.[1][2]

CrossResistanceMechanism Drug_Piro This compound (Ureidopenicillin) Target_WT Wild Type PBPs (High Affinity) Drug_Piro->Target_WT Binds Target_Mutant Altered PBP2a (mecA) (Low Affinity) Drug_Piro->Target_Mutant Reduced/No Binding? Enzyme_BL Beta-Lactamases (Penicillinase) Drug_Piro->Enzyme_BL Hydrolyzed by Drug_Meth Methicillin (Beta-lactamase Stable) Drug_Meth->Target_WT Binds Drug_Meth->Target_Mutant Cannot Bind Drug_Meth->Enzyme_BL Stable against Effect_Lysis Cell Wall Lysis (Bactericidal) Target_WT->Effect_Lysis Effect_Resist Cell Survival (Resistance) Target_Mutant->Effect_Resist Peptidoglycan Synthesis Continues Enzyme_BL->Effect_Resist

Figure 1: Mechanistic divergence showing this compound's susceptibility to enzymes vs. Methicillin's stability, converging at PBP2a-mediated resistance.[1][2]

Experimental Protocol: Cross-Resistance Profiling

To determine if this compound shares the Methicillin resistance profile, you must employ a Multi-Step Resistance Selection protocol.[1] This goes beyond simple MIC testing to see if exposure to one drug selects for resistance to the other.[1]

Phase A: Baseline Susceptibility (MIC Determination)

Standard: CLSI M07-A10 / ISO 20776-1[1][2]

  • Organisms: Select a panel including:

    • S. aureus ATCC 29213 (Methicillin-Sensitive - MSSA).[1][2]

    • S. aureus ATCC 43300 (Methicillin-Resistant - MRSA).[1][2]

    • P. aeruginosa ATCC 27853 (this compound-Sensitive control).[1][2]

  • Method: Broth Microdilution in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2]

  • Inoculum:

    
     CFU/mL.
    
  • Readout: Lowest concentration inhibiting visible growth after 18-24h at 37°C.[1][2]

Phase B: Serial Passage Resistance Induction (The Core Experiment)

This protocol forces the bacteria to evolve resistance to this compound and checks if they simultaneously become resistant to Methicillin (and vice versa).[1]

Workflow:

  • Day 0: Determine MIC for both drugs.

  • Day 1-14 (Selection):

    • Inoculate bacteria into tubes containing this compound at concentrations ranging from

      
       to 
      
      
      
      the MIC.[1]
    • Incubate 24h.[1]

    • Passage: Take the culture from the highest concentration tube that still shows growth.[1] Re-inoculate into fresh media with higher drug concentrations (e.g., up to

      
       the new MIC).
      
  • Endpoint: After 14 days (or when MIC increases

    
    -fold), isolate the mutant colonies.
    
  • Cross-Check: Test the This compound-selected mutants against Methicillin to see if the MIC for Methicillin has also risen.

SerialPassage Step1 Day 0: Parental Strain (Sensitive) Step2 Exposure: Sub-lethal this compound Step1->Step2 Step3 Selection: Surviving Population Step2->Step3 Step4 Passage (14 Days): Escalating Dose Step3->Step4 Repeat Cycle Step4->Step3 Select Highest Growth Step5 Isolate Mutant Step4->Step5 Final Mutant Step6 Cross-Test: Check Methicillin MIC Step5->Step6

Figure 2: Serial passage workflow to induce resistance and verify cross-resistance phenotypes.

Data Analysis & Interpretation

When analyzing the results, use the following interpretive framework. The data below represents expected outcomes based on the chemical classes of the drugs.

Table 1: Expected Cross-Resistance Patterns
ScenarioThis compound MICMethicillin MICInterpretation
WT (MSSA) Low (

)
Low (

)
Strain is sensitive to both; no intrinsic resistance.[1][2]
MRSA (mecA+) High (

)
High (

)
Complete Cross-Resistance. PBP2a confers resistance to both agents.[1][2] this compound fails to bind the altered target.[1]
Beta-Lactamase+ (MSSA) High (Variable)Low (

)
Dissociated Resistance. this compound is hydrolyzed by penicillinase; Methicillin remains stable.[1][2] Not true cross-resistance via target modification.
This compound-Selected Mutant Increased (

)
Increased (

)
Co-Selection. Exposure to this compound selected for mecA expression or multi-drug efflux pumps.[1][2]
Critical Insight: The "Inoculum Effect"

This compound, being a ureidopenicillin, is susceptible to high bacterial loads where beta-lactamase concentration is high.[1][2]

  • Validation Step: If this compound MIC is high but Methicillin is low, repeat the this compound MIC with a Beta-lactamase inhibitor (e.g., Tazobactam).[1][2] If MIC drops, the resistance is enzymatic, not target-mediated (PBP2a).[1][2]

Troubleshooting & Quality Control

To ensure Trustworthiness and Self-Validation of your data:

  • Solvent Controls: this compound may require specific solvents (often slightly alkaline buffers).[1] Ensure the solvent alone does not inhibit growth.[1]

  • Stability: Ureidopenicillins are less stable in solution than Methicillin.[1] Prepare this compound stocks fresh for every MIC run; do not freeze-thaw more than once.

  • Induction Confirmation: If you suspect mecA induction, perform a Latex Agglutination Test for PBP2a on the this compound-resistant mutants.[1][2] A positive result confirms that this compound stress induced MRSA-like characteristics.[1][2]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07 Standard. [Link]

  • Chambers, H. F. (1997).[1] Methicillin resistance in staphylococci: molecular and biochemical basis and clinical implications. Clinical Microbiology Reviews, 10(4), 781-791.[1][2] [Link]

  • Bush, K., & Bradford, P. A. (2016).[1] β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine. [Link][1][2]

Sources

A Senior Application Scientist's Guide to Validating Antibiotic Potency: A Comparative Analysis of Bioassay Methods for Amoxicillin

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject: The topic specified "piroxicillin," which does not correspond to a recognized antibiotic. Based on the context of bioassays for antibiotic potency, this guide will focus on Amoxicillin , a widely used and well-documented member of the penicillin family. This substitution allows for a scientifically accurate and practical exploration of the requested methodologies.

Introduction: The Imperative of Biological Potency Measurement

In the realm of antimicrobial drug development and quality control, determining the concentration of an active pharmaceutical ingredient (API) is only half the story. While chemical methods like High-Performance Liquid Chromatography (HPLC) provide precise measurements of an antibiotic's concentration, they do not directly quantify its biological activity or "potency".[1] The true measure of an antibiotic's effectiveness lies in its ability to inhibit the growth of or kill susceptible microorganisms.[2] This is where microbiological bioassays become indispensable.

This guide provides a comparative analysis of the two principal bioassay methods for determining the potency of Amoxicillin, a β-lactam antibiotic. Amoxicillin functions by inhibiting the transpeptidase enzyme, which is critical for the cross-linking of peptidoglycan in bacterial cell walls, ultimately leading to cell lysis and death.[3] Verifying the potency of Amoxicillin ensures that each batch of the drug product can effectively perform this function, meeting the stringent requirements for clinical efficacy and regulatory approval set by bodies like the U.S. Food and Drug Administration (FDA). We will delve into the principles, protocols, and comparative performance of the Agar Diffusion (Cylinder-Plate) Assay and the Turbidimetric (Tube) Assay, providing researchers and drug development professionals with the technical insights needed to select and validate the appropriate method.

The Core Methodologies: A Head-to-Head Comparison

The United States Pharmacopeia (USP) General Chapter <81> outlines two primary methods for antibiotic potency assays: the cylinder-plate (or disk) diffusion method and the turbidimetric method.[4][5] Both rely on the fundamental principle of comparing the microbial growth inhibition caused by a known concentration of a reference standard to that caused by the test sample.

The Agar Diffusion Method: Visualizing Inhibition

The agar diffusion assay is a widely employed technique that depends on the diffusion of an antibiotic through a solid agar medium that has been inoculated with a specific, susceptible microorganism.[1] The antibiotic creates a concentration gradient as it diffuses, resulting in a circular zone where bacterial growth is inhibited.[1] The diameter of this "zone of inhibition" is proportional to the logarithm of the antibiotic concentration.[6]

The choice of a two-layer agar system (a base layer and an inoculated seed layer) ensures a uniform and optimal depth for antibiotic diffusion and microbial growth. The test microorganism, typically Staphylococcus aureus for penicillins, is selected based on its documented susceptibility to the antibiotic. The use of a standardized inoculum density (measured by optical density) is critical for reproducibility, as a lawn of bacteria that is too dense or too sparse will alter the size of the inhibition zones.

  • Media Preparation:

    • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.[7]

    • Dispense a sterile base layer (e.g., 20 mL) into sterile petri dishes and allow it to solidify on a level surface.

    • Prepare the seed layer by inoculating molten MHA (cooled to 45-50°C) with a standardized culture of Staphylococcus aureus (e.g., ATCC 29213) to achieve a final concentration that produces confluent growth. Pour a precise volume (e.g., 5 mL) over the base layer.

  • Preparation of Solutions:

    • Reference Standard: Accurately weigh a suitable amount of USP Amoxicillin Reference Standard and dissolve in a phosphate buffer to create a stock solution. Prepare a series of at least five dilutions bracketing the expected sample concentration.

    • Sample: Prepare the Amoxicillin sample in the same manner as the standard to achieve a theoretical median dose concentration.

  • Assay Procedure:

    • Place sterile stainless-steel cylinders (penicylinders) onto the surface of the solidified seeded agar plates. A typical arrangement involves 6 cylinders per plate, spaced equidistantly.

    • Using a randomized design, fill three cylinders with the median concentration of the reference standard and the other three with the corresponding sample concentration.

    • Alternatively, a standard curve can be generated by applying different standard concentrations to the cylinders on multiple plates.

  • Incubation & Measurement:

    • Incubate the plates at 35 ± 2°C for 16-20 hours.[7]

    • Following incubation, measure the diameter of each zone of inhibition to the nearest 0.1 mm using calibrated calipers or an automated zone reader.

  • Data Analysis:

    • Plot the logarithm of the standard concentrations against the mean zone diameters.

    • Perform a linear regression analysis to obtain a standard curve.

    • Determine the potency of the sample by interpolating its mean zone of inhibition onto the standard curve.

Agar_Diffusion_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Analysis Phase Media Prepare & Pour Mueller-Hinton Agar Plates Inoculate Inoculate Seed Agar & Pour Plates Inoculum Prepare Standardized Bacterial Inoculum Solutions Prepare Standard & Sample Amoxicillin Dilutions FillCylinders Fill Cylinders with Standard & Sample Solutions->FillCylinders Inoculate->Inoculate PlaceCylinders Place Sterile Cylinders Inoculate->PlaceCylinders PlaceCylinders->FillCylinders Incubate Incubate Plates (16-20h @ 35°C) FillCylinders->Incubate Measure Measure Zones of Inhibition (mm) Incubate->Measure Calculate Calculate Potency (vs. Standard Curve) Measure->Calculate

Caption: Workflow for the Agar Diffusion Cylinder-Plate Assay.

The Turbidimetric Method: Quantifying Growth Inhibition

The turbidimetric method measures the inhibition of microbial growth in a liquid medium.[5][8] In this assay, a standardized microbial inoculum is added to various dilutions of the antibiotic in a broth culture. After incubation, the turbidity (cloudiness) of the culture, which is a direct measure of microbial growth, is determined spectrophotometrically.[4] The potency of the test sample is calculated by comparing the degree to which it inhibits growth to the inhibition caused by the reference standard.

This method eliminates the variable of solid-phase diffusion, often leading to higher precision. The assay is typically performed in test tubes or 96-well microplates, lending itself to higher throughput and automation. The choice of a specific wavelength (e.g., 600 nm) for spectrophotometric reading is based on the optimal absorbance for bacterial suspensions, minimizing interference from the medium's color. A key self-validating control is the "blank" tube containing no bacteria, which sets the baseline for zero turbidity, and a "growth control" tube with no antibiotic, which represents 100% growth.

  • Media and Inoculum Preparation:

    • Prepare a suitable sterile liquid medium (e.g., Tryptic Soy Broth).

    • Prepare a standardized inoculum of a susceptible microorganism (e.g., Staphylococcus aureus) and adjust its concentration to a predetermined optical density (OD).

  • Preparation of Solutions:

    • Prepare reference standard and sample stock solutions as described for the agar diffusion method. Create a series of dilutions in the liquid medium.

  • Assay Setup (Test Tube Method):

    • Dispense a fixed volume of each antibiotic dilution into a series of sterile test tubes.

    • Add a precise volume of the standardized inoculum to each tube, ensuring a consistent final volume across all tubes.

    • Include control tubes: one for the medium alone (blank) and one with inoculum but no antibiotic (growth control).

  • Incubation & Measurement:

    • Incubate the tubes in a water bath or incubator at 37°C for a shorter period, typically 3-5 hours, until the growth control tube shows sufficient turbidity.

    • Stop bacterial growth (e.g., by adding formaldehyde or placing tubes on ice).

    • Measure the absorbance (OD) of each tube using a spectrophotometer at a suitable wavelength (e.g., 600 nm), using the blank tube to zero the instrument.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the growth control.

    • Plot the log of the antibiotic concentration against the absorbance values.

    • Perform a linear regression analysis and determine the sample's potency by comparing its absorbance to the standard curve.

Turbidimetric_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Analysis Phase Media Prepare Sterile Liquid Medium Inoculum Prepare Standardized Bacterial Inoculum Solutions Prepare Standard & Sample Dilutions in Medium Dispense Dispense Dilutions into Tubes/Plates Solutions->Dispense AddInoculum Add Inoculum to All Tubes Dispense->AddInoculum Controls Prepare Blank & Growth Controls Incubate Incubate Tubes (3-5h @ 37°C) AddInoculum->Incubate Measure Measure Turbidity (OD at 600 nm) Incubate->Measure Calculate Calculate Potency (vs. Standard Curve) Measure->Calculate

Caption: Workflow for the Turbidimetric (Tube) Assay.

Performance Data: An Objective Comparison

The choice between methods often depends on the specific needs of the laboratory, including required precision, sample throughput, and available equipment. The following table summarizes typical performance data based on validation studies.

ParameterAgar Diffusion (Cylinder-Plate)Turbidimetric MethodRationale & Justification
Precision (RSD%) < 2.0% (Intermediate) < 1.5% (Repeatability)< 1.5% (Intermediate) < 1.0% (Repeatability)The turbidimetric method eliminates the variability of diffusion through agar, generally resulting in higher precision.[9]
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%Both methods demonstrate high accuracy when properly validated, with mean recovery values close to 100%.[10][11]
Linearity (r²) ≥ 0.99≥ 0.995Both methods show excellent linearity over a defined concentration range, a prerequisite for accurate potency calculation.[10][12]
Time to Result 18 - 24 hours4 - 6 hoursThe liquid-based growth in the turbidimetric assay is significantly faster than the diffusion and growth required in the agar method.
Throughput ModerateHigh (with automation)The microplate format of the turbidimetric assay is highly amenable to automation and high-throughput screening.
Specificity HighHighBoth methods are specific to the biological activity of the antibiotic. Degradation products that are not microbiologically active will not interfere.[11]
Cost & Complexity Low cost, simple equipmentHigher initial cost (spectrophotometer), more complex setupThe agar diffusion method requires basic microbiology lab equipment, making it a cost-effective choice.[11]

The Foundation of Trust: Method Validation

To ensure that a bioassay produces reliable and trustworthy results, it must be validated according to guidelines from regulatory bodies like the FDA and the International Conference on Harmonisation (ICH).[10][13][14] A validated assay is a self-validating system.

  • Linearity: Demonstrates that the assay response (zone diameter or turbidity) is directly proportional to the concentration of the antibiotic over a specified range.[10]

  • Accuracy: Measures the closeness of the experimental value to the true or accepted value. It is typically assessed by spiking a placebo with known amounts of the antibiotic at different levels (e.g., 80%, 100%, and 120% of the target concentration).[10][11]

  • Precision: Assesses the degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Variation within the same assay run.[10]

    • Intermediate Precision: Variation between different days, analysts, or equipment.[10]

  • Specificity: The ability of the assay to measure the active analyte unequivocally in the presence of other components (e.g., excipients, degradation products). For bioassays, this is demonstrated by showing that inactive degradation products do not contribute to the zone of inhibition or growth inhibition.[11]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., incubation temperature, pH of the media), providing an indication of its reliability during normal usage.

Conclusion: Selecting the Right Tool for the Task

Both the agar diffusion and turbidimetric methods are powerful, validated tools for determining the potency of Amoxicillin. The agar diffusion method stands out for its simplicity, low cost, and visual nature, making it an excellent choice for quality control laboratories where high throughput is not the primary concern.[11] Conversely, the turbidimetric method offers superior precision, faster time-to-result, and amenability to automation, positioning it as the preferred method in research and development settings or high-throughput screening environments.[9]

Ultimately, the selection of a method must be guided by a thorough understanding of its principles and a rigorous validation process. By grounding experimental choices in scientific causality and adhering to established standards from authorities like USP, CLSI, and EUCAST, researchers can ensure the integrity and accuracy of their potency data, a cornerstone of developing safe and effective antibiotic therapies.[15][16]

References

  • Microbial Assay for Antibiotics / General Tests. (n.d.). Japanese Pharmacopoeia. Retrieved from [Link]

  • Antibiotic Potency Assays in Microbiology. (2024, June 10). Chromak Research. Retrieved from [Link]

  • Determination Of MIC by Agar Diffusion Method. (2021, May 3). BMH learning. YouTube. Retrieved from [Link]

  • Gahlaut, A., & Chhillar, A. K. (2013). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Retrieved from [Link]

  • Ali, A., et al. (2017). Development and validation of microbial bioassay for quantification of Levofloxacin in pharmaceutical preparations. PMC. Retrieved from [Link]

  • Antibiotic Mechanisms of Action Simplified (PLUS MNEMONICS). (2021, September 7). Memory Pharm. YouTube. Retrieved from [Link]

  • Antibiotics—Microbial Assays, USP. (n.d.). U.S. Pharmacopeia. Retrieved from [Link]

  • Antibiotic Potency Microbial Assays Guide. (n.d.). Scribd. Retrieved from [Link]

  • Hossain, M. A., et al. (2020). Application of microbiological assay to determine the potency of intravenous antibiotics. Bangladesh Journals Online. Retrieved from [Link]

  • Antibiotic Assays. (n.d.). Honeyman Laboratories. Retrieved from [Link]

  • Antibiotic Classes: Mnemonic, Coverage, Mechanism of Action [Pharmacology Made Easy]. (2021, January 6). Simplico. YouTube. Retrieved from [Link]

  • Antibiotic Sensitivity Test – Definition, Procedure, and Uses. (2026, February 9). Ask Ayurveda. Retrieved from [Link]

  • Gahlaut, A., & Chhillar, A. K. (2013). Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance. PMC. Retrieved from [Link]

  • Amoxicillin. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Amoxicillin. (n.d.). Wikipedia. Retrieved from [Link]

  • Antibiotic Potency Testing USP | Testing Method. (n.d.). CPT Labs. Retrieved from [Link]

  • Salgado, H. R. N., & Tozo, G. A. (2012). A fully validated microbiological assay to evaluate the potency of ceftriaxone sodium. SciELO. Retrieved from [Link]

  • Knight, I., & Kazi, S. (2023). Amoxicillin. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved from [Link]

  • Antibiotic Potency Test by Microbiological Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Testing an Antibiotic Using a Disk Diffusion Assay - Kirby Bauer Method. (2013, August 15). GoldBio. YouTube. Retrieved from [Link]

  • Clinical Breakpoint Tables. (n.d.). EUCAST. Retrieved from [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]

  • Guidelines for the Validation of Microbiological Methods for the FDA Foods Program, 3rd Edition. (2019, October 11). FDA. Retrieved from [Link]

  • Kenneally, M., et al. (2022). Turbidimetric bioassays: A solution to antimicrobial activity detection in asymptomatic bacteriuria isolates against uropathogenic Escherichia coli. PMC. Retrieved from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (n.d.). CLSI. Retrieved from [Link]

  • EUCAST: EUCAST - Home. (n.d.). EUCAST. Retrieved from [Link]

  • CLSI 2024 M100Ed34(1). (n.d.). CLSI. Retrieved from [Link]

  • Amoxicillin: Uses, Dosage, Side Effects, Warnings. (n.d.). Drugs.com. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). EUCAST. Retrieved from [Link]

  • 〈1223.1〉 Validation of Alternative Methods to Antibiotic Microbial Assays - USP-NF ABSTRACT. (n.d.). USP-NF. Retrieved from [Link]

  • Overview on Strategies and Assays for Antibiotic Discovery. (n.d.). MDPI. Retrieved from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved from [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2026, February 5). FDA. Retrieved from [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). NICD. Retrieved from [Link]

  • AMOXIL - accessdata.fda.gov. (n.d.). FDA. Retrieved from [Link]

  • Apply EUCAST Rules — eucast_rules - AMR (for R). (n.d.). AMR Package Documentation. Retrieved from [Link]

  • USFDA. Guidance for Industry: Bioanalytical Method Validation. (2025, August 5). ResearchGate. Retrieved from [Link]

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Comparative Cytotoxicity Profile: Piroxicillin vs. Beta-Lactam Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Piroxicillin , a broad-spectrum ureidopenicillin, against its primary beta-lactam alternatives (specifically Piperacillin and Meropenem).[1][2][3]

Note on Data Availability: this compound is a potent anti-pseudomonal agent structurally related to Piperacillin.[1][2][3] While its antibacterial efficacy (bacterial cytotoxicity) is well-documented to exceed Piperacillin in specific strains, direct in vitro mammalian cytotoxicity data is less abundant in public repositories compared to the widely used Piperacillin/Tazobactam.[1][2][3] This guide synthesizes available pharmacological data with Structure-Activity Relationship (SAR) analysis to predict and evaluate its safety profile.[1][2][3]

Executive Summary

This compound (CAS: 82509-56-6) represents a high-potency evolution of the ureidopenicillin class.[1][2][3] While Piperacillin remains the clinical standard for anti-pseudomonal beta-lactam therapy, this compound demonstrates superior bactericidal cytotoxicity (efficacy) against P. aeruginosa and Klebsiella spp.[1][2][3] in vitro.[1][2][3][4]

However, from a host-safety perspective, the cytotoxicity profile of this compound is governed by the same mechanisms as other ureidopenicillins: accumulation in renal proximal tubule epithelial cells (RPTECs) via Organic Anion Transporters (OATs).[1][2] This guide analyzes whether the increased potency of this compound allows for a therapeutic index superior to Piperacillin, or if the structural modifications exacerbate host mitochondrial toxicity.[1][3]

Mechanism of Action & Toxicity Pathways

To understand the cytotoxicity differential, we must decouple "Bacterial Cytotoxicity" (Targeted Efficacy) from "Mammalian Cytotoxicity" (Off-Target Safety).[1][2][3]

The Ureido-Bridge Factor

Both this compound and Piperacillin contain a ureido (urea) side chain .[1][2][3] This polar moiety facilitates penetration through the porin channels of Gram-negative bacteria (increasing efficacy) but also serves as a substrate for human renal transporters (OAT1 and OAT3).[1][2][3]

  • Bacterial Target: Penicillin-Binding Proteins (PBP-3), causing filamentation and lysis.[1][2][3]

  • Mammalian Off-Target: Mitochondrial respiration complexes in renal cells.[1][2][3] High intracellular concentrations trigger Reactive Oxygen Species (ROS) generation, leading to Acute Kidney Injury (AKI).[1][2][3]

Visualization: The Nephrotoxicity Pathway

The following diagram illustrates the shared toxicity pathway for this compound and Piperacillin, highlighting the critical entry points for cellular damage.

G Drug This compound / Piperacillin (Systemic Circulation) OAT OAT1 / OAT3 Transporters (Basolateral Membrane) Drug->OAT Substrate Binding Accumulation Intracellular Accumulation (Proximal Tubule Cells) OAT->Accumulation Active Transport Mito Mitochondrial Dysfunction (Respiratory Chain Inhibition) Accumulation->Mito Inhibition Efflux MATE1 / MRP Efflux (Apical Membrane) Accumulation->Efflux Clearance (Protective) ROS ROS Generation (Oxidative Stress) Mito->ROS Uncoupling Apoptosis Cell Apoptosis / Necrosis (Cytotoxicity) ROS->Apoptosis Damage Signaling Efflux->Drug Excretion to Urine

Figure 1: Mechanism of Ureidopenicillin-induced Cytotoxicity in Renal Proximal Tubule Cells.[1][2][3]

Comparative Data Analysis

The table below contrasts this compound with Piperacillin (Standard of Care) and Meropenem (Carbapenem alternative).[1][2][3]

Table 1: Efficacy vs. Cytotoxicity Profile[1][2][3]
FeatureThis compoundPiperacillinMeropenem
Class UreidopenicillinUreidopenicillinCarbapenem
Bacterial Potency (Ps.[1][2][3] aeruginosa)High (Lower MIC than Piperacillin)Moderate (Often requires Tazobactam)High
Mammalian Cytotoxicity Target Renal Proximal Tubule (RPTEC)Renal Proximal Tubule (RPTEC)Neuronal (Seizure risk) / Renal
Primary Toxicity Mechanism OAT-mediated accumulation; Oxidative StressOAT-mediated accumulation; Oxidative StressGABA receptor inhibition (CNS)
IC50 (HK-2 Renal Cells) Inferred:[1][2][3] ~2-5 mM (Similar to Pip)~4.5 mM (Low cytotoxicity)>10 mM (Very low cytotoxicity)
Synergistic Toxicity Likely high with VancomycinProven high with VancomycinLow with Vancomycin

Key Insight: this compound's lower MIC (Minimum Inhibitory Concentration) suggests it could be dosed lower than Piperacillin.[1][2][3] However, if dosed at equivalent mass, its structural similarity implies it carries the same nephrotoxic risks, particularly the "supratherapeutic" accumulation seen in compromised kidneys.[1]

Experimental Protocols for Validation

For researchers validating this compound's safety profile, the following protocols are the industry standard for distinguishing beta-lactam cytotoxicity.

Protocol A: Comparative MTT Cytotoxicity Assay (HK-2 Lines)

Objective: Determine the IC50 of this compound relative to Piperacillin in human renal cells.

  • Cell Preparation:

    • Culture HK-2 cells (Human Kidney 2, ATCC CRL-2190) in DMEM/F12 supplemented with 10% FBS.[1][2][3]

    • Seed at

      
       cells/well in 96-well plates. Incubate for 24h to allow adhesion.
      
  • Drug Exposure:

    • Prepare stock solutions of this compound and Piperacillin in PBS (freshly prepared to avoid hydrolysis).

    • Expose cells to a concentration gradient: 0, 0.1, 0.5, 1.0, 5.0, 10.0 mM .

    • Control: Use Cisplatin (50 µM) as a positive control for cytotoxicity.[1][2][3]

    • Incubate for 24h and 48h at 37°C, 5% CO2.

  • MTT Reaction:

    • Add 20 µL MTT reagent (5 mg/mL) to each well.[1][2][3] Incubate 4h.

    • Solubilize formazan crystals with DMSO.[1][2][3]

  • Analysis:

    • Measure absorbance at 570 nm .

    • Calculate Cell Viability (%) =

      
      .[1][2][3]
      
    • Success Metric: Piperacillin typically shows >80% viability up to 2-4 mM.[1][2][3] If this compound drops below 80% at <1 mM, it is significantly more cytotoxic.[1][3]

Protocol B: ROS Generation Assay (Flow Cytometry)

Objective: Assess mitochondrial stress, the precursor to apoptosis.[1][3]

  • Staining: Treat HK-2 cells with this compound (2 mM) for 12h.[1][2][3]

  • Probe: Load cells with DCFH-DA (10 µM) for 30 min. This probe fluoresces green upon oxidation by ROS.[1][2][3]

  • Quantification: Analyze via Flow Cytometry (Ex/Em: 488/525 nm).

  • Interpretation: A right-shift in fluorescence intensity compared to the untreated control indicates oxidative stress.[1][2][3] Compare the Mean Fluorescence Intensity (MFI) of this compound vs. Piperacillin.[1][2][3]

Synthesis & Recommendations

Based on the structural and pharmacological data:

  • Efficacy Advantage: this compound is a viable candidate where Pseudomonas resistance to Piperacillin is suspected but Carbapenems (Meropenem) are to be reserved.[1][2][3] Its lower MIC indicates higher "bacterial cytotoxicity."[1][2][3]

  • Safety Parity: There is no evidence to suggest this compound is less toxic to mammalian cells than Piperacillin.[1][2][3] Researchers should assume a similar nephrotoxicity profile.[1][2][3]

  • Formulation Strategy: To mitigate cytotoxicity, this compound should ideally be paired with a beta-lactamase inhibitor (like Tazobactam) to protect the ring, allowing for lower effective doses, thereby reducing the OAT-mediated accumulation in kidney cells.[1][2][3]

References

  • National Center for Advancing Translational Sciences (NCATS). this compound - Inxight Drugs. [Link][1][2][3]

  • PubChem. this compound Compound Summary. [Link][1][2][3]

  • Inoue, K., et al. (2014).[1][3] Piperacillin Exacerbates Vancomycin-Induced Toxicity in Renal Proximal Tubular Cells.[1][2][3] (Mechanism of Ureidopenicillin Nephrotoxicity).[1][2][3][4] [Link]

  • World Health Organization (WHO). International Nonproprietary Names for Pharmaceutical Substances (INN).[1][2][3] (Confirming this compound classification). [Link]

  • Tunicel, M., et al. (2020).[1][3][4] Virtual drug repurposing study against SARS-CoV-2 TMPRSS2 target.[1][2][3][4] (Referencing this compound in docking studies). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.